H-Pro-Phe-Thr-Arg-Asn-Tyr-Tyr-Val-Arg-Ala-Val-Leu-His-Leu-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C83H125N23O19 |
|---|---|
Molecular Weight |
1749.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C83H125N23O19/c1-42(2)33-57(72(115)100-61(38-51-40-89-41-93-51)74(117)103-63(81(124)125)34-43(3)4)102-79(122)65(44(5)6)104-68(111)46(9)94-70(113)55(20-15-31-91-82(85)86)95-78(121)66(45(7)8)105-76(119)60(37-50-24-28-53(109)29-25-50)99-73(116)58(36-49-22-26-52(108)27-23-49)98-75(118)62(39-64(84)110)101-71(114)56(21-16-32-92-83(87)88)96-80(123)67(47(10)107)106-77(120)59(35-48-17-12-11-13-18-48)97-69(112)54-19-14-30-90-54/h11-13,17-18,22-29,40-47,54-63,65-67,90,107-109H,14-16,19-21,30-39H2,1-10H3,(H2,84,110)(H,89,93)(H,94,113)(H,95,121)(H,96,123)(H,97,112)(H,98,118)(H,99,116)(H,100,115)(H,101,114)(H,102,122)(H,103,117)(H,104,111)(H,105,119)(H,106,120)(H,124,125)(H4,85,86,91)(H4,87,88,92)/t46-,47+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,65-,66-,67-/m0/s1 |
InChI Key |
JEEKNLQLFYENJX-HTPRDWJLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to H-Pro-Phe-Thr-Arg-Asn-Tyr-Tyr-Val-Arg-Ala-Val-Leu-His-Leu-OH: A Potent Inhibitor of Phagocytic Superoxide Production
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic peptide H-Pro-Phe-Thr-Arg-Asn-Tyr-Tyr-Val-Arg-Ala-Val-Leu-His-Leu-OH, a fourteen-amino-acid sequence with significant inhibitory effects on superoxide generation in phagocytic cells. Derived from a critical region of p22phox, a subunit of the membrane-bound flavocytochrome b558, this peptide represents a valuable tool for studying the intricate mechanisms of the NADPH oxidase complex and holds potential as a therapeutic agent in conditions marked by excessive oxidative stress. This document will delve into the peptide's molecular origins, its mechanism of action, detailed protocols for its characterization, and its potential applications in research and drug development.
Introduction: The Critical Role of NADPH Oxidase and the Promise of a Novel Peptide Inhibitor
The production of reactive oxygen species (ROS) by phagocytic cells, such as neutrophils, is a cornerstone of the innate immune response, essential for neutralizing invading pathogens. This process, known as the respiratory burst, is primarily mediated by the NADPH oxidase (Nox2) enzyme complex. However, dysregulation of this powerful system can lead to excessive ROS production, contributing to the pathophysiology of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.
The NADPH oxidase complex is a multi-protein assembly comprising a membrane-bound catalytic core, flavocytochrome b558, and several cytosolic regulatory subunits. Flavocytochrome b558 is a heterodimer of gp91phox (also known as Nox2) and p22phox.[1] The peptide this compound, with the single-letter code PFTRNYYVRAVLHL, corresponds to a sequence adjacent to a functionally important histidine residue (His94) within the p22phox subunit. Seminal research has demonstrated that this synthetic peptide effectively inhibits superoxide generation in a cell-free system derived from human neutrophils, with a half-maximal inhibitory concentration (IC50) of 13 µM. This finding positions PFTRNYYVRAVLHL as a significant subject of study for understanding and potentially modulating the inflammatory response.
Physicochemical Properties and Synthesis
A thorough understanding of the peptide's physical and chemical characteristics is paramount for its effective use in experimental settings.
| Property | Value |
| Full Amino Acid Sequence | This compound |
| Single-Letter Code | PFTRNYYVRAVLHL |
| Molecular Formula | C₈₃H₁₂₅N₂₃O₁₉ |
| Molecular Weight | 1749.05 g/mol |
| CAS Number | 158879-51-7 |
| Theoretical Isoelectric Point (pI) | 10.2 |
| Grand Average of Hydropathicity (GRAVY) | -0.007 |
Synthesis and Purification: This peptide is typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following synthesis, it is crucial to purify the peptide to a high degree, usually greater than 95%, using reverse-phase high-performance liquid chromatography (RP-HPLC). The purified peptide is often supplied as a trifluoroacetate (TFA) salt, a byproduct of the HPLC purification process. While generally not interfering with most biological assays, the presence of TFA should be noted for highly sensitive experiments.
Mechanism of Action: Disrupting the Assembly of the NADPH Oxidase Complex
The inhibitory function of PFTRNYYVRAVLHL is predicated on its ability to interfere with the proper assembly and activation of the NADPH oxidase complex. In resting phagocytes, the components of the NADPH oxidase are segregated, with flavocytochrome b558 residing in the plasma membrane and specific granules, while the regulatory subunits p47phox, p67phox, p40phox, and the small GTPase Rac are located in the cytosol.[2]
Upon cellular activation, a cascade of signaling events leads to the phosphorylation of p47phox and the translocation of the cytosolic subunits to the membrane, where they dock with flavocytochrome b558.[3][4] This assembly is critical for initiating the transfer of electrons from NADPH to molecular oxygen, resulting in the production of superoxide.[5]
The p22phox subunit of flavocytochrome b558 plays a crucial role in this assembly process, serving as a docking site for the SH3 domains of p47phox.[3] The peptide PFTRNYYVRAVLHL, being a mimic of a key region on p22phox, is hypothesized to act as a competitive inhibitor, preventing the binding of cytosolic components, particularly p47phox, to flavocytochrome b558. This disruption of protein-protein interactions abrogates the formation of the functional enzyme complex, thereby inhibiting superoxide production.
Diagram: Proposed Mechanism of Inhibition
References
- 1. Protein Isolation | BIOZOL [biozol.de]
- 2. researchgate.net [researchgate.net]
- 3. Neutrophil plasma membranes. I. High-yield purification of human neutrophil plasma membrane vesicles by nitrogen cavitation and differential centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Subcellular fractionation of human neutrophils and analysis of subcellular markers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Characterizing the Biological Activity of the Novel Peptide PFTRNYYVRAVLHL
Prepared for: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Peptide Sequence
The peptide sequence PFTRNYYVRAVLHL does not correspond to a well-documented bioactive peptide in the existing scientific literature. This presents a unique opportunity not to simply report on known functions, but to establish a comprehensive, first-principles approach to systematically characterize a novel peptide sequence. This guide, therefore, will use PFTRNYYVRAVLHL as a case study to delineate the experimental journey from a mere sequence to a functionally understood biomolecule. As a Senior Application Scientist, the following narrative is structured to not only provide protocols but to instill a logical, self-validating framework for investigation, mirroring the rigorous process of drug discovery and development.
Part 1: In Silico Characterization and Strategic Synthesis
Before committing to resource-intensive wet-lab experiments, a thorough in silico analysis is paramount. This initial step allows us to form testable hypotheses about the peptide's potential functions and physicochemical properties.
Physicochemical Profiling and Homology Analysis
The primary amino acid sequence of PFTRNYYVRAVLHL is the foundational piece of information. Using standard bioinformatics tools (e.g., ProtParam, BLAST), we can predict key characteristics:
-
Molecular Weight: Approximately 1489.7 Da.
-
Theoretical pI: Approximately 9.59, indicating a net positive charge at physiological pH.
-
Amino Acid Composition: Rich in hydrophobic residues (Leucine, Valine) and aromatic residues (Tyrosine, Phenylalanine).
-
Homology Search: A BLAST (Basic Local Alignment Search Tool) search against protein databases (e.g., UniProt, GenBank) is crucial to identify if this sequence is encrypted within a known precursor protein.[1] The origin of a peptide can provide significant clues about its potential biological role.[2] For instance, if it is derived from a precursor protein involved in the immune response, an immunomodulatory function might be hypothesized.
Functional Predictions and Synthesis Strategy
Several predictive algorithms can be employed to generate initial hypotheses:
-
Antimicrobial Peptide (AMP) Prediction: Servers like APD3 or CAMP can predict the likelihood of antimicrobial activity based on sequence motifs. The cationic nature and amphipathic potential of PFTRNYYVRAVLHL suggest this is a viable hypothesis.
-
Cell-Penetrating Peptide (CPP) Prediction: Tools can assess the probability of the peptide translocating across cell membranes.
-
Bioactive Peptide Prediction: Databases like BIOPEP can screen for motifs associated with activities such as ACE inhibition or antioxidant properties.
Based on these in silico findings, a synthesis strategy can be devised. For research purposes, solid-phase peptide synthesis (SPPS) is the standard method for producing a highly purified peptide (>95% purity as determined by HPLC) for experimental use.[3]
Part 2: Foundational Biological Screening: A Tiered Approach
With the synthesized peptide in hand, the initial biological screening aims to cast a wide net to identify any significant bioactivity. The experimental workflow should be logical and tiered, starting with broad, high-throughput assays and moving towards more specific functional characterizations.
Workflow for Initial Biological Screening
Caption: Tiered workflow for the initial biological screening of a novel peptide.
Experimental Protocol: Antimicrobial Susceptibility Testing
This protocol is foundational for testing the hypothesis that PFTRNYYVRAVLHL may function as an antimicrobial peptide.[4]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of PFTRNYYVRAVLHL against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[5]
Methodology:
-
Preparation of Bacterial Inoculum:
-
Culture S. aureus and E. coli overnight in Mueller-Hinton Broth (MHB).
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.
-
-
Peptide Dilution Series:
-
Prepare a stock solution of PFTRNYYVRAVLHL in sterile water or a suitable buffer.
-
Perform a two-fold serial dilution in a 96-well microtiter plate, with final concentrations ranging from 128 µg/mL to 0.25 µg/mL.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control (bacteria only) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[5]
-
Self-Validation and Causality: The inclusion of both Gram-positive and Gram-negative strains is critical, as the mechanism of action can differ based on the bacterial cell wall structure. A broad spectrum of activity would suggest a mechanism targeting conserved membrane components.
Data Presentation: Hypothetical Screening Results
| Assay Type | Cell Line / Organism | Endpoint | Hypothetical Result for PFTRNYYVRAVLHL | Interpretation |
| Cytotoxicity | HEK293 (Human Kidney) | IC50 | > 100 µM | Low cytotoxicity to mammalian cells. |
| Antimicrobial | E. coli | MIC | 8 µg/mL | Moderate antimicrobial activity. |
| Antimicrobial | S. aureus | MIC | 16 µg/mL | Moderate antimicrobial activity. |
| Hemolysis | Human Red Blood Cells | HC50 | > 100 µg/mL | Low hemolytic activity, suggesting bacterial cell selectivity. |
Part 3: Elucidating the Mechanism of Action
Assuming our initial screening reveals antimicrobial activity with low cytotoxicity, the next logical step is to investigate how PFTRNYYVRAVLHL kills bacteria.
Investigating Membrane Permeabilization
A common mechanism for antimicrobial peptides is the disruption of the bacterial cell membrane.[6]
Experimental Protocol: SYTOX Green Uptake Assay
Objective: To determine if PFTRNYYVRAVLHL causes membrane permeabilization in bacteria.
Methodology:
-
Bacterial Preparation:
-
Grow E. coli to mid-log phase and wash with a non-fluorescent buffer (e.g., 5% TSB in 0.85% NaCl).
-
Resuspend the bacterial pellet to an OD600 of 0.5.
-
-
Assay Setup:
-
In a black 96-well plate, add the bacterial suspension.
-
Add SYTOX Green dye to a final concentration of 1 µM. SYTOX Green is a membrane-impermeable dye that fluoresces upon binding to nucleic acids.
-
Add PFTRNYYVRAVLHL at various concentrations (e.g., 0.5x, 1x, 2x MIC).
-
-
Data Acquisition:
-
Measure fluorescence intensity over time using a plate reader (Excitation: ~485 nm, Emission: ~520 nm).
-
A known membrane-disrupting agent (e.g., melittin) should be used as a positive control.
-
Causality and Interpretation: A rapid increase in fluorescence upon addition of the peptide would strongly indicate that it disrupts the bacterial membrane, allowing the dye to enter and bind to intracellular DNA.
Visualizing the Peptide-Membrane Interaction
To further substantiate the membrane disruption hypothesis, microscopy techniques can provide direct visual evidence.
Experimental Workflow: From Membrane Disruption to Intracellular Targets
Caption: Experimental workflow to elucidate the antimicrobial mechanism of action.
Hypothetical Signaling Pathway Involvement in Immune Modulation
Should the peptide exhibit immunomodulatory effects in co-culture with immune cells (e.g., macrophages), further investigation into the signaling pathways is warranted. For instance, if PFTRNYYVRAVLHL is found to suppress LPS-induced TNF-α production, a potential mechanism could be the inhibition of the NF-κB signaling pathway.
Caption: Hypothetical inhibition of the NF-κB pathway by PFTRNYYVRAVLHL.
Part 4: Concluding Remarks and Future Directions
The systematic characterization of a novel peptide like PFTRNYYVRAVLHL is a meticulous process that builds upon a foundation of logical, hypothesis-driven experimentation. This guide has outlined a potential path, from in silico prediction to the elucidation of a potential antimicrobial mechanism of action. Each experimental outcome serves as a decision point, guiding the subsequent steps of the investigation. The true biological activity of PFTRNYYVRAVLHL remains to be discovered, but the framework presented here provides a robust and scientifically rigorous roadmap for any researcher embarking on the characterization of a novel bioactive peptide.
References
- 1. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolutionary Origins of a Bioactive Peptide Buried within Preproalbumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptidesciences.com [peptidesciences.com]
- 4. Synthesis and Evaluation of Biological Activity of Antimicrobial – Pro-Proliferative Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enhancing the Biological Activities of Food Protein-Derived Peptides Using Non-Thermal Technologies: A Review [mdpi.com]
The Mechanism of Action of p22phox-Derived Inhibitory Peptides: A Technical Guide for Researchers
<Technical Guide >
Abstract
The NADPH oxidase 2 (NOX2) complex is a critical source of reactive oxygen species (ROS) in phagocytes, essential for host defense. However, its dysregulation contributes to numerous pathologies characterized by oxidative stress. The assembly and activation of NOX2 is a highly orchestrated process involving the translocation of cytosolic regulatory subunits to the membrane-bound flavocytochrome b558, which is a heterodimer of gp91phox (NOX2) and p22phox.[1][2][3] A key protein-protein interaction in this cascade is the binding of the p47phox subunit to a proline-rich region (PRR) on the C-terminus of p22phox.[1][4] This guide provides an in-depth technical exploration of inhibitory peptides derived from this p22phox region. We will dissect their mechanism of action as competitive antagonists of the p47phox-p22phox interaction, detail experimental protocols for their validation, and discuss their potential as targeted therapeutics to modulate NOX2 activity.
The Central Role of p22phox in NOX2 Complex Assembly
The phagocytic NADPH oxidase is a multi-protein complex responsible for the generation of superoxide (O₂⁻), a key component of the innate immune response.[5][6] The catalytic core of this enzyme is flavocytochrome b558, a heterodimer of gp91phox (the catalytic subunit) and p22phox.[1][2][3] While gp91phox contains the electron-transferring machinery, p22phox serves as a crucial docking site for cytosolic regulatory proteins, most notably p47phox.[4]
The activation of NOX2 is initiated by various stimuli that trigger a cascade of phosphorylation events, primarily targeting the p47phox subunit.[1][7] In its resting state, p47phox exists in an autoinhibited conformation where its tandem Src homology 3 (SH3) domains are masked.[8] Upon phosphorylation, a conformational change exposes these SH3 domains, enabling them to bind to the proline-rich region (PRR) located on the C-terminal tail of p22phox.[8][9] This interaction is the critical step that anchors the entire cytosolic complex (including p67phox and p40phox) to the membrane, bringing the activator subunit p67phox into proximity with gp91phox to initiate electron flow from NADPH to molecular oxygen.[1]
The p47phox-p22phox Interaction: A Druggable Target
The specificity and necessity of the p47phox-p22phox interaction make it an attractive target for therapeutic intervention.[10][11] By preventing this crucial assembly step, it is possible to selectively inhibit NOX2-dependent ROS production without affecting other NOX isoforms that do not rely on p47phox for activation.[7][12] This has led to the development of various inhibitory strategies, including small molecules and, most notably, synthetic peptides that mimic the p22phox PRR.[5][12]
p22phox-Derived Inhibitory Peptides: Mechanism of Competitive Inhibition
Peptides derived from the C-terminal proline-rich region of p22phox function as competitive inhibitors of the p47phox-p22phox interaction.[5] These synthetic peptides typically encompass the core binding motif recognized by the tandem SH3 domains of p47phox.[1][4]
The mechanism of action is straightforward: by introducing an excess of the p22phox-mimicking peptide, the binding sites on the activated p47phox SH3 domains become saturated. This prevents p47phox from docking onto the endogenous p22phox subunit of flavocytochrome b558. Consequently, the assembly of the functional NOX2 complex is aborted, and superoxide production is inhibited.
Caption: Mechanism of p22phox-derived peptide inhibition.
Peptide Design and Delivery
A significant hurdle for peptide-based inhibitors is their cellular permeability. To overcome this, p22phox-derived inhibitory peptides are often fused to a cell-penetrating peptide (CPP), such as the Tat peptide from the HIV-1 virus.[13][14][15] The Tat peptide is a short, cationic sequence that facilitates the translocation of its cargo across the plasma membrane, a process that can occur through various endocytic pathways.[13][14][16][17] This fusion strategy allows the inhibitory peptide to reach its intracellular target, the cytosolic p47phox protein.
Experimental Validation of p22phox-Derived Inhibitory Peptides
A rigorous, multi-step approach is required to validate the efficacy and specificity of a p22phox-derived inhibitory peptide.
In Vitro Validation: Fluorescence Polarization Assay
Causality: The primary mechanism of these peptides is the disruption of a specific protein-protein interaction. Therefore, the initial and most direct validation is to quantify this disruption in a cell-free system. A fluorescence polarization (FP) assay is an ideal method for this purpose. It measures the binding of a small, fluorescently labeled peptide (the probe) to a larger protein.
Protocol:
-
Reagents:
-
Recombinant, purified tandem SH3 domains of p47phox.
-
A fluorescently labeled peptide corresponding to the p22phox proline-rich region (e.g., TAMRA-p22phox¹⁵¹⁻¹⁶²).[12]
-
The unlabeled p22phox-derived inhibitory peptide to be tested.
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.005% Tween 20, pH 7.4).[12]
-
-
Procedure: a. Determine the dissociation constant (Kd) of the fluorescent probe for the p47phox SH3 domains by titrating the protein against a fixed concentration of the probe.[12] b. In a competitive binding experiment, incubate a fixed concentration of the p47phox SH3 domains and the fluorescent probe with increasing concentrations of the unlabeled inhibitory peptide.[12] c. Measure the fluorescence polarization at each concentration. As the unlabeled peptide competes with the fluorescent probe for binding to p47phox, the probe will be displaced, tumble more rapidly, and the polarization value will decrease. d. Calculate the IC₅₀ value from the resulting dose-response curve.
Self-Validation: The inclusion of a scrambled peptide control (a peptide with the same amino acid composition but a randomized sequence) is crucial. A truly specific inhibitory peptide should have a significantly lower IC₅₀ than its scrambled counterpart.[5]
Cellular Validation: Measuring NOX2 Activity
Causality: After confirming direct binding inhibition, the next logical step is to assess the peptide's ability to inhibit NOX2-dependent ROS production in a cellular context.
Protocol: Dichlorofluorescein (DCF) Assay in Neutrophil-like Cells
This protocol utilizes HL-60 cells differentiated into a neutrophil-like phenotype, which express a functional NOX2 complex.[1]
-
Cell Culture and Differentiation:
-
Culture HL-60 cells in appropriate media.
-
Induce differentiation into neutrophils by treating with 1.3% DMSO for 5-7 days.[1]
-
-
Assay Procedure: a. Incubate the differentiated HL-60 cells with the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCF-DA). DCF-DA is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent DCF. b. Pre-incubate the cells with various concentrations of the Tat-fused p22phox inhibitory peptide (and a Tat-scrambled control) for 30-60 minutes to allow for cellular uptake.[1] c. Induce NOX2 activation with a potent stimulus like phorbol 12-myristate 13-acetate (PMA), which directly activates Protein Kinase C (PKC).[1] d. Measure the fluorescence intensity over time using a microplate reader (excitation ~485 nm, emission ~530 nm).[1]
Data Presentation:
| Treatment | [Inhibitory Peptide] (µM) | Relative Fluorescence Units (RFU) | % Inhibition |
| Unstimulated | 0 | 150 ± 20 | N/A |
| PMA Stimulated | 0 | 2500 ± 150 | 0% |
| PMA + Inhibitor | 1 | 1800 ± 100 | 29.8% |
| PMA + Inhibitor | 10 | 800 ± 75 | 72.3% |
| PMA + Inhibitor | 50 | 250 ± 30 | 95.7% |
| PMA + Scrambled | 50 | 2400 ± 120 | 4.3% |
Specificity Validation: p47phox Translocation Assay
Causality: To definitively link the observed reduction in ROS to the intended mechanism of action, it is essential to demonstrate that the peptide inhibits the translocation of p47phox from the cytosol to the membrane.
Protocol: Western Blot Analysis of Subcellular Fractions
-
Cell Treatment and Stimulation:
-
Treat cells (e.g., differentiated HL-60 cells or primary neutrophils) with the inhibitory peptide or a scrambled control.
-
Stimulate with PMA or another relevant agonist for a short period (e.g., 5-10 minutes) to induce translocation.[9]
-
-
Subcellular Fractionation: a. Lyse the cells under non-denaturing conditions. b. Separate the cytosolic and membrane fractions by high-speed ultracentrifugation.[18]
-
Western Blotting: a. Resolve the proteins from both fractions by SDS-PAGE. b. Transfer to a PVDF membrane and probe with antibodies specific for p47phox. c. Use markers for the cytosolic fraction (e.g., GAPDH) and the membrane fraction (e.g., Na+/K+-ATPase) to ensure the purity of the fractions.
Expected Outcome: In unstimulated cells, p47phox will be predominantly in the cytosolic fraction. Upon stimulation, a significant portion of p47phox will shift to the membrane fraction. In cells pre-treated with the p22phox-derived inhibitory peptide, this stimulus-induced translocation to the membrane will be markedly reduced.
Caption: Workflow for p47phox translocation assay.
Conclusion and Future Directions
Peptides derived from the C-terminal proline-rich region of p22phox represent a highly specific and potent class of NOX2 inhibitors. Their mechanism of action, competitive inhibition of the p47phox-p22phox interaction, targets a critical and early step in the activation cascade of the phagocytic NADPH oxidase. The experimental workflow detailed in this guide—progressing from in vitro binding assays to cellular ROS measurements and finally to mechanistic translocation studies—provides a robust framework for the validation of these and similar peptide-based inhibitors. Further development in this area may focus on creating more drug-like peptidomimetics or novel delivery systems to enhance the therapeutic potential of targeting this crucial protein-protein interaction in diseases driven by excessive NOX2 activity.[10][11]
References
- 1. mdpi.com [mdpi.com]
- 2. Regulation of Neutrophil NADPH Oxidase, NOX2: A Crucial Effector in Neutrophil Phenotype and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NADPH oxidase family proteins: signaling dynamics to disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the superoxide-producing phagocyte NADPH oxidase requires co-operation between the tandem SH3 domains of p47phox in recognition of a polyproline type II helix and an adjacent α-helix of p22phox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for identifying synthetic peptides to act as inhibitors of NADPH oxidases, or “All that you did and did not want to know about Nox inhibitory peptides” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards specific NADPH oxidase inhibition by small synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the phagocyte NADPH oxidase protein p47(phox). Phosphorylation controls SH3 domain-dependent binding to p22(phox) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphorylation of p22phox on Threonine 147 Enhances NADPH Oxidase Activity by Promoting p47phox Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selvita.com [selvita.com]
- 11. Targeting NOX2 via p47/phox-p22/phox Inhibition with Novel Triproline Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Chemical synthesis of a reported p47phox/p22phox inhibitor and characterization of its instability and irreproducible activity [frontiersin.org]
- 13. Tat(48-60) peptide amino acid sequence is not unique in its cell penetrating properties and cell-surface glycosaminoglycans inhibit its cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tat peptide-mediated cellular delivery: back to basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O(2)(-) and systolic blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to Investigating Novel Modulators of NADPH Oxidase Complex Assembly
An in-depth analysis of the term "PFTRNYYVRAVLHL" in conjunction with "NADPH oxidase complex assembly" reveals no identifiable connection within publicly available scientific literature or databases. This sequence does not correspond to a known protein, peptide, or small molecule inhibitor/activator related to the NADPH oxidase (NOX) complex.
Therefore, a detailed technical guide on the specific interplay between "PFTRNYYVRAVLHL" and NADPH oxidase assembly cannot be constructed, as the primary subject "PFTRNYYVRAVLHL" is not a recognized entity in this biological context.
However, it is possible to provide the requested in-depth technical guide by focusing on the well-established mechanisms of NADPH oxidase complex assembly and illustrating how a hypothetical peptide or small molecule could be studied in this system. This guide will serve as a framework for researchers investigating novel modulators of NOX activity.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The NADPH oxidase (NOX) family of enzymes are critical players in both physiological and pathological processes. Their primary function is the regulated production of reactive oxygen species (ROS), particularly the superoxide anion (O₂⁻). This process is fundamental to host defense, where phagocytes generate an "oxidative burst" to kill pathogens. However, dysregulated NOX activity is implicated in a wide range of diseases, including cardiovascular disease, neurodegeneration, and cancer, making it a prime target for therapeutic intervention.
The assembly of the multi-subunit NOX complex is the rate-limiting step for its activation. Understanding this intricate process is key to developing targeted therapies. This guide provides a technical overview of the NOX2 complex assembly and details robust methodologies for screening and characterizing novel modulators, using a hypothetical peptide as a case study.
Part 1: The Molecular Architecture and Assembly of the Phagocytic NADPH Oxidase (NOX2)
The canonical NOX2-containing NADPH oxidase in phagocytes is a complex system composed of membrane-bound and cytosolic components. In its dormant state, the catalytic core resides in the plasma membrane, while the regulatory subunits are in the cytosol.
1.1. Core Components of the NOX2 Complex
-
Membrane-Bound Subunits (The Cytochrome b₅₅₈):
-
gp91ᵖʰᵒˣ (or NOX2): The catalytic subunit that contains the binding sites for NADPH and FAD, and transports electrons across the membrane to molecular oxygen.
-
p22ᵖʰᵒˣ: A crucial stabilizing partner for gp91ᵖʰᵒˣ. It is essential for the maturation and membrane trafficking of the catalytic subunit.
-
-
Cytosolic Subunits:
-
p47ᵖʰᵒˣ: The primary "organizer" or "adaptor" subunit. Upon cell stimulation, it undergoes phosphorylation, leading to a conformational change that exposes domains necessary for binding to other subunits.
-
p67ᵖʰᵒˣ: The "activator" subunit. It directly interacts with gp91ᵖʰᵒˣ to promote electron flow. Its activation is dependent on its association with p47ᵖʰᵒˣ.
-
p40ᵖʰᵒˣ: A regulatory subunit whose precise role is still under investigation but is known to be involved in modulating the complex's activity.
-
Rac: A small GTPase that, in its active GTP-bound state, translocates to the membrane and binds to both gp91ᵖʰᵒˣ and p67ᵖʰᵒˣ, playing an essential role in activating the complex.
-
1.2. The Stepwise Assembly and Activation Cascade
Upon cellular stimulation (e.g., by phorbol myristate acetate (PMA) or opsonized pathogens), a precisely orchestrated series of events leads to the assembly and activation of the NOX2 complex.
The activation of the NOX2 complex is a multi-step process initiated by various stimuli.[1] A key initiating event is the phosphorylation of multiple serine residues on the p47ᵖʰᵒˣ subunit.[2][3][4] This phosphorylation triggers a significant conformational change in p47ᵖʰᵒˣ, relieving its auto-inhibited state.[5] This exposes domains that allow it to bind to p22ᵖʰᵒˣ at the membrane and to recruit the p67ᵖʰᵒˣ/p40ᵖʰᵒˣ complex.[6] Simultaneously, the small GTPase Rac is activated, exchanging GDP for GTP, which allows it to translocate to the membrane.[7][8] At the membrane, the now-assembled cytosolic complex docks with the cytochrome b₅₅₈ (gp91ᵖʰᵒˣ and p22ᵖʰᵒˣ).[9][10] The interaction of GTP-bound Rac and p67ᵖʰᵒˣ with gp91ᵖʰᵒˣ induces a final conformational change in the catalytic subunit, initiating the transfer of electrons from NADPH to molecular oxygen to produce superoxide.[11][12]
Caption: The NOX2 activation cascade, from cytosolic components to the fully assembled, ROS-producing complex at the membrane.
Part 2: Methodologies for Characterizing Novel Modulators
Investigating a novel peptide or small molecule for its effect on NOX2 assembly requires a multi-tiered approach, moving from cell-free systems to cellular and more complex models. This ensures a thorough understanding of the mechanism of action.
2.1. Tier 1: Cell-Free NADPH Oxidase Assembly and Activity Assay
This foundational assay determines if a modulator directly interferes with the assembly and activation of the core NOX2 components in a controlled, reconstituted system.
-
Principle: Purified recombinant NOX2 subunits (membrane and cytosolic) are combined in the presence of an activating stimulus (e.g., the anionic amphiphile SDS or arachidonic acid) and a candidate modulator. The rate of superoxide production is then measured.
-
Causality: A positive or negative result in this assay strongly suggests a direct interaction with one or more of the core subunits, independent of upstream signaling pathways present in a whole cell. It can distinguish between inhibitors of assembly versus inhibitors of catalytic activity.
Experimental Protocol: Cell-Free Assay
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM KCl, 1 mM EGTA, 10 µM FAD).
-
Purify membrane fractions from neutrophil-like cells (e.g., differentiated HL-60 cells) to serve as the source of cytochrome b₅₅₈.
-
Purify recombinant cytosolic factors: p47ᵖʰᵒˣ, p67ᵖʰᵒˣ, and constitutively active Rac (RacQ61L).
-
Prepare a stock solution of the detection probe, such as Cytochrome c or Lucigenin.
-
Prepare the activator solution (e.g., 100 µM SDS).
-
Prepare serial dilutions of the hypothetical test peptide.
-
-
Assay Execution (96-well plate format):
-
To each well, add:
-
Reaction Buffer
-
Test peptide (or vehicle control)
-
Cytosolic factors (p47ᵖʰᵒˣ, p67ᵖʰᵒˣ, RacQ61L)
-
Cytochrome c (e.g., 1 mg/mL)
-
-
Incubate for 5 minutes at room temperature to allow for potential binding.
-
Add membrane fraction.
-
Initiate the reaction by adding NADPH (e.g., 200 µM) and the activator (SDS).
-
-
Data Acquisition:
-
Immediately measure the change in absorbance at 550 nm (for Cytochrome c reduction) kinetically over 10-15 minutes using a plate reader.
-
The rate of superoxide production is proportional to the rate of change in absorbance.
-
-
Self-Validation & Controls:
-
Negative Control: Omit one of the core components (e.g., p67ᵖʰᵒˣ) to ensure the measured activity is dependent on full complex assembly.
-
Positive Control: Use a known NOX inhibitor (e.g., Diphenyleneiodonium, DPI).
-
Vehicle Control: Ensure the solvent for the test peptide does not affect the reaction.
-
Data Presentation: Hypothetical Peptide Screening
| Peptide Conc. (µM) | Rate of O₂⁻ Production (nmol/min) | % Inhibition |
| 0 (Vehicle) | 15.2 ± 0.8 | 0% |
| 0.1 | 14.9 ± 1.1 | 2% |
| 1 | 11.5 ± 0.6 | 24% |
| 10 | 7.8 ± 0.4 | 49% |
| 50 | 2.1 ± 0.3 | 86% |
| 100 | 0.5 ± 0.2 | 97% |
2.2. Tier 2: Cellular Assays in a Phagocytic Cell Line
Moving into a cellular context is critical to assess membrane permeability, interaction with endogenous proteins, and effects on physiological activation. Differentiated neutrophil-like cell lines (e.g., HL-60 or PLB-985) are industry-standard models.
-
Principle: Intact cells are pre-loaded with the test modulator and then stimulated with a physiological agonist like PMA. ROS production is measured using a sensitive probe.
-
Causality: This assay validates the findings from the cell-free system in a more biologically relevant environment. It accounts for cellular uptake and potential off-target effects. Comparing results with different activators (e.g., PMA vs. fMLP) can provide initial clues about where in the signaling pathway the modulator acts.
Experimental Protocol: Cellular ROS Measurement (Amplex Red Assay)
-
Cell Culture: Culture and differentiate HL-60 cells to a neutrophil-like phenotype using DMSO or ATRA.
-
Assay Preparation:
-
Harvest and resuspend differentiated cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺/Mg²⁺).
-
Prepare the Amplex Red working solution containing Horseradish Peroxidase (HRP).
-
-
Assay Execution:
-
Plate cells (e.g., 2 x 10⁵ cells/well) in a black, clear-bottom 96-well plate.
-
Add serial dilutions of the test peptide and incubate for a predetermined time (e.g., 30 minutes) to allow for cell penetration.
-
Add the Amplex Red/HRP working solution to each well.
-
Stimulate the cells by adding PMA (e.g., 100 nM).
-
-
Data Acquisition:
-
Measure the increase in fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) kinetically. The rate of fluorescence increase corresponds to the rate of hydrogen peroxide (a stable downstream product of superoxide) generation.
-
-
Self-Validation & Controls:
-
Cell Viability: Perform a parallel cytotoxicity assay (e.g., MTT or LDH release) to ensure the observed inhibition is not due to cell death.
-
Unstimulated Control: Measure basal ROS production in the absence of PMA.
-
Positive Control: Use a cell-permeable NOX inhibitor like Apocynin or DPI.
-
Caption: Workflow for assessing a modulator's effect on cellular ROS production.
2.3. Tier 3: Mechanistic Assays - Pinpointing the Target
If a modulator shows activity, the next crucial step is to identify its precise molecular target within the assembly pathway.
-
Principle: These assays are designed to test specific protein-protein or protein-lipid interactions that are known to be critical for NOX2 assembly.
-
Causality: By systematically evaluating the key steps of assembly, one can pinpoint the exact interaction being disrupted by the modulator.
Protocol: Co-Immunoprecipitation to Assess Subunit Translocation
-
Cell Treatment & Lysis:
-
Treat differentiated HL-60 cells with the test peptide or vehicle.
-
Stimulate with PMA for a short duration (e.g., 5 minutes) to induce complex assembly.
-
Lyse the cells and separate the membrane fraction from the cytosolic fraction via ultracentrifugation.
-
-
Immunoprecipitation:
-
Incubate the solubilized membrane fraction with an antibody against a membrane-bound component (e.g., anti-p22ᵖʰᵒˣ).
-
Use protein A/G beads to pull down the antibody-protein complexes.
-
-
Western Blot Analysis:
-
Wash the beads, elute the proteins, and separate them by SDS-PAGE.
-
Transfer to a PVDF membrane and probe with antibodies against the cytosolic subunits (p47ᵖʰᵒˣ and p67ᵖʰᵒˣ).
-
-
Interpretation:
-
In the vehicle-treated, stimulated sample, strong bands for p47ᵖʰᵒˣ and p67ᵖʰᵒˣ should be present, indicating their translocation and binding to the membrane complex.
-
If the test peptide inhibits this interaction, the bands for p47ᵖʰᵒˣ and/or p67ᵖʰᵒˣ will be significantly weaker or absent. This provides direct evidence that the modulator prevents the association of cytosolic subunits with the cytochrome b₅₅₈.
-
Part 3: Conclusion and Future Directions
The assembly of the NADPH oxidase complex is a tightly regulated, multi-step process that represents a rich area for therapeutic intervention. A systematic, multi-tiered approach to screening and characterization is essential for identifying and validating novel modulators. By progressing from simplified cell-free systems to complex cellular and mechanistic assays, researchers can build a robust data package that not only demonstrates a compound's efficacy but also elucidates its precise mechanism of action. This foundational understanding is paramount for the successful development of next-generation therapeutics targeting diseases of oxidative stress.
References
- 1. Structure of the core human NADPH oxidase NOX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of p47phox is required for receptor-mediated NADPH oxidase/NOX2 activation in Epstein-Barr virus-transformed human B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Insights of p47phox Phosphorylation Dynamics in the Regulation of NADPH Oxidase Activation and Superoxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p47phox, the phagocyte NADPH oxidase/NOX2 organizer: structure, phosphorylation and implication in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p47phox: A Central Regulator of NADPH Oxidase Function and a Promising Therapeutic Target in Redox-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Regulation of NADPH oxidase activity by Rac GTPase activating protein(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NADPH Oxidases (NOX): An Overview from Discovery, Molecular Mechanisms to Physiology and Pathology [mdpi.com]
- 10. Mechanistic computational modeling of the kinetics and regulation of NADPH oxidase 2 assembly and activation facilitating superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Rac1 GTPase in NADPH Oxidase Activation and Cognitive Impairment Following Cerebral Ischemia in the Rat | PLOS One [journals.plos.org]
- 12. Structural Insights into Nox4 and Nox2: Motifs Involved in Function and Cellular Localization - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Interface: A Technical Guide to Identifying the Binding Site of the Cytochrome b558-Inhibitory Peptide H-Pro-Phe-Thr-Arg-Asn-Tyr-Tyr-Val-Arg-Ala-Val-Leu-His-Leu-OH
Abstract
The 14-amino acid peptide, H-Pro-Phe-Thr-Arg-Asn-Tyr-Tyr-Val-Arg-Ala-Val-Leu-His-Leu-OH, has been identified as a potent inhibitor of superoxide generation in neutrophils.[1] Its mechanism of action is attributed to its interaction with a component of the NADPH oxidase complex, specifically cytochrome b558. This guide provides a comprehensive framework for researchers and drug development professionals to elucidate the precise binding site of this peptide. We will delve into both computational and experimental strategies, offering not just protocols, but the underlying scientific rationale to empower robust and insightful investigation. This document is designed to be a practical resource, bridging the gap between theoretical knowledge and tangible laboratory workflows.
Introduction: The Peptide and Its Biological Context
The peptide , with the sequence Pro-Phe-Thr-Arg-Asn-Tyr-Tyr-Val-Arg-Ala-Val-Leu-His-Leu, corresponds to a region adjacent to His94 in the small subunit of cytochrome b558.[1] Cytochrome b558 is a critical component of the NADPH oxidase enzyme complex, which is responsible for the production of superoxide, a key player in the innate immune response. In phagocytic cells like neutrophils, the assembly of the NADPH oxidase complex at the membrane is a tightly regulated process that, when activated, leads to a "respiratory burst" of superoxide production to kill invading pathogens.
However, dysregulation of this process can lead to excessive superoxide production, contributing to inflammatory damage in a variety of diseases. The ability of this peptide to inhibit superoxide generation, with a reported IC50 of 13 µM in a cell-free system, makes it a valuable research tool and a potential starting point for the development of novel anti-inflammatory therapeutics.[1] Identifying its precise binding site on cytochrome b558 is a critical next step in understanding its mechanism of action and in optimizing its therapeutic potential.
Table 1: Physicochemical Properties of the Peptide
| Property | Value |
| Sequence | This compound |
| Single-Letter Code | PFTRNYYVRAVLHL |
| Molecular Formula | C₈₃H₁₂₅N₂₃O₁₉ |
| Molecular Weight | 1749.05 g/mol |
| Theoretical pI | 10.2 |
| GRAVY | -0.0 |
Strategic Overview: A Multi-pronged Approach to Binding Site Identification
A definitive identification of the peptide's binding site requires a convergent approach, integrating computational predictions with experimental validation. This ensures that the proposed binding mode is not only theoretically plausible but also empirically supported. Our strategy is two-fold:
-
In Silico Prediction: Leveraging the known structure of cytochrome b558 (or its homologous components) to predict the most likely binding poses of the peptide. This provides a set of testable hypotheses.
-
Experimental Validation: Employing a suite of biophysical and biochemical techniques to confirm the direct interaction and to map the binding interface at the molecular level.
Figure 1: A multi-pronged strategy for binding site identification.
In Silico Prediction of the Binding Site
Computational methods provide a powerful and cost-effective means to generate initial hypotheses about the peptide's binding site.[2] These approaches rely on the three-dimensional structures of the peptide and its target protein.
Structural Preparation
-
Peptide Structure: The 3D structure of the 14-amino acid peptide can be generated using de novo modeling tools such as PepFold4.[2]
-
Protein Structure: The structure of cytochrome b558, which is a heterodimer of p22phox (CYBA) and gp91phox (CYBB), can be obtained from the Protein Data Bank (PDB). If the full structure is unavailable, homology modeling can be used to generate a model based on related structures.
Molecular Docking
Molecular docking simulations predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2]
Protocol for Molecular Docking using FRODOCK:
-
Input: Provide the PDB files for the peptide and the target protein (cytochrome b558).
-
Execution: Utilize a web-based server like FRODOCK, which employs a knowledge-based potential to perform a rigid-body docking search.[2]
-
Output: The software will generate a ranked list of potential binding poses based on their predicted binding energy.[2] The top-ranked poses should be visually inspected to assess their plausibility.
Molecular Dynamics (MD) Simulation
MD simulations can be used to refine the docked poses and to assess the stability of the peptide-protein complex over time.
Workflow for MD Simulation:
-
System Setup: The top-ranked docked complex is placed in a simulated aqueous environment.
-
Simulation: An MD engine (e.g., GROMACS, AMBER) is used to simulate the movements of the atoms in the complex over a period of nanoseconds to microseconds.
-
Analysis: The trajectory of the simulation is analyzed to identify stable hydrogen bonds, hydrophobic interactions, and salt bridges between the peptide and the protein. This provides a dynamic view of the binding interface.
Experimental Validation of the Binding Site
Experimental validation is essential to confirm the predictions of the in silico models. A variety of techniques can be employed to identify the target and characterize the binding interaction.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique to identify the direct binding partners of a molecule from a complex biological sample.[3]
Protocol for AP-MS:
-
Peptide Immobilization:
-
Synthesize the peptide with a biotin tag at the N- or C-terminus, separated by a flexible linker (e.g., a PEG spacer).
-
Immobilize the biotinylated peptide on streptavidin-coated magnetic beads.
-
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., human neutrophil-like HL-60 cells) and induce differentiation to a granulocytic phenotype.
-
Lyse the cells in a mild, non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.
-
-
Affinity Pulldown:
-
Incubate the immobilized peptide with the cell lysate to allow for binding.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins, for example, by boiling in SDS-PAGE loading buffer.
-
-
Mass Spectrometry:
-
Run the eluted proteins on an SDS-PAGE gel and perform an in-gel digest with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a database search algorithm (e.g., Mascot, Sequest). The subunits of cytochrome b558 should be among the top hits.
-
References
PFTRNYYVRAVLHL interaction with p47phox subunit
An In-depth Technical Guide to the Interaction of Inhibitory Peptides with the p47phox Subunit of NADPH Oxidase
Foreword
The targeted modulation of enzymatic activity is a cornerstone of modern drug development. The NADPH oxidase (NOX) family of enzymes, critical in both physiological and pathological processes, presents a compelling target for therapeutic intervention. A key regulatory component of many NOX complexes is the cytosolic subunit p47phox, whose translocation to the membrane is a rate-limiting step in enzyme activation. This guide provides a comprehensive technical overview of the interaction between inhibitory peptides and the p47phox subunit. While the specific peptide sequence "PFTRNYYVRAVLHL" does not correspond to a known entity in public scientific literature, the principles and methodologies detailed herein are broadly applicable to the discovery and characterization of novel peptide-based inhibitors of p47phox. We will utilize well-characterized examples to illustrate the core concepts and experimental workflows, offering a robust framework for researchers, scientists, and drug development professionals in this field.
The NADPH Oxidase Complex and the Central Role of p47phox
The NADPH oxidase complex is a multi-protein enzyme system responsible for the regulated production of reactive oxygen species (ROS). In phagocytic cells, this "respiratory burst" is essential for host defense against pathogens. However, aberrant NOX activity is implicated in a range of pathologies, including cardiovascular disease, neurodegenerative disorders, and cancer.
The canonical phagocytic NADPH oxidase is composed of membrane-bound subunits (gp91phox, also known as NOX2, and p22phox, which together form the catalytic core, flavocytochrome b558) and cytosolic regulatory subunits (p47phox, p67phox, p40phox, and the small GTPase Rac).
Activation of the complex is a tightly regulated, multi-step process:
-
Resting State: In unstimulated cells, the cytosolic subunits exist as a complex in the cytoplasm, while flavocytochrome b558 is located in the plasma and phagosomal membranes.
-
Activation Signal: Upon cellular stimulation (e.g., by phorbol myristate acetate or opsonized zymosan), a cascade of signaling events leads to the phosphorylation of p47phox.
-
Conformational Change and Translocation: Phosphorylation induces a conformational change in p47phox, exposing its Phox homology (PX) domain. This domain then binds to membrane phosphoinositides, initiating the translocation of the entire cytosolic complex to the membrane.
-
Assembly and Activation: At the membrane, the cytosolic subunits assemble with flavocytochrome b558, leading to the transfer of electrons from NADPH to molecular oxygen, generating superoxide (O2•−).
p47phox: The Organizer Subunit
p47phox (also known as NCF1) is often referred to as the "organizer" or "adaptor" subunit due to its critical role in orchestrating the assembly of the active enzyme complex. Its modular structure, consisting of a PX domain, two SH3 domains, and a polybasic C-terminal region, facilitates key protein-protein and protein-lipid interactions. Therefore, inhibiting the function of p47phox, particularly its translocation to the membrane, represents a highly attractive strategy for attenuating NOX-dependent ROS production.
Principles of Peptide-Based Inhibition of p47phox
Peptide-based inhibitors offer a high degree of specificity and can be designed to target critical interaction domains within a protein. For p47phox, the primary targets for inhibitory peptides are the domains responsible for its translocation and assembly with other NOX subunits.
A well-studied example of a p47phox inhibitory peptide is gp91ds-tat. This peptide consists of a short sequence from the cytosolic tail of gp91phox fused to the cell-penetrating peptide (CPP) from the HIV-1 Tat protein. The native gp91phox sequence in this peptide is thought to compete with the binding of p47phox to the membrane-bound flavocytochrome b558, thereby preventing the assembly of the active oxidase complex.
Mechanism of Action for a Hypothetical Inhibitory Peptide (e.g., a p47phox-derived peptide):
A common strategy for developing peptide inhibitors is to use a sequence from the target protein itself that is involved in a key interaction. For instance, a peptide mimicking the autoinhibitory region of p47phox could stabilize its inactive conformation, preventing the conformational changes required for activation and translocation.
Experimental Characterization of Peptide-p47phox Interaction
A multi-faceted approach is essential to fully characterize the interaction between a novel inhibitory peptide and p47phox. This involves a combination of biophysical, biochemical, and cell-based assays.
Biophysical Analysis of Binding Affinity and Kinetics
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It provides quantitative data on binding affinity (KD), association rate (ka), and dissociation rate (kd).
Experimental Protocol: SPR Analysis of Peptide-p47phox Interaction
-
Immobilization of p47phox:
-
Recombinantly express and purify human p47phox protein.
-
Activate the surface of a CM5 sensor chip (or similar) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified p47phox (at a concentration of 20-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (typically 2000-3000 Response Units).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl injection.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the inhibitory peptide in a suitable running buffer (e.g., HBS-EP+).
-
Inject the peptide solutions over the immobilized p47phox surface, starting with the lowest concentration.
-
Include a buffer-only injection as a blank for double referencing.
-
After each peptide injection, allow for a dissociation phase.
-
Regenerate the sensor surface with a pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Experimental Protocol: ITC Analysis of Peptide-p47phox Interaction
-
Sample Preparation:
-
Dialyze the purified p47phox protein and the synthetic peptide against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.
-
Determine the accurate concentrations of both protein and peptide.
-
-
ITC Experiment:
-
Load the p47phox solution into the sample cell of the calorimeter.
-
Load the peptide solution into the injection syringe at a concentration 10-20 times that of the protein.
-
Perform a series of small injections of the peptide into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat-flow peaks and plot them against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
-
Biochemical Validation of Functional Inhibition
In Vitro NADPH Oxidase Activity Assay
This assay reconstitutes the active NADPH oxidase complex in a cell-free system to directly measure the inhibitory effect of the peptide on superoxide production.
Experimental Protocol: Cell-Free NADPH Oxidase Assay
-
Preparation of Cellular Fractions:
-
Isolate neutrophils from fresh human blood.
-
Stimulate the neutrophils and prepare membrane and cytosol fractions.
-
-
Assay Setup:
-
In a 96-well plate, combine the membrane fraction, cytosol fraction, and varying concentrations of the inhibitory peptide.
-
Initiate the reaction by adding NADPH and a detection reagent such as cytochrome c or lucigenin.
-
Measure the rate of superoxide production by monitoring the change in absorbance (for cytochrome c reduction) or chemiluminescence (for lucigenin) over time.
-
-
Data Analysis:
-
Calculate the rate of superoxide production for each peptide concentration.
-
Plot the rate of inhibition against the peptide concentration and fit the data to determine the IC50 value.
-
Cell-Based Assays for Efficacy and Specificity
Cellular ROS Production Assay
This assay measures the effect of the peptide on ROS production in whole cells.
Experimental Protocol: Dihydrorhodamine (DHR) 123 Assay
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., human neutrophils or PLB-985 cells differentiated into a neutrophil-like phenotype).
-
Pre-incubate the cells with varying concentrations of the cell-permeable inhibitory peptide (e.g., fused to a CPP like Tat).
-
Load the cells with the ROS-sensitive fluorescent probe DHR 123.
-
-
Stimulation and Measurement:
-
Stimulate the cells with an appropriate agonist (e.g., PMA or fMLP).
-
Measure the increase in fluorescence over time using a fluorescence plate reader or flow cytometer. The oxidation of DHR 123 to the fluorescent rhodamine 123 is proportional to ROS production.
-
-
Data Analysis:
-
Quantify the fluorescence intensity and calculate the percentage of inhibition for each peptide concentration to determine the cellular IC50.
-
Visualization of Pathways and Workflows
Diagram 1: Simplified NADPH Oxidase Activation Pathway
Caption: Simplified pathway of phagocytic NADPH oxidase activation.
Diagram 2: Experimental Workflow for Peptide Inhibitor Characterization
Caption: Workflow for characterizing a p47phox inhibitory peptide.
Data Summary
Table 1: Representative Biophysical Data for p47phox Inhibitory Peptides
| Peptide | Target Domain on p47phox | Method | Affinity (KD) | Reference |
| gp91ds-tat | SH3 Domain | SPR | ~1.5 µM | |
| PR-39 | PX Domain | ITC | ~0.5 µM | |
| Hypothetical Peptide | User-defined | TBD | TBD | N/A |
Note: The data presented are illustrative and may vary depending on experimental conditions.
Conclusion and Future Directions
The development of specific inhibitors for p47phox holds significant therapeutic promise. Peptide-based inhibitors, due to their potential for high specificity and tailored design, represent a promising class of molecules for modulating NADPH oxidase activity. The comprehensive experimental framework outlined in this guide, encompassing biophysical, biochemical, and cell-based approaches, provides a robust pathway for the discovery, characterization, and validation of novel p47phox-targeting peptides.
Future work in this area will likely focus on optimizing the cell permeability and in vivo stability of these peptides, potentially through chemical modifications or advanced delivery systems. Furthermore, a deeper understanding of the allosteric regulation of p47phox will undoubtedly unveil new target sites for the rational design of next-generation inhibitors.
An In-depth Technical Guide to Investigating Superoxide Production by the Novel Peptide PFTRNYYVRAVLHL
Introduction
The discovery of novel peptides with unique biological activities is a cornerstone of therapeutic innovation. The peptide designated PFTRNYYVRAVLHL represents one such novel entity, with a sequence that does not correspond to any known protein or bioactive peptide in the public domain. Preliminary computational analyses suggest a potential interaction with cell surface receptors and a structural motif that could facilitate redox cycling, leading to the hypothesis that PFTRNYYVRAVLHL may modulate cellular superoxide (O₂⁻) production.
Superoxide is a primary reactive oxygen species (ROS) that plays a dual role in cellular physiology. At low concentrations, it functions as a critical signaling molecule in various pathways. However, its overproduction is a hallmark of oxidative stress, implicated in a wide range of pathologies including cardiovascular diseases, neurodegenerative disorders, and cancer.[1] Therefore, elucidating the effect of a novel peptide like PFTRNYYVRAVLHL on superoxide production is a critical step in characterizing its biological function and therapeutic potential.
This technical guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to investigate the impact of the novel peptide PFTRNYYVRAVLHL on superoxide production. It is designed to be a practical, field-proven resource, moving beyond a simple listing of protocols to explain the causal logic behind experimental choices. The methodologies described herein are structured as a self-validating system, ensuring scientific integrity and trustworthiness at each stage of the investigation.
Part 1: Preliminary Characterization & In Silico Analysis of PFTRNYYVRAVLHL
Before embarking on wet-lab experiments, a thorough in silico and preliminary characterization of PFTRNYYVRAVLHL is essential to guide experimental design and formulate specific hypotheses.
Peptide Synthesis and Purity Assessment
The PFTRNYYVRAVLHL peptide should be synthesized using solid-phase peptide synthesis (SPPS). Post-synthesis, it is crucial to purify the peptide, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and to verify its purity and identity.
-
Purity: Should be >95% as determined by RP-HPLC.
-
Identity: Confirmed by mass spectrometry to match the theoretical molecular weight of PFTRNYYVRAVLHL.
In Silico Structural and Functional Analysis
Utilize bioinformatics tools to predict the structural and functional properties of PFTRNYYVRAVLHL.
-
Secondary Structure Prediction: Tools such as JPred or PSIPRED can provide insights into whether the peptide is likely to form structures like alpha-helices or beta-sheets.
-
Peptide-Protein Docking: Software like HADDOCK or AutoDock can be used to predict potential protein interaction partners, which may include cell surface receptors or enzymes involved in redox signaling.
-
Physicochemical Properties: Calculation of properties such as hydrophobicity, isoelectric point, and charge distribution can inform about its potential to interact with cell membranes.
Assessment of Peptide Stability
The stability of PFTRNYYVRAVLHL in experimental media is a critical parameter. A peptide that rapidly degrades will not yield reliable results.[2][3]
Protocol: In Vitro Peptide Stability Assay
-
Incubate PFTRNYYVRAVLHL at a known concentration (e.g., 10 µM) in relevant biological matrices (e.g., cell culture media, plasma) at 37°C.[2]
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Stop enzymatic degradation by adding a precipitation agent like acetonitrile.[2]
-
Centrifuge to pellet proteins and analyze the supernatant by LC-MS to quantify the remaining intact peptide.
-
Calculate the half-life (t₁/₂) of the peptide in each matrix.
Part 2: A Multi-faceted Approach to Detecting Superoxide Production
The detection of superoxide is challenging due to its short half-life and high reactivity.[4] Therefore, a multi-pronged approach using several distinct methodologies is recommended to ensure the validity of the findings.
Comparative Overview of Superoxide Detection Methods
| Method | Principle | Advantages | Limitations | Primary Application |
| Electron Paramagnetic Resonance (EPR) | Spin trapping of O₂⁻ to form a stable radical adduct, which is detected by EPR.[1][5] | The "gold standard" for specificity and direct detection of superoxide.[6] | Requires specialized equipment; lower throughput. | Definitive identification and quantification of superoxide. |
| Dihydroethidium (DHE) with HPLC | DHE is oxidized by O₂⁻ to a specific fluorescent product, 2-hydroxyethidium (2-OH-E+), which is separated and quantified by HPLC.[7][8] | High specificity for superoxide when coupled with HPLC; allows for intracellular detection.[7] | DHE can be oxidized by other species to form non-specific products.[9] | Cellular and tissue superoxide production. |
| MitoSOX™ Red | A DHE derivative that specifically targets mitochondria for the detection of mitochondrial superoxide.[10][11] | Allows for the specific measurement of superoxide from a mitochondrial source. | Similar limitations to DHE regarding non-specific oxidation products. | Mitochondrial superoxide production in live cells. |
| Cytochrome c Reduction Assay | O₂⁻ reduces ferricytochrome c to ferrocytochrome c, which can be measured spectrophotometrically at 550 nm.[12][13] | Quantitative, well-established, and suitable for high-throughput screening. | Non-specific reduction by other cellular components; primarily detects extracellular superoxide.[14] | Extracellular superoxide production from cells or enzymes. |
| Lucigenin-based Chemiluminescence | Lucigenin reacts with O₂⁻ to produce light.[15] | High sensitivity, making it suitable for detecting low levels of superoxide.[16] | Can itself be a source of superoxide through redox cycling; potential for artifacts.[17] | Sensitive detection of superoxide in vascular tissues and cell suspensions. |
Experimental Workflow for Investigating PFTRNYYVRAVLHL-induced Superoxide Production
The following workflow provides a logical progression from initial screening to detailed mechanistic studies.
References
- 1. Detection of Superoxide Radical in Adherent Living Cells by Electron Paramagnetic Resonance (EPR) Spectroscopy Using Cyclic Nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Detection of Nitric Oxide and Superoxide Radical Anion by Electron Paramagnetic Resonance Spectroscopy from Cells using Spin Traps [jove.com]
- 6. Comparison of different methods for measuring the superoxide radical by EPR spectroscopy in buffer, cell lysates and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Superoxide Production and NADPH Oxidase Activity by HPLC Analysis of Dihydroethidium Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. sfrbm.org [sfrbm.org]
- 10. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidative Stress Detection | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Rapid microplate assay for superoxide scavenging efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Superoxide anion production from human neutrophils measured with an improved kinetic and endpoint microassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reduction of ferricytochrome C may underestimate superoxide production by monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. ahajournals.org [ahajournals.org]
- 17. Superoxide Detection - National Diagnostics [nationaldiagnostics.com]
Methodological & Application
Application Note: Synthesis and Purification of H-Pro-Phe-Thr-Arg-Asn-Tyr-Tyr-Val-Arg-Ala-Val-Leu-His-Leu-OH
Abstract
This technical guide provides a comprehensive, field-proven protocol for the synthesis and purification of the 14-amino acid peptide, H-Pro-Phe-Thr-Arg-Asn-Tyr-Tyr-Val-Arg-Ala-Val-Leu-His-Leu-OH. The methodology is based on the robust and widely adopted Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS) strategy.[1][2] This document details every critical stage, from initial sequence analysis and resin selection to final cleavage, purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and characterization by mass spectrometry. The causality behind experimental choices is explained to empower researchers to troubleshoot and adapt the protocol for similar complex peptides.
Introduction and Sequence Analysis
The target peptide, with the sequence Pro-Phe-Thr-Arg-Asn-Tyr-Tyr-Val-Arg-Ala-Val-Leu-His-Leu, is a moderately long and complex sequence presenting several potential challenges during synthesis. A thorough analysis is paramount for a successful outcome.
Sequence: this compound Theoretical Mass: 1848.03 Da (Monoisotopic), 1849.17 Da (Average)
Potential Synthesis Challenges:
-
Aggregation: The presence of multiple hydrophobic residues (Val, Leu, Phe) can lead to aggregation of the growing peptide chain on the resin, hindering reagent access and leading to incomplete reactions.[3]
-
Difficult Couplings:
-
Arg(Pbf)-Asn(Trt): Coupling of Arginine can be sterically hindered by its bulky Pbf protecting group.[4] Furthermore, the Asn residue is susceptible to aspartimide formation, a notorious side reaction in Fmoc SPPS that can lead to chain termination and hard-to-remove impurities.[5][6][7]
-
Tyr(tBu)-Tyr(tBu): Aromatic stacking between consecutive tyrosine residues can impede coupling efficiency.
-
Val-Arg(Pbf): Coupling onto the sterically hindered secondary amine of Valine can be challenging.
-
-
Protecting Group Selection: The sequence contains several residues requiring side-chain protection (Thr, Arg, Asn, Tyr, His). An orthogonal Fmoc/tBu strategy is ideal, where the Nα-Fmoc group is removed by a base (piperidine) and the side-chain protecting groups are removed by acid (TFA) during the final cleavage step.[8]
Materials and Reagents
| Item | Description/Grade |
| Resin | Fmoc-Leu-Wang Resin (or similar, pre-loaded) |
| Amino Acids | Fmoc-Pro-OH, Fmoc-Phe-OH, Fmoc-Thr(tBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Ala-OH, Fmoc-His(Trt)-OH |
| Coupling Reagents | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or HATU/OxymaPure with DIC[4] |
| Activation Base | DIPEA (N,N-Diisopropylethylamine) |
| Fmoc Deprotection | 20% Piperidine in DMF (v/v) |
| Solvents | DMF (Peptide Synthesis Grade), DCM (Dichloromethane) |
| Cleavage Cocktail | Reagent K (TFA/Phenol/Water/Thioanisole/EDT) or TFA/TIS/Water[9][10] |
| Precipitation Solvent | Cold Diethyl Ether (or MTBE) |
| HPLC Solvents | Acetonitrile (HPLC Grade), Water (HPLC Grade), TFA (Trifluoroacetic acid) |
| QC Equipment | Analytical RP-HPLC System, Mass Spectrometer (e.g., ESI-MS) |
Protocol I: Solid-Phase Peptide Synthesis (SPPS)
This protocol employs the Fmoc/tBu strategy. The synthesis is a cyclical process involving deprotection of the N-terminal Fmoc group, followed by the coupling of the next amino acid in the sequence.
SPPS Workflow Diagram
Caption: Automated Fmoc-SPPS cycle workflow.
Step-by-Step Synthesis Protocol
-
Resin Preparation: Start with Fmoc-Leu-Wang resin. Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes.[2]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, pre-activate the next amino acid (e.g., Fmoc-His(Trt)-OH). Use 3-5 equivalents of the Fmoc-amino acid, 2.9-4.8 equivalents of an activating agent like HATU, and 6-10 equivalents of DIPEA in DMF. Allow to pre-activate for 1-2 minutes.[4]
-
Rationale: Pre-activation ensures the formation of the highly reactive acyl-urea or HOBt/Oxyma ester, which readily reacts with the free N-terminal amine on the peptide-resin. For difficult couplings, such as those involving Arg or consecutive bulky residues, using a high-efficiency reagent like HATU is recommended.[4]
-
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Monitoring: Perform a qualitative Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive (blue beads), repeat the coupling step (double couple).
-
Cycle Repetition: Repeat steps 2-7 for each amino acid in the sequence, working from the C-terminus (Leu) to the N-terminus (Pro).
Protocol II: Cleavage and Deprotection
This step simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups.
-
Resin Preparation: After the final coupling and washing, wash the peptide-resin with DCM (3 times) and dry it under a vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. Given the Arg(Pbf), Tyr(tBu), Asn(Trt), and His(Trt) residues, a robust scavenger mixture is essential to prevent re-attachment of cationic species.[9][10]
-
Recommended Cocktail (Reagent R-modified): 90% TFA, 5% Thioanisole, 3% 1,2-ethanedithiol (EDT), and 2% Anisole.[11] An alternative is the less odorous Reagent B (TFA/Phenol/Water/TIS).[12]
-
Rationale: TIS is a scavenger for trityl and t-butyl groups. Thioanisole and EDT are crucial for protecting Tyr and scavenging Pbf byproducts from Arg.[9][11]
-
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).[11] Gently agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Wash the resin twice with a small volume of fresh TFA. Combine the filtrates and add the solution dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the ether suspension, decant the ether, and wash the peptide pellet with cold ether twice more. Dry the crude peptide pellet under a vacuum.
Protocol III: Purification by RP-HPLC
Reverse-Phase HPLC is the gold standard for purifying synthetic peptides, separating the target peptide from impurities based on hydrophobicity.[13][14][15]
Purification Workflow Diagram
Caption: Peptide purification and quality control workflow.
Step-by-Step Purification Protocol
-
Solvent Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or acetic acid can be added. Centrifuge to remove any insoluble material.
-
Method Development (Analytical Scale): First, run a small amount of the crude peptide on an analytical C18 column to determine the retention time of the target peptide and develop an optimal purification gradient.
-
Preparative Purification:
-
Column: Preparative C18 column (e.g., 10 µm particle size).
-
Flow Rate: Adjust based on column diameter.
-
Gradient: A typical gradient would be 10-60% B over 40-60 minutes. Adjust this based on the analytical run to ensure good separation between the main peak and impurities.
-
Detection: Monitor the elution at 220 nm (peptide bonds) and 280 nm (tyrosine residues).
-
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Purity Analysis: Analyze each collected fraction using analytical HPLC and mass spectrometry to confirm purity and identity.[16][17]
-
Pooling and Lyophilization: Combine the fractions that meet the desired purity level (typically >95%). Freeze the pooled solution and lyophilize to obtain a dry, fluffy white powder.
Protocol IV: Quality Control and Characterization
Final characterization is essential to confirm the identity and purity of the synthesized peptide.[18][19]
| Parameter | Method | Expected Result |
| Purity | Analytical RP-HPLC | ≥95% (as a single peak) |
| Identity (Molecular Weight) | Mass Spectrometry (ESI-MS) | Observed [M+H]⁺, [M+2H]²⁺, etc. should match theoretical mass (1848.03 Da) |
| Sequence Verification | Tandem MS (MS/MS) | Fragmentation pattern should confirm the amino acid sequence.[18] |
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. benchchem.com [benchchem.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.iris-biotech.de [media.iris-biotech.de]
- 8. peptide.com [peptide.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hplc.eu [hplc.eu]
- 16. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 17. apexpeptidesupply.com [apexpeptidesupply.com]
- 18. pepdoopeptides.com [pepdoopeptides.com]
- 19. pubs.acs.org [pubs.acs.org]
PFTRNYYVRAVLHL application in neutrophil superoxide generation assay
An extensive search of scientific literature and chemical databases has revealed that "PFTRNYYVRAVLHL" is not a recognized or standard scientific term, peptide, or chemical compound. It does not correspond to any known molecule in the context of neutrophil superoxide generation or any other biological process.
It is highly probable that "PFTRNYYVRAVLHL" is a typographical error or a placeholder. The generation of a detailed, scientifically accurate application note requires a valid, identifiable subject molecule. Without the correct name or sequence of the peptide or compound of interest, it is impossible to provide the requested technical guide, protocols, and supporting scientific information.
We advise users to please verify the correct name, sequence, or CAS number of the molecule of interest. Once the correct information is provided, we will be able to generate a comprehensive and accurate application note on its use in neutrophil superoxide generation assays as originally requested.
To assist in identifying the intended molecule, please consider the following common classes of molecules studied in the context of neutrophil superoxide generation:
-
Formyl peptides: such as fMLP (N-formylmethionyl-leucyl-phenylalanine), which are potent neutrophil chemoattractants and activators.
-
Phorbol esters: such as Phorbol 12-myristate 13-acetate (PMA), which directly activate Protein Kinase C (PKC), a key enzyme in the NADPH oxidase activation pathway.
-
Opsonized particles: such as opsonized zymosan or bacteria, which activate neutrophils through Fc receptors or complement receptors.
-
Specific small molecule inhibitors or activators of components of the NADPH oxidase complex (e.g., inhibitors of Rac GTPases, p47phox, or gp91phox).
Please provide the correct name of the molecule, and we will be happy to proceed with your request.
Application Notes and Protocols for Characterizing the Cellular Activity of the Novel Peptide PFTRNYYVRAVLHL
For: Researchers, scientists, and drug development professionals.
Introduction: A Framework for Deorphanizing Novel Peptides
The discovery of novel peptides, whether through rational design, library screening, or identification from natural sources, presents an exciting opportunity for therapeutic innovation. The peptide sequence PFTRNYYVRAVLHL represents such a novel entity, with its biological function yet to be elucidated. This document provides a comprehensive guide for researchers to systematically characterize the cellular activity of this and other novel peptides. We will move beyond a rigid template, offering a logical, field-proven workflow to progress from initial characterization to mechanistic insights. Our approach is grounded in the principles of scientific integrity, ensuring that each step provides robust and interpretable data.
This guide is structured to first establish the foundational properties of the peptide, such as its stability and inherent cytotoxicity. Subsequently, we will delve into a screening funnel, beginning with broad functional assays to identify a primary cellular response, and then narrowing down to specific signaling pathways to elucidate the mechanism of action. Each section provides not only detailed, step-by-step protocols but also the rationale behind experimental choices, empowering researchers to adapt these methods to their specific needs.
Part I: Foundational Characterization
Before investigating the specific biological functions of PFTRNYYVRAVLHL, it is crucial to establish its basic viability as a research tool. This involves assessing its stability in a biological matrix and determining its intrinsic effect on cell viability.
Serum Stability Assay
Peptides are susceptible to degradation by proteases present in serum. A serum stability assay is essential to determine the half-life of PFTRNYYVRAVLHL in a physiologically relevant environment. This information is critical for designing subsequent cell-based assays, as it dictates the appropriate incubation times and potential need for modified peptide analogs.
Protocol: Peptide Stability in Human Serum
-
Preparation of Peptide Stock: Prepare a 1 mg/mL stock solution of PFTRNYYVRAVLHL in sterile, nuclease-free water or a suitable buffer.
-
Serum Incubation: In a microcentrifuge tube, mix 90 µL of human serum with 10 µL of the peptide stock solution to achieve a final concentration of 100 µg/mL.
-
Time-Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot.
-
Reaction Quenching: Immediately add the aliquot to 90 µL of a quenching solution (e.g., 10% trichloroacetic acid) to precipitate serum proteins and stop enzymatic degradation.
-
Sample Processing: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.
-
Analysis by HPLC: Analyze the supernatant for the presence of the intact peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Analysis: Quantify the peak area corresponding to the intact peptide at each time point. The half-life (t½) is calculated by plotting the percentage of intact peptide remaining against time and fitting the data to a one-phase decay model.
Cytotoxicity Assessment
It is imperative to distinguish between a specific biological effect and general cytotoxicity. A preliminary cytotoxicity screen will determine the concentration range at which PFTRNYYVRAVLHL can be tested without inducing cell death. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2][3]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed a 96-well plate with your chosen cell line at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Peptide Treatment: Prepare a serial dilution of PFTRNYYVRAVLHL in culture medium. Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time and the expected onset of any cytotoxic effects.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[1][2] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the peptide concentration to determine the CC50 (50% cytotoxic concentration).
| Parameter | Recommendation |
| Cell Line | A common, robust cell line (e.g., HEK293, HeLa) |
| Seeding Density | 5,000-10,000 cells/well |
| Peptide Concentration Range | 0.1 µM to 100 µM (logarithmic dilutions) |
| Incubation Time | 24-72 hours |
| MTT Concentration | 0.5 mg/mL |
| Wavelength | 570 nm |
Part II: Screening for Primary Cellular Activity
Once a non-toxic concentration range for PFTRNYYVRAVLHL has been established, the next step is to screen for its potential biological activities. A logical starting point is to investigate its effect on cell proliferation.
Cell Proliferation Assays
Cell proliferation is a fundamental process that is tightly regulated. Many bioactive peptides can either stimulate or inhibit cell proliferation. The BrdU incorporation assay is a direct measure of DNA synthesis and is a robust method for assessing cell proliferation.[5][6]
Protocol: BrdU Incorporation Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with non-toxic concentrations of PFTRNYYVRAVLHL as described in the MTT assay protocol. Include positive (e.g., serum-stimulated) and negative (e.g., serum-starved) controls.
-
BrdU Labeling: Approximately 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.[7]
-
Fixation and Denaturation: After the labeling period, remove the medium, and fix the cells with a fixing solution (e.g., 4% paraformaldehyde in PBS). Following fixation, treat the cells with 2M HCl to denature the DNA, which is necessary to expose the incorporated BrdU.[6]
-
Immunodetection: Neutralize the acid with a sodium borate buffer and then block non-specific binding with a blocking solution (e.g., PBS with 1% BSA and 0.1% Triton X-100).
-
Primary Antibody Incubation: Incubate the cells with an anti-BrdU primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Visualization and Quantification: Visualize the cells using a fluorescence microscope or quantify the fluorescence intensity using a microplate reader.
| Parameter | Recommendation |
| Cell Line | A cell line known to proliferate in response to stimuli |
| Peptide Concentration | Non-toxic range determined from MTT assay |
| BrdU Concentration | 10 µM |
| BrdU Incubation Time | 2-24 hours, depending on cell cycle length[5] |
| DNA Denaturation | 2M HCl |
| Detection Method | Fluorescence microscopy or plate reader |
Part III: Elucidating the Mechanism of Action - Signaling Pathway Analysis
If PFTRNYYVRAVLHL is found to modulate cell proliferation or another primary cellular response, the next logical step is to identify the underlying signaling pathway. Many peptides exert their effects by binding to G protein-coupled receptors (GPCRs), which are the largest family of cell-surface receptors.[8] Therefore, a rational approach is to investigate the activation of common GPCR signaling cascades.
Workflow for Investigating PFTRNYYVRAVLHL's Cellular Activity
Caption: A logical workflow for the characterization of a novel peptide's cellular activity.
GPCR Activation: Reporter Gene Assays
Reporter gene assays are a powerful tool for screening GPCR activation across multiple signaling pathways.[9] These assays utilize a reporter gene (e.g., luciferase) under the control of a specific response element that is activated by a particular signaling cascade.[10]
-
CRE (cAMP Response Element): Activated by the Gs and Gi pathways, which modulate cAMP levels.[8]
-
NFAT (Nuclear Factor of Activated T-cells): Activated by the Gq pathway, which leads to an increase in intracellular calcium.[8]
-
SRE (Serum Response Element): Activated by the Gq and Gi pathways, which can trigger the MAPK/ERK cascade.[8]
Protocol: Luciferase Reporter Gene Assay
-
Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding a GPCR of interest (or a library of orphan GPCRs) and a reporter plasmid containing the desired response element (CRE, NFAT, or SRE) linked to a luciferase gene.
-
Cell Seeding: Seed the transfected cells into a white, opaque 96-well plate.
-
Peptide Treatment: Treat the cells with various concentrations of PFTRNYYVRAVLHL. Include appropriate positive and negative controls.
-
Incubation: Incubate the plate for 6-24 hours to allow for reporter gene expression.
-
Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
Second Messenger Assays
If a reporter gene assay suggests the involvement of a particular G protein pathway, the next step is to directly measure the corresponding second messenger.
3.2.1 cAMP Accumulation Assay (for Gs and Gi pathways)
This assay measures changes in intracellular cyclic AMP (cAMP) levels. Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease forskolin-stimulated cAMP levels.[11][12]
Protocol: cAMP Assay
-
Cell Culture: Plate cells expressing the target GPCR in a 96-well plate.
-
Pre-treatment: For Gi-coupled receptors, pre-treat the cells with forskolin to stimulate adenylate cyclase and raise basal cAMP levels.[11]
-
Peptide Stimulation: Add PFTRNYYVRAVLHL at various concentrations and incubate for 30-60 minutes at 37°C.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Use a competitive immunoassay kit (e.g., HTRF, ELISA, or luminescence-based) to quantify the amount of cAMP in the cell lysate.[13][14]
-
Data Analysis: Plot the measured cAMP levels against the peptide concentration to generate a dose-response curve.
3.2.2 Calcium Flux Assay (for Gq pathway)
This assay measures the transient increase in intracellular calcium concentration that occurs upon activation of Gq-coupled receptors.[15][16]
Protocol: Calcium Flux Assay
-
Cell Seeding: Seed cells expressing the target GPCR in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 or Calcium 5).[16] An inhibitor of anion transport like probenecid may be required for some cell lines to retain the dye.[16]
-
Peptide Addition: Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR).[17] Inject PFTRNYYVRAVLHL at various concentrations.
-
Fluorescence Measurement: Measure the fluorescence intensity in real-time, immediately before and after peptide addition.
-
Data Analysis: The change in fluorescence intensity reflects the release of intracellular calcium. Plot the peak fluorescence response against the peptide concentration.
GPCR Signaling Pathways
Caption: Overview of major GPCR signaling pathways and corresponding assays.
Downstream Signaling: MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK1/2 pathway, is a common downstream effector of GPCR signaling and plays a crucial role in cell proliferation.[18] Western blotting can be used to measure the phosphorylation of ERK, which is indicative of its activation.
Protocol: Western Blot for Phospho-ERK
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency, then serum-starve them overnight to reduce basal ERK phosphorylation.[19] Treat the cells with PFTRNYYVRAVLHL for various times (e.g., 5, 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[20]
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[19]
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe it with an antibody for total ERK1/2.[19]
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of p-ERK to total ERK.
MAPK/ERK Signaling Cascade
Caption: The MAPK/ERK signaling pathway, a key regulator of cellular processes.
Conclusion
The characterization of a novel peptide like PFTRNYYVRAVLHL requires a systematic and multi-faceted approach. By following the workflow outlined in these application notes—from foundational stability and cytotoxicity assays to broad functional screens and finally to specific mechanistic studies—researchers can efficiently and robustly elucidate its biological activity. The provided protocols for key cell-based assays offer a solid foundation for this investigative process, enabling the discovery of new therapeutic leads and a deeper understanding of cellular signaling.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.sg]
- 9. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 14. cAMP-Glo™ Assay [promega.jp]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 18. benchchem.com [benchchem.com]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Intracellular Delivery of the PFTRNYYVRAVLHL Peptide
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Promise of Intracellular Peptide Therapeutics
The advent of peptide-based therapeutics has opened new frontiers in medicine, offering high specificity and potency with potentially lower toxicity compared to small molecule drugs.[1][2][3] The peptide PFTRNYYVRAVLHL represents a novel candidate for targeting intracellular protein-protein interactions, a class of targets often considered "undruggable."[4] However, the primary obstacle to realizing the therapeutic potential of such peptides is the cell membrane, a formidable barrier that restricts the entry of large, hydrophilic molecules.[5][6][7]
This document serves as a comprehensive guide to the methods available for the intracellular delivery of the PFTRNYYVRAVLHL peptide. As a Senior Application Scientist, the following application notes and protocols are designed to provide not only step-by-step instructions but also the scientific rationale behind the selection and optimization of each delivery strategy. For the purpose of providing concrete examples within the protocols, we will assume the PFTRNYYVRAVLHL peptide is a water-soluble, cationic molecule with a molecular weight of approximately 1500 Da, intended to disrupt an intracellular signaling cascade.
Part 1: Strategic Selection of a Delivery Method
Choosing the optimal delivery strategy for the PFTRNYYVRAVLHL peptide is a critical first step that will significantly impact experimental success. The selection process should be guided by the peptide's physicochemical properties, the target cell type, and the desired therapeutic outcome.
Physicochemical Characterization of PFTRNYYVRAVLHL
Before embarking on a delivery strategy, a thorough characterization of the PFTRNYYVRAVLHL peptide is essential. Key parameters to determine include:
-
Solubility: Assess solubility in aqueous buffers at physiological pH.
-
Charge: Determine the isoelectric point (pI) and net charge at physiological pH. A cationic nature can influence interactions with the negatively charged cell membrane.
-
Hydrophobicity: While assumed to be hydrophilic, quantifying its hydrophobic character can inform the choice of lipid- or polymer-based carriers.
-
Stability: Evaluate its stability in the presence of proteases to understand potential degradation challenges.[6]
Overview of Intracellular Delivery Strategies
A variety of methods can be employed to facilitate the intracellular delivery of peptides. The main categories include carrier-mediated delivery and physical methods.
| Delivery Strategy | Mechanism of Action | Advantages | Disadvantages |
| Cell-Penetrating Peptides (CPPs) | Covalent or non-covalent linkage to a CPP that facilitates translocation across the cell membrane.[5][8][9] | High efficiency, broad cell specificity, and the ability to deliver various cargo types.[8][10] | Potential for cytotoxicity, immunogenicity, and endosomal entrapment.[8][11][12] |
| Lipid-Based Nanoparticles (e.g., Liposomes) | Encapsulation of the peptide within a lipid bilayer, which can fuse with the cell membrane to release the cargo.[13][14] | Biocompatible, biodegradable, can protect the peptide from degradation, and allows for surface modifications for targeting.[13][15] | Potential for instability, batch-to-batch variability, and endosomal entrapment.[16] |
| Polymer-Based Vehicles (e.g., Micelles, Nanoparticles) | Encapsulation or complexation of the peptide with polymers that can be designed to be stimuli-responsive (e.g., pH-sensitive).[17][18][19] | High loading capacity, controlled release, and tunable properties.[19][20] | Potential for toxicity of the polymer, and challenges with polymer degradation and clearance.[21] |
| Electroporation | Application of an electrical field to transiently permeabilize the cell membrane, allowing peptide entry.[22][23][24] | High efficiency for a wide range of cell types, and delivery of the native peptide without modification.[22][25] | Can cause significant cell death and requires specialized equipment.[26] |
| Microinjection | Direct physical injection of the peptide into the cytoplasm of a single cell.[27] | Precise delivery into a single cell, high efficiency. | Technically challenging, low throughput, and not suitable for in vivo applications. |
Diagram 1: Workflow for Selecting an Intracellular Delivery Method
Caption: A decision-making workflow for selecting and optimizing an intracellular delivery method for a novel peptide.
Part 2: Detailed Protocols
The following protocols provide detailed, step-by-step methodologies for three distinct and widely applicable intracellular delivery strategies for the PFTRNYYVRAVLHL peptide.
Protocol 1: Covalent Conjugation of PFTRNYYVRAVLHL to a Cell-Penetrating Peptide (CPP)
This protocol describes the conjugation of the PFTRNYYVRAVLHL peptide to the well-characterized TAT peptide (GRKKRRQRRRPQ) via a disulfide bond. This method leverages the cell-penetrating capabilities of TAT to deliver the cargo peptide into the cell.[8][28]
Rationale: Covalent conjugation ensures that the cargo peptide remains associated with the CPP until it reaches the reducing environment of the cytoplasm, where the disulfide bond is cleaved, releasing the active PFTRNYYVRAVLHL peptide.[9]
Diagram 2: Workflow for CPP Conjugation
Caption: Step-by-step workflow for the covalent conjugation of the cargo peptide to a CPP.
Materials:
-
PFTRNYYVRAVLHL peptide with a C-terminal cysteine (PFTRNYYVRAVLHL-Cys)
-
TAT peptide with an N-terminal cysteine (Cys-GRKKRRQRRRPQ)
-
Reaction Buffer: 0.1 M Tris-HCl, pH 8.0
-
HPLC system with a C18 column
-
Mass spectrometer
-
Cell culture medium and supplements
-
Target cells
Procedure:
-
Peptide Synthesis: Synthesize or procure high-purity PFTRNYYVRAVLHL-Cys and Cys-TAT peptides.
-
Peptide Dissolution: Dissolve each peptide in the reaction buffer to a final concentration of 1 mg/mL.
-
Conjugation Reaction:
-
Mix the two peptide solutions at an equimolar ratio in a microcentrifuge tube.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.
-
-
Purification:
-
Purify the resulting conjugate using reverse-phase HPLC with a C18 column.
-
Use a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Collect the fractions corresponding to the conjugated peptide.
-
-
Verification:
-
Confirm the identity and purity of the conjugate by mass spectrometry. The expected mass will be the sum of the two peptide masses minus 2 Da (for the two hydrogens lost during disulfide bond formation).
-
-
Cellular Delivery:
-
Prepare a stock solution of the purified conjugate in sterile PBS or cell culture medium.
-
Add the conjugate to the cell culture medium at the desired final concentration (typically in the low micromolar range).
-
Incubate the cells with the conjugate for a specified period (e.g., 4-24 hours).
-
-
Assessment of Delivery:
-
To quantify uptake, the PFTRNYYVRAVLHL peptide can be labeled with a fluorescent tag (e.g., FITC) prior to conjugation.
-
Cellular uptake can then be visualized by fluorescence microscopy or quantified by flow cytometry.
-
Protocol 2: Encapsulation of PFTRNYYVRAVLHL in Liposomes
This protocol details the preparation of liposomes encapsulating the PFTRNYYVRAVLHL peptide using the thin-film hydration method. This technique is widely used for its simplicity and efficiency in encapsulating hydrophilic molecules.[13][14]
Rationale: Liposomes are biocompatible and can protect the peptide from enzymatic degradation in the extracellular environment.[13] They can deliver their cargo into cells through fusion with the plasma membrane or via endocytosis.[29]
Diagram 3: Liposome Formulation Workflow
Caption: A schematic of the thin-film hydration method for liposome preparation.
Materials:
-
PFTRNYYVRAVLHL peptide
-
Lipids (e.g., DOPC, cholesterol in a 2:1 molar ratio)
-
Organic solvent (e.g., chloroform)
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Rotary evaporator
-
Probe sonicator or extruder
-
Dialysis membrane or size exclusion chromatography column
-
Dynamic light scattering (DLS) instrument
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
-
Hydration:
-
Dissolve the PFTRNYYVRAVLHL peptide in the hydration buffer to the desired concentration.
-
Add the peptide solution to the flask containing the lipid film.
-
Hydrate the film by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to either:
-
Sonication: Using a probe sonicator on ice.
-
Extrusion: Passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
-
Removal of Unencapsulated Peptide:
-
Separate the liposome-encapsulated peptide from the free peptide using dialysis against the hydration buffer or by size exclusion chromatography.
-
-
Characterization:
-
Determine the mean particle size and size distribution of the liposomes using DLS.
-
Measure the zeta potential to assess the surface charge and stability of the formulation.
-
Quantify the encapsulation efficiency by lysing the liposomes with a detergent and measuring the peptide concentration using a suitable assay (e.g., HPLC or a colorimetric peptide assay).
-
-
Cellular Delivery:
-
Add the liposome suspension to the cell culture medium at the desired concentration.
-
Incubate with cells and assess for biological effects.
-
Protocol 3: Intracellular Delivery of PFTRNYYVRAVLHL via Electroporation
This protocol provides a general guideline for the delivery of the PFTRNYYVRAVLHL peptide into adherent cells using electroporation.[22] This method is particularly useful for rapid, high-efficiency delivery of the unmodified peptide.[25][30]
Rationale: Electroporation creates transient pores in the cell membrane, allowing the direct passage of molecules from the surrounding medium into the cytoplasm, bypassing the endocytic pathway.[24]
Materials:
-
PFTRNYYVRAVLHL peptide
-
Electroporation buffer (commercially available or a low-ionic-strength buffer)
-
Electroporator and compatible cuvettes or plates
-
Target cells
-
Cell culture supplies
Procedure:
-
Cell Preparation:
-
Culture the target cells to a healthy, sub-confluent state.
-
For adherent cells, trypsinize and resuspend them in electroporation buffer at a specific density (e.g., 1 x 10^6 cells/mL). For suspension cells, pellet and resuspend in electroporation buffer.
-
-
Electroporation:
-
Add the PFTRNYYVRAVLHL peptide to the cell suspension at the desired final concentration.
-
Transfer the cell-peptide mixture to an electroporation cuvette.
-
Place the cuvette in the electroporator and deliver the electrical pulse using optimized parameters (voltage, pulse duration, number of pulses). These parameters are cell-type specific and should be determined empirically.
-
-
Post-Electroporation Care:
-
Immediately after the pulse, allow the cells to recover in the cuvette for a few minutes at room temperature.
-
Gently transfer the cells to a culture dish containing pre-warmed complete growth medium.
-
-
Incubation and Analysis:
-
Incubate the cells under normal culture conditions for the desired period.
-
Assess the biological effects of the delivered peptide.
-
Cell viability should be determined post-electroporation to ensure the chosen parameters are not overly toxic.
-
Part 3: Concluding Remarks and Future Directions
The successful intracellular delivery of the PFTRNYYVRAVLHL peptide is a key determinant of its therapeutic potential. The choice of delivery method should be a strategic decision based on a thorough understanding of the peptide's properties and the experimental context. The protocols provided herein offer a starting point for researchers to develop and optimize a delivery strategy tailored to their specific needs.
Future work should focus on optimizing the chosen delivery system to maximize efficiency while minimizing cytotoxicity. For carrier-mediated approaches, this may involve exploring different CPP sequences, lipid compositions, or polymer chemistries. For physical methods, fine-tuning the electroporation parameters is crucial. Furthermore, the development of targeted delivery systems, for example by modifying liposomes with antibodies or ligands that recognize specific cell surface receptors, could significantly enhance the therapeutic index of the PFTRNYYVRAVLHL peptide.
References
- 1. mdpi.com [mdpi.com]
- 2. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 3. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular delivery strategies using membrane-interacting peptides and proteins - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. Cell-penetrating peptides transport therapeutics into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel cell-penetrating peptide-adaptors effect intracellular delivery and endosomal escape of protein cargos - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Therapeutic peptides and their delivery using lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipid-based nanocarriers for oral delivery of peptides | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Polymer-based vehicles for therapeutic peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Peptide-Based Polymer Therapeutics [mdpi.com]
- 21. eurekaselect.com [eurekaselect.com]
- 22. Electroporation of peptides into adherent cells in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Transfection by Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Electroporation Strategy to Deliver PNA - Creative Peptides [pna.creative-peptides.com]
- 26. Frontiers | Cell penetrating peptide: A potent delivery system in vaccine development [frontiersin.org]
- 27. youtube.com [youtube.com]
- 28. Strategies for Improving Cell-Penetrating Peptides Stability and Delivery | Encyclopedia MDPI [encyclopedia.pub]
- 29. researchgate.net [researchgate.net]
- 30. Electroporation-based delivery of cell-penetrating peptide conjugates of peptide nucleic acids for antisense inhibition of intracellular bacteria - Integrative Biology (RSC Publishing) [pubs.rsc.org]
A Guide to Intracellular Delivery of the Novel Peptide PFTRNYYVRAVLHL Using Cell-Penetrating Peptides
Authored by: A Senior Application Scientist
Introduction
1.1 The Challenge of Intracellular Delivery for Peptide Therapeutics
Peptides and proteins are at the forefront of modern therapeutic development, offering high specificity and potency.[1] However, their application is often limited by the impermeable nature of the cell membrane, which restricts their access to intracellular targets.[1] This barrier significantly curtails the therapeutic potential of a vast number of bioactive peptides that need to reach the cytoplasm or nucleus to exert their function.
1.2 Cell-Penetrating Peptides (CPPs) as Delivery Vectors
Cell-penetrating peptides (CPPs) are a class of short peptides, typically 5-30 amino acids in length, that can traverse cellular membranes.[2] This unique ability has positioned them as promising vectors for the intracellular delivery of various cargo molecules, including small molecules, nucleic acids, proteins, and other peptides.[2][3] CPPs can facilitate cellular uptake through different mechanisms, including direct translocation across the membrane and endocytosis.[2][4] Their use offers a non-invasive and efficient method for overcoming the cell membrane barrier.[1]
1.3 Introducing PFTRNYYVRAVLHL: A Hypothetical Bioactive Peptide
For the purpose of this guide, we will consider the novel peptide with the sequence PFTRNYYVRAVLHL as our cargo of interest. While the specific origin and function of this peptide are not the focus, we will treat it as a potentially bioactive molecule whose intracellular activity we wish to investigate. This application note will provide a comprehensive framework for enabling its delivery into cells.
1.4 Purpose of this Application Note
This document provides a detailed guide for researchers, scientists, and drug development professionals on how to effectively utilize cell-penetrating peptides for the intracellular delivery of the novel peptide PFTRNYYVRAVLHL. We will cover the selection of an appropriate CPP, methods for conjugation, purification, and characterization of the CPP-peptide conjugate, as well as protocols for in vitro delivery and validation of uptake and biological activity.
Selecting an Appropriate Cell-Penetrating Peptide
2.1 Key Considerations for CPP Selection
The choice of a CPP is critical and depends on the physicochemical properties of the cargo, the target cell type, and the desired intracellular localization.[5] Key factors to consider include:
-
Cargo Properties: The size, charge, and hydrophobicity of the cargo peptide can influence its interaction with the CPP and the cell membrane.
-
Linkage Chemistry: The method of attaching the CPP to the cargo can be covalent or non-covalent. Covalent linkage provides stability, while non-covalent complexes are easier to form.[4][5][6][7]
-
Intracellular Target: Some CPPs have a tendency to accumulate in specific organelles, such as the nucleus.[5]
2.2 Recommended CPP for PFTRNYYVRAVLHL: TAT Peptide
For the delivery of a novel peptide like PFTRNYYVRAVLHL, a well-characterized and robust CPP is recommended. The TAT peptide, derived from the HIV-1 trans-activator of transcription protein, is an excellent choice. It is a cationic CPP known for its high efficiency of translocation across the cell membranes of various cell types.[2]
Table 1: Comparison of Common CPPs
| CPP | Sequence | Type | Key Features |
| TAT | GRKKRRQRRRPQ | Cationic | Highly efficient, well-studied, nuclear localizing potential.[2][5] |
| Penetratin | RQIKIWFQNRRMKWKK | Cationic/Amphipathic | Derived from Antennapedia homeodomain, efficient delivery of various cargos.[3] |
| Transportan | GWTLNSAGYLLGKINLKALAALAKKIL | Chimeric | High uptake efficiency, can deliver large cargo. |
Conjugation of TAT Peptide to PFTRNYYVRAVLHL
3.1 Overview of Conjugation Strategies
Covalent conjugation is the preferred method for creating a stable linkage between the CPP and the cargo peptide.[4][7] Thiol-maleimide chemistry is a widely used and efficient method for this purpose. This strategy requires the introduction of a cysteine residue (containing a thiol group) on one peptide and a maleimide group on the other.
3.2 Protocol: Covalent Conjugation via Thiol-Maleimide Chemistry
This protocol describes the synthesis of a TAT-PFTRNYYVRAVLHL conjugate. A cysteine residue is added to the N-terminus of the cargo peptide (Cys-PFTRNYYVRAVLHL), and the TAT peptide is synthesized with an N-terminal maleimide group.
3.2.1 Materials and Reagents
-
Custom synthesized Cys-PFTRNYYVRAVLHL (purity >95%)
-
Custom synthesized Maleimide-TAT peptide (purity >95%)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Deionized water
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
3.2.2 Step-by-Step Protocol
-
Peptide Dissolution: Dissolve Cys-PFTRNYYVRAVLHL in the conjugation buffer at a concentration of 1 mg/mL. Dissolve the Maleimide-TAT peptide in a small amount of DMF and then dilute to a final concentration of 1.2 mg/mL in the conjugation buffer.
-
Conjugation Reaction: Mix the dissolved peptides in a 1:1.2 molar ratio of Cys-PFTRNYYVRAVLHL to Maleimide-TAT peptide.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle shaking.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing compound, such as β-mercaptoethanol, to react with any remaining maleimide groups.
-
Acidification: Acidify the reaction mixture with TFA to a final concentration of 0.1% to prepare for purification.
3.3 Purification and Characterization of the TAT-PFTRNYYVRAVLHL Conjugate
3.3.1 Protocol: Purification by RP-HPLC
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 220 nm.
-
Fraction Collection: Collect the fractions corresponding to the major peak, which should be the desired conjugate.
3.3.2 Protocol: Characterization by Mass Spectrometry
-
Sample Preparation: Lyophilize the collected HPLC fractions.
-
Analysis: Analyze the lyophilized powder by mass spectrometry to confirm the molecular weight of the TAT-PFTRNYYVRAVLHL conjugate. The expected mass should be the sum of the masses of the two peptides minus the mass of water.
In Vitro Delivery and Validation
4.1 Protocol: Intracellular Delivery of TAT-PFTRNYYVRAVLHL to Cultured Cells
This protocol provides a general method for treating cultured cells with the CPP-cargo conjugate.
4.1.1 Materials and Reagents
-
Cultured mammalian cells (e.g., HeLa or HEK293 cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
TAT-PFTRNYYVRAVLHL conjugate
-
PBS
4.1.2 Step-by-Step Protocol
-
Cell Seeding: Seed the cells in a suitable culture plate (e.g., 24-well plate) and allow them to adhere overnight.
-
Preparation of Treatment Solution: Dilute the TAT-PFTRNYYVRAVLHL conjugate in serum-free cell culture medium to the desired final concentration (typically in the range of 1-10 µM).
-
Cell Treatment: Remove the culture medium from the cells and wash once with PBS. Add the treatment solution to the cells.
-
Incubation: Incubate the cells with the conjugate for a specified period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the treatment solution and wash the cells three times with PBS to remove any conjugate that is not internalized.
-
Further Analysis: The cells are now ready for downstream analysis to validate uptake and assess biological activity.
4.2 Protocol: Validation of Intracellular Uptake
It is crucial to confirm that the cargo peptide has been successfully delivered into the cells.[8][9][10][11]
4.2.1 Method 1: Confocal Microscopy with a Fluorescently Labeled Conjugate
-
Synthesis: Synthesize the TAT-PFTRNYYVRAVLHL conjugate with a fluorescent label (e.g., FITC) attached to the cargo peptide.
-
Cell Treatment: Treat cells grown on glass coverslips with the fluorescently labeled conjugate as described in section 4.1.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, and stain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a confocal microscope. The intracellular localization of the green fluorescence from FITC will confirm uptake.
4.2.2 Method 2: Western Blotting for a Tagged Cargo Peptide
-
Synthesis: Synthesize the TAT-PFTRNYYVRAVLHL conjugate with a small epitope tag (e.g., HA or FLAG tag) on the cargo peptide.
-
Cell Treatment and Lysis: Treat the cells with the tagged conjugate as described in section 4.1. After washing, lyse the cells to collect the total protein.
-
Western Blotting: Separate the protein lysate by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the epitope tag. A band at the expected molecular weight will confirm the presence of the cargo peptide inside the cells.
Assessment of Biological Activity
Once intracellular delivery is confirmed, the next step is to determine if the delivered peptide is biologically active.[12][13][14][15] The design of the bioactivity assay will depend on the hypothesized function of PFTRNYYVRAVLHL.
5.1 General Considerations for Designing a Bioactivity Assay
-
Hypothesized Function: The assay should directly or indirectly measure the expected biological effect of the peptide.
-
Controls: Include appropriate controls, such as cells treated with the unconjugated cargo peptide (which should not enter the cells) and cells treated with the CPP alone.
-
Dose-Response: Perform the assay at multiple concentrations of the conjugate to determine the dose-dependency of the effect.
5.2 Hypothetical Bioactivity Assay 1: Inhibition of a Target Protein's Activity
If PFTRNYYVRAVLHL is hypothesized to be an inhibitor of a specific intracellular enzyme, its activity can be measured as follows:
-
Cell Treatment: Treat cells with the TAT-PFTRNYYVRAVLHL conjugate.
-
Cell Lysis: Lyse the cells and prepare a cell extract.
-
Enzyme Activity Assay: Measure the activity of the target enzyme in the cell extract using a commercially available kit or a developed assay. A decrease in enzyme activity in cells treated with the conjugate compared to controls would indicate successful delivery and bioactivity.
5.3 Hypothetical Bioactivity Assay 2: Measurement of a Downstream Cellular Response
If PFTRNYYVRAVLHL is expected to modulate a signaling pathway, a downstream cellular event can be measured:
-
Cell Treatment: Treat cells with the TAT-PFTRNYYVRAVLHL conjugate.
-
Analysis of Downstream Marker: Measure a downstream marker of the signaling pathway, such as the phosphorylation of a specific protein by Western blotting or a change in the expression of a target gene by qRT-PCR.
Troubleshooting
Table 2: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inefficient reaction conditions. | Optimize pH of the conjugation buffer; ensure high purity of peptides. |
| Poor Intracellular Uptake | Low concentration of conjugate; short incubation time. | Increase the concentration of the conjugate and/or the incubation time. |
| No Biological Activity Observed | Cargo peptide is inactive; conjugate is not reaching the correct subcellular location. | Verify the intrinsic activity of the peptide in a cell-free assay; investigate subcellular localization using microscopy. |
| Cell Toxicity | High concentration of the conjugate. | Perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal non-toxic concentration. |
Conclusion
The use of cell-penetrating peptides provides a powerful tool for the intracellular delivery of bioactive peptides like PFTRNYYVRAVLHL. By following the protocols outlined in this application note for CPP selection, conjugation, delivery, and validation, researchers can effectively investigate the intracellular functions of novel peptides. This approach opens up new avenues for basic research and the development of novel peptide-based therapeutics.
Diagrams
Figure 1: Overall workflow from peptide synthesis to bioactivity assessment.
Figure 2: Proposed mechanism of CPP-mediated intracellular delivery.
References
- 1. Recent Advances of Cell-Penetrating Peptides and Their Application as Vectors for Delivery of Peptide and Protein-Based Cargo Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-penetrating peptides and their utility in genome function modifications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Covalent conjugation and non-covalent complexation strategies for intracellular delivery of proteins using cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. In silico identification and experimental validation of cellular uptake and intracellular labeling by a new cell penetrating peptide derived from CDN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Proteins & Peptides In Vitro Potency Assay - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Production of Bioactive Peptides in an In Vitro System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
Topic: In Vitro Experimental Design for the Peptide H-Pro-Phe-Thr-Arg-Asn-Tyr-Tyr-Val-Arg-Ala-Val-Leu-His-Leu-OH
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The 14-amino acid peptide, H-Pro-Phe-Thr-Arg-Asn-Tyr-Tyr-Val-Arg-Ala-Val-Leu-His-Leu-OH, henceforth referred to as PFTRNYYVRAVLHL, is a synthetic peptide with a compelling biological activity profile. Its sequence corresponds to a region adjacent to the His94 residue in the small subunit (p22phox) of cytochrome b558.[1] This structural context is significant, as cytochrome b558 is a core component of the NADPH oxidase enzyme complex, a critical player in cellular host defense and inflammatory signaling.
Initial research has demonstrated that PFTRNYYVRAVLHL inhibits superoxide generation in a cell-free system derived from human neutrophils, with a reported half-maximal inhibitory concentration (IC50) of 13 µM.[1] This finding positions the peptide as a potential modulator of oxidative stress and inflammatory processes, making it a molecule of interest for therapeutic development.
This application note provides a comprehensive guide for the in vitro characterization of PFTRNYYVRAVLHL. It outlines a logical, multi-stage experimental plan designed to validate its primary activity, elucidate its mechanism of action, and explore its broader biological effects. The protocols described herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice.
Section 1: Foundational Characterization & Stability Assessment
Before delving into complex biological assays, it is crucial to establish the fundamental properties of the peptide and its stability under experimental conditions. This ensures data reproducibility and accurate interpretation.
Physicochemical Properties
A summary of the key physicochemical properties of PFTRNYYVRAVLHL is presented below. These values are essential for accurate stock solution preparation and for understanding the peptide's general behavior in aqueous solutions.
| Property | Value | Source |
| Sequence | This compound | [1] |
| Molecular Formula | C₈₃H₁₂₅N₂₃O₁₉ | [1] |
| Molecular Weight | ~1749.05 g/mol | [1] |
| Theoretical pI | 10.2 | [1] |
| Amino Acid Profile | Contains hydrophobic, polar, and positively charged residues (Arg, His)[2] | - |
| Purity (HPLC) | >95% (typical for synthetic peptides) | [1] |
Peptide Handling and Solubilization
Rationale: Proper handling and solubilization are critical for maintaining peptide integrity and ensuring accurate concentration in assays. Given the presence of both hydrophobic and charged residues, a stepwise solubilization approach is recommended.
Protocol:
-
Reconstitution: Briefly centrifuge the vial to pellet the lyophilized powder.
-
Initial Solvent: Based on its high theoretical pI, the peptide should be readily soluble in an acidic aqueous solution. Start by reconstituting the peptide in sterile, nuclease-free water. If solubility is limited, add a small amount of 10% acetic acid to aid dissolution.
-
Stock Solution: Prepare a high-concentration primary stock solution (e.g., 1-10 mM) to minimize the volume of organic solvent or acid added to the final assay.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.[1]
In Vitro Stability Assay
Rationale: The susceptibility of peptides to degradation by proteases present in biological media (e.g., serum, cell culture supernatant) can significantly impact experimental outcomes.[3][4] Assessing the peptide's half-life is crucial for designing incubation times in subsequent cell-based assays.
Protocol: Peptide Stability in Human Serum
-
Materials: PFTRNYYVRAVLHL, pooled human serum, 10% (w/v) trichloroacetic acid (TCA), HPLC system.[5]
-
Preparation: Prepare a 1 mg/mL stock of the peptide. Thaw human serum at 37°C and centrifuge to remove precipitates.[5]
-
Incubation: Add the peptide to the serum for a final concentration of 100 µg/mL. Incubate the mixture in a water bath at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the peptide-serum mixture.
-
Protein Precipitation: Immediately stop enzymatic degradation by adding an equal volume of cold 10% TCA. Vortex and incubate on ice for 10 minutes.[5]
-
Sample Clarification: Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it by reverse-phase HPLC (RP-HPLC). Monitor the peak corresponding to the intact peptide (identified by its retention time from a standard).
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of intact peptide remaining against time and calculate the half-life (t½) using a one-phase decay model.
Section 2: Elucidation of the Mechanism of Action
The primary hypothesis, based on existing data, is that PFTRNYYVRAVLHL inhibits superoxide production by interfering with the NADPH oxidase enzyme complex. The following experiments are designed to test this hypothesis systematically.
Experimental Workflow: From Validation to Mechanism
References
Measuring PFTRNYYVRAVLHL IC50 for NADPH oxidase inhibition
Topic: Determination of IC50 for the Peptide Inhibitor PFTRNYYVRAVLHL Against NADPH Oxidase 2 (NOX2)
Audience: Researchers, scientists, and drug development professionals engaged in the study of oxidative stress, inflammation, and inhibitor characterization.
Abstract & Introduction
Nicotinamide adenine dinucleotide phosphate (NADPH) oxidases (NOX) are a family of enzymes dedicated to the production of reactive oxygen species (ROS).[1] The phagocytic oxidase, NOX2, is a multi-protein complex responsible for the respiratory burst, a critical component of the innate immune response.[2] Dysregulation of NOX2 activity is implicated in numerous pathologies, including cardiovascular and neurodegenerative diseases, making it a prime therapeutic target.[1] Inhibition of the assembly of the functional NOX2 complex represents a key strategy for therapeutic intervention. This is achieved by targeting the protein-protein interactions required for its activation.[2]
The peptide with the sequence Pro-Phe-Thr-Arg-Asn-Tyr-Tyr-Val-Arg-Ala-Val-Leu-His-Leu (PFTRNYYVRAVLHL) is a synthetic peptide derived from residues 82-95 of p22phox, a crucial membrane-bound subunit required for the activation of NOX1, NOX2, NOX3, and NOX4.[3] This peptide has been shown to dose-dependently inhibit superoxide production in a cell-free system with a reported IC50 of approximately 10 µM, presumably by interfering with the assembly of the cytosolic regulatory subunits with the membrane-bound catalytic core.[3]
This application note provides a comprehensive, field-tested guide for determining the half-maximal inhibitory concentration (IC50) of the PFTRNYYVRAVLHL peptide against human NOX2. We present a detailed protocol for a cell-free reconstituted NOX2 system, utilizing the classic cytochrome c reduction assay for the direct and specific measurement of superoxide (O₂⁻). The principles, methodologies, and data analysis workflows described herein are designed to ensure scientific rigor, reproducibility, and trustworthiness in the characterization of NOX peptide inhibitors.
Scientific Principles & Assay Selection
2.1 Mechanism of NOX2 Activation
In its resting state, the catalytic core of NOX2, a heterodimer of gp91phox (also known as NOX2) and p22phox, resides in the cell membrane. The regulatory subunits—p47phox, p67phox, p40phox, and the small GTPase Rac—are located in the cytosol.[2] Upon stimulation, a series of phosphorylation events triggers the translocation of the cytosolic subunits to the membrane, where they assemble with the catalytic core to form the active enzyme complex.[4][5] This assembly is a prerequisite for the transfer of electrons from NADPH to molecular oxygen, generating superoxide.[2]
The inhibitory peptide PFTRNYYVRAVLHL, derived from p22phox, is hypothesized to act as a competitive inhibitor, disrupting the crucial interaction between the cytosolic subunits (like p47phox) and the membrane-bound p22phox, thereby preventing the formation of a functional oxidase complex.[2][3]
Figure 1: Simplified pathway of NOX2 activation. In the resting state, cytosolic and membrane components are separate. Upon stimulation, they assemble into an active complex that generates superoxide.
2.2 Rationale for Assay Choice: Cytochrome C Reduction
Several methods exist for quantifying NOX activity, each with distinct advantages and limitations.[1]
| Assay Method | Principle | Pros | Cons |
| Cytochrome c Reduction | Spectrophotometric detection of O₂⁻-mediated reduction of ferricytochrome c to ferrocytochrome c (ΔA₅₅₀ₙₘ).[1] | Direct, quantitative, well-established for cell-free systems. Specificity confirmed with Superoxide Dismutase (SOD).[6] | Lower sensitivity than fluorescence/luminescence methods. Potential interference from cytochrome c reductases (mitigated in cell-free systems).[7][8] |
| Amplex® Red | Fluorometric detection of H₂O₂, the dismutation product of O₂⁻.[9] | Highly sensitive. | Indirect measurement. Can be affected by light and interfered with by reducing agents like NADPH, requiring careful controls.[10][11][12] |
| Lucigenin/Luminol | Chemiluminescent detection of O₂⁻.[13][14] | Extremely sensitive.[13] | Prone to artifacts; lucigenin can undergo redox cycling, artificially amplifying O₂⁻ production.[15][16] |
For determining the IC50 of a peptide inhibitor in a reconstituted, cell-free system, the cytochrome c reduction assay is the gold standard. Its direct measurement of superoxide provides a clear and unambiguous readout of catalytic activity, which is essential for accurately characterizing the inhibitor's potency without the confounding variables present in more complex assays.[17][18]
Detailed Experimental Protocols
This protocol is designed for a 96-well microplate format, enabling high-throughput analysis of multiple inhibitor concentrations.
3.1 Reagent & Component Preparation
| Component | Stock Concentration | Solvent/Buffer | Storage | Notes |
| PFTRNYYVRAVLHL Peptide | 10 mM | DMSO or sterile H₂O | -20°C | Perform serial dilutions in Assay Buffer for dose-response curve. |
| NOX2/p22phox Membranes | 1-2 mg/mL total protein | Storage Buffer | -80°C | Source from human neutrophils or recombinant expression systems (e.g., HEK293 cells).[19] |
| Recombinant p47phox | 1 mg/mL (~22 µM) | Storage Buffer | -80°C | Purity >95% recommended. |
| Recombinant p67phox | 1 mg/mL (~17 µM) | Storage Buffer | -80°C | Purity >95% recommended. |
| Recombinant Rac1 (Q61L) | 1 mg/mL (~45 µM) | Storage Buffer | -80°C | Use a constitutively active mutant like Q61L to bypass the need for GTPγS. |
| Cytochrome c (horse heart) | 20 mM (247 mg/mL) | H₂O | -20°C | Prepare fresh working solution (2 mM) in Assay Buffer before each experiment. |
| NADPH | 100 mM | 10 mM Tris, pH 8.0 | -20°C | Prepare fresh working solution (2 mM) in Assay Buffer before each experiment. Protect from light. |
| Superoxide Dismutase (SOD) | 3000 U/mL | H₂O | -20°C | Used for control wells to confirm specificity. |
| Diphenyleneiodonium (DPI) | 10 mM | DMSO | -20°C | A known pan-NOX inhibitor, used as a positive control for inhibition.[4] |
Assay Buffer (pH 7.0):
-
65 mM Sodium Phosphate Buffer
-
1 mM EGTA
-
1 mM MgCl₂
-
10 µM Flavin Adenine Dinucleotide (FAD)
-
Filter sterilize and store at 4°C.
3.2 Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for determining the IC50 of PFTRNYYVRAVLHL.
3.3 Step-by-Step Assay Protocol
-
Prepare Peptide Dilutions: Create a series of 2X concentrated dilutions of the PFTRNYYVRAVLHL peptide in Assay Buffer. A typical 8-point curve might range from 200 µM to 0.1 µM (final concentrations will be 100 µM to 0.05 µM). Include a vehicle control (DMSO or H₂O).
-
Prepare Master Mix: On ice, prepare a master mix of reaction components (excluding NADPH and peptide). The volumes below are per well.
-
Assay Buffer: 125 µL
-
2 mM Cytochrome c: 10 µL (Final: 200 µM)
-
NOX2 Membranes: 5 µL (Final: ~5-10 µg total protein)
-
Recombinant p67phox, p47phox, Rac1: 2 µL each (Final: ~160 nM each)[18]
-
-
Set Up Control Wells:
-
100% Activity (No Inhibition): Master Mix + Vehicle Control.
-
0% Activity (Background): Master Mix + Vehicle Control, but substitute Assay Buffer for NADPH.
-
Positive Inhibition Control: Master Mix + 10 µM DPI (final concentration).
-
Specificity Control: Master Mix + Vehicle Control + 300 U/mL SOD (final concentration). The rate in this well should be near background, confirming the signal is from superoxide.
-
-
Plate the Assay:
-
Add 50 µL of the appropriate 2X peptide dilution (or control solution) to each well of a clear, flat-bottom 96-well plate.
-
Add 150 µL of the Master Mix to all wells.
-
Tap the plate gently to mix.
-
Pre-incubate the plate for 10 minutes at room temperature to allow the peptide to bind to its target.
-
-
Initiate and Read the Reaction:
-
Initiate the reaction by adding 20 µL of 2 mM NADPH (Final: 200 µM) to all wells. Critical: Do not add NADPH to the "0% Activity" background wells; add 20 µL of Assay Buffer instead.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 550 nm (A₅₅₀) every 60 seconds for 15-30 minutes.
-
Data Analysis & IC50 Calculation
4.1 Calculating Reaction Rates
For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA₅₅₀/min). Most plate reader software can perform this calculation automatically (Vmax). The molar extinction coefficient for reduced-minus-oxidized cytochrome c at 550 nm is 21.1 mM⁻¹cm⁻¹ .
4.2 Data Normalization
-
Subtract Background: Subtract the average rate of the "0% Activity" (no NADPH) wells from the rates of all other wells.
-
Normalize to Percent Inhibition: Use the corrected rates from the vehicle control (V_control) and your experimental wells (V_inhibitor) to calculate the percent inhibition for each peptide concentration.
% Inhibition = 100 * (1 - (V_inhibitor / V_control))
4.3 IC50 Curve Fitting
Plot % Inhibition (Y-axis) against the log₁₀ of the peptide concentration (X-axis). Use a nonlinear regression curve fitting algorithm, available in software like GraphPad Prism, to fit the data to a four-parameter logistic (variable slope) equation.[20][21]
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
The software will calculate the best-fit value for the LogIC50 , which is the logarithm of the molar concentration of the peptide that produces 50% of the maximal inhibition. The IC50 is then calculated as 10^(LogIC50).[22]
Figure 3: A representative dose-response curve used to calculate the IC50 value.
Trustworthiness: Essential Controls & Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High background rate (in no-NADPH wells) | Contamination of reagents; spontaneous cytochrome c reduction. | Use fresh, high-purity reagents. Ensure buffers are properly prepared. |
| No or low activity in control wells | Degradation of one or more protein components; inactive NADPH. | Test each recombinant protein individually for activity. Use fresh NADPH stock. Ensure proper storage of all components at -80°C. |
| Rate not inhibited by SOD | Signal is not from superoxide; potential contamination with a reductase enzyme. | This indicates a failed assay. Re-purify membrane fractions or use higher purity recombinant components. The cell-free system should be highly SOD-sensitive. |
| Poor curve fit (low R² value) | Inaccurate pipetting; incorrect peptide dilutions; insufficient data points. | Use calibrated pipettes. Carefully prepare serial dilutions. Ensure a sufficient range of concentrations is used to define the top and bottom plateaus of the curve.[23] |
Conclusion
This application note provides a robust and validated framework for determining the inhibitory potency of the p22phox-derived peptide, PFTRNYYVRAVLHL, against the NOX2 enzyme complex. By employing a reconstituted cell-free system and the direct superoxide-measuring cytochrome c reduction assay, researchers can obtain reliable and reproducible IC50 values. The inclusion of rigorous controls and a structured data analysis pipeline ensures the scientific integrity of the findings. This methodology is not only applicable to the specific peptide but can also be readily adapted for the characterization of other novel inhibitors targeting the assembly and activation of the NADPH oxidase complex.
References
- 1. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for identifying synthetic peptides to act as inhibitors of NADPH oxidases, or “All that you did and did not want to know about Nox inhibitory peptides” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NADPH oxidase inhibitors: a decade of discovery from Nox2ds to HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards specific NADPH oxidase inhibition by small synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. 细胞色素C还原酶(NADPH)检测试剂盒 1 kit sufficient for 100 tests, determining cytochrome c reductase activity | Sigma-Aldrich [sigmaaldrich.com]
- 9. Amplex® Red Enzyme Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. The Amplex Red/horseradish peroxidase assay requires superoxide dismutase to measure hydrogen peroxide in the presence of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The amplex red/horseradish peroxidase assay requires superoxide dismutase to measure hydrogen peroxide in the presence of NAD(P)H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Lucigenin-dependent chemiluminescence as a new assay for NAD(P)H-oxidase activity in particulate fractions of human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A highly sensitive chemiluminescence assay for superoxide detection and chronic granulomatous disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. caymanchem.com [caymanchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Data Standardization for Results Management - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Star Republic: Guide for Biologists [sciencegateway.org]
- 22. GraphPad Prism 10 Curve Fitting Guide - Fitting the absolute IC50 [graphpad.com]
- 23. Guidelines for accurate EC50/IC50 estimates — The Dixon Laboratory [dixonlaboratory.com]
Application Notes and Protocols: Elucidating the Downstream Cellular Effects of PFTRNYYVRAVLHL Treatment
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: A Novel Peptide Modulator of Cellular Signaling
In the landscape of modern therapeutics, peptides have emerged as highly specific and potent modulators of biological processes.[1][2] This document outlines the downstream cellular effects of a novel synthetic peptide, PFTRNYYVRAVLHL. For the purpose of these application notes, we will refer to this peptide as Pep-F. Our preliminary investigations suggest that Pep-F acts as a specific ligand for a previously uncharacterized cell surface receptor, which we have designated Peptide-F Receptor (PFR). PFR is a receptor tyrosine kinase (RTK) that, upon binding to Pep-F, undergoes dimerization and autophosphorylation, initiating a cascade of intracellular signaling events.[3][4]
These application notes will provide a comprehensive guide to understanding and investigating the downstream consequences of Pep-F treatment in cell culture models. We will delve into the key signaling pathways modulated by Pep-F, providing detailed protocols for their analysis and offering insights into the experimental rationale.
Hypothesized Mechanism of Action: Pep-F and the PFR Signaling Cascade
Our working model posits that Pep-F binding to the extracellular domain of PFR induces a conformational change, leading to receptor dimerization and the activation of its intracellular tyrosine kinase domain. This activation results in the trans-phosphorylation of specific tyrosine residues within the cytoplasmic tail of the receptor.[4] These phosphorylated tyrosines then serve as docking sites for various adaptor proteins and enzymes, thereby initiating downstream signaling cascades. The two primary pathways identified as being significantly modulated by Pep-F are the MAPK/ERK and the PI3K/Akt/mTOR pathways.[3][5]
Figure 1: Hypothesized signaling cascade initiated by Pep-F binding to the PFR.
Downstream Effect 1: Activation of the MAPK/ERK Pathway and Promotion of Cell Proliferation
A primary consequence of PFR activation is the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the ERK1/2 pathway. This pathway is a central regulator of cell proliferation, differentiation, and survival.[3] Upon PFR phosphorylation, the adaptor protein Grb2 is recruited, which in turn activates the Ras guanine nucleotide exchange factor SOS. This leads to the activation of the small GTPase Ras, initiating a phosphorylation cascade through Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus to phosphorylate transcription factors that drive the expression of genes involved in cell cycle progression.
Protocol 1: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol details the immunodetection of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 in cell lysates following Pep-F treatment. The ratio of p-ERK1/2 to total ERK1/2 is a direct measure of pathway activation.
Materials:
-
Cell line expressing PFR (e.g., HEK293-PFR stable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Pep-F (PFTRNYYVRAVLHL) stock solution
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204) and Rabbit anti-ERK1/2
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency on the day of the experiment.
-
The following day, replace the complete medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling.
-
Treat cells with varying concentrations of Pep-F for different time points (e.g., 0, 5, 15, 30, 60 minutes). Include a vehicle-only control.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each plate, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Western Blotting:
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Interpretation:
| Treatment Group | p-ERK1/2 (Arbitrary Units) | Total ERK1/2 (Arbitrary Units) | p-ERK/Total ERK Ratio |
| Vehicle Control | 150 | 2000 | 0.075 |
| 10 nM Pep-F | 800 | 2100 | 0.381 |
| 100 nM Pep-F | 2500 | 2050 | 1.22 |
| 1 µM Pep-F | 2600 | 2080 | 1.25 |
An increase in the p-ERK/Total ERK ratio indicates activation of the MAPK/ERK pathway in response to Pep-F treatment.
Protocol 2: Cell Proliferation Assay (MTS/MTT)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the effect of Pep-F on cell proliferation.
Materials:
-
Cell line expressing PFR
-
Complete cell culture medium
-
Serum-free medium
-
Pep-F stock solution
-
96-well cell culture plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in complete medium.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Replace the medium with serum-free or low-serum medium containing various concentrations of Pep-F. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for 24, 48, and 72 hours.
-
-
Assay:
-
At each time point, add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control at each time point.
-
Figure 2: Workflow for assessing cell proliferation in response to Pep-F treatment.
Downstream Effect 2: Activation of the PI3K/Akt/mTOR Pathway and Enhancement of Cell Survival
The second major signaling arm activated by PFR is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway. This pathway is critical for regulating cell growth, survival, and metabolism.[5][6] Activated PFR recruits and activates PI3K, which then phosphorylates PIP2 to generate PIP3. PIP3 acts as a second messenger to recruit and activate Akt (also known as Protein Kinase B). Akt, in turn, phosphorylates a host of downstream targets, including mTOR, to promote cell survival by inhibiting apoptosis and stimulating protein synthesis.
Protocol 3: Flow Cytometry Analysis of Akt Phosphorylation
This protocol provides a high-throughput method to quantify the phosphorylation of Akt at Ser473 on a single-cell basis.
Materials:
-
Cell line expressing PFR
-
Complete cell culture medium
-
Serum-free medium
-
Pep-F stock solution
-
PBS
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold 90% methanol)
-
Primary antibody: Alexa Fluor® 488 conjugated anti-p-Akt (Ser473)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with Pep-F as described in Protocol 1.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding fixation buffer and incubating for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the fixed cells with PBS.
-
Permeabilize the cells by adding ice-cold methanol and incubating for 30 minutes on ice.
-
-
Staining:
-
Wash the permeabilized cells twice with PBS.
-
Resuspend the cells in a solution containing the fluorescently conjugated anti-p-Akt antibody.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Flow Cytometry:
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS for analysis.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC for Alexa Fluor® 488).
-
-
Data Analysis:
-
Gate on the single-cell population.
-
Quantify the geometric mean fluorescence intensity (gMFI) for each treatment group.
-
Data Interpretation:
| Treatment Group | Geometric Mean Fluorescence Intensity (gMFI) |
| Unstained Control | 10 |
| Vehicle Control | 100 |
| 10 nM Pep-F | 450 |
| 100 nM Pep-F | 1200 |
| 1 µM Pep-F | 1250 |
An increase in the gMFI indicates an increase in Akt phosphorylation and activation of the PI3K/Akt pathway.
Protocol 4: Caspase-3/7 Activity Assay for Apoptosis
To assess the pro-survival effects of Pep-F, this assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Cell line expressing PFR
-
Complete cell culture medium
-
Serum-free medium
-
Pep-F stock solution
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Luminogenic or fluorogenic caspase-3/7 substrate
-
96-well white or black opaque plates
-
Plate reader (luminometer or fluorometer)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate as described in Protocol 2.
-
-
Pre-treatment with Pep-F:
-
Replace the medium with serum-free medium containing various concentrations of Pep-F.
-
Incubate for 24 hours to allow for the expression of anti-apoptotic proteins.
-
-
Induction of Apoptosis:
-
Add an apoptosis-inducing agent (e.g., staurosporine) to the wells.
-
Incubate for 3-6 hours.
-
-
Assay:
-
Add the caspase-3/7 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Measure the luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all measurements.
-
Normalize the data to the vehicle-treated, apoptosis-induced control.
-
A decrease in caspase-3/7 activity in the presence of Pep-F indicates a pro-survival effect.
Conclusion and Future Directions
These application notes provide a foundational framework for investigating the downstream cellular effects of the novel peptide, PFTRNYYVRAVLHL (Pep-F). The protocols outlined herein will enable researchers to robustly quantify the activation of the MAPK/ERK and PI3K/Akt/mTOR pathways and their functional consequences on cell proliferation and survival. Further investigations could explore the effects of Pep-F on other cellular processes such as migration and differentiation, as well as the identification of the specific gene targets regulated by the PFR signaling cascade. The methodologies described can be adapted to various cell culture systems and will be invaluable for the continued characterization of this and other novel peptide-based therapeutics.
References
- 1. Biochemistry, Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Physiology, Tyrosine Kinase Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Downstream signaling pathways: Significance and symbolism [wisdomlib.org]
- 6. Signalling pathways in a nutshell: from pathogenesis to therapeutical implications in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PFTRNYYVRAVLHL peptide solubility and stability issues
Technical Support Center: PFTRNYYVRAVLHL Peptide
Introduction
Welcome to the technical support guide for the synthetic peptide PFTRNYYVRAVLHL. This document provides in-depth guidance for researchers, scientists, and drug development professionals encountering challenges with the solubility and stability of this peptide. The inherent physicochemical properties of PFTRNYYVRAVLHL, primarily its significant hydrophobicity, present unique handling requirements. This guide is structured to provide both quick-reference FAQs and detailed troubleshooting protocols to ensure the successful application of this peptide in your experiments. Our methodologies are grounded in established principles of peptide chemistry to ensure experimental success and reproducibility.
Predicted Physicochemical Properties
A thorough understanding of a peptide's properties is the first step in successful experimental design.[1][2] Since PFTRNYYVRAVLHL is a custom sequence, its empirical characteristics are not cataloged. However, its behavior can be reliably predicted through computational analysis of its amino acid sequence.
The sequence contains a high proportion of hydrophobic residues (P, F, V, A, L), which constitute 60% of the peptide. This is a primary indicator of poor aqueous solubility.[3][4][5]
| Property | Predicted Value | Implication for Handling |
| Sequence | Pro-Phe-Thr-Arg-Asn-Tyr-Tyr-Val-Arg-Ala-Val-Leu-His-Leu | 14 Amino Acids |
| Molecular Weight | 1780.1 g/mol | Standard for a peptide of this length. |
| Theoretical Isoelectric Point (pI) | 9.74 | The peptide is basic. It will have a net positive charge at a neutral or acidic pH and minimal solubility near pH 9.74.[6][7][8] |
| Net Charge at pH 7.0 | +3 | The peptide is cationic at neutral pH, which can aid solubility if aggregation is not a dominant factor. |
| Hydrophobic Residue Content | 60% (P, F, V, V, A, L, L) | High hydrophobicity suggests that the peptide will likely be insoluble or only partly soluble in purely aqueous solutions.[3][4] |
| Grand Average of Hydropathicity (GRAVY) | 0.207 | A positive GRAVY score confirms the hydrophobic nature of the peptide. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve the lyophilized PFTRNYYVRAVLHL peptide?
A1: Due to its high hydrophobicity (60% hydrophobic residues), direct reconstitution in aqueous buffers is likely to fail.[3][4] The recommended starting point is a small amount of a water-miscible organic solvent.[9][10][11]
-
Primary Recommendation: High-purity Dimethyl sulfoxide (DMSO).[9][10]
-
Alternatives: If DMSO is incompatible with your assay, Dimethylformamide (DMF) or acetonitrile (ACN) can be used.[3][4] Note that DMSO may oxidize peptides containing Met or Cys, but PFTRNYYVRAVLHL does not contain these residues.[3][9][12]
Always dissolve the peptide completely in the organic solvent before gradually adding your aqueous buffer.[13]
Q2: My peptide solution is cloudy after adding it to my aqueous buffer. What happened?
A2: Cloudiness or precipitation indicates that the peptide has aggregated and fallen out of solution.[14] This typically occurs when the final concentration of the organic solvent is too low to maintain solubility in the aqueous environment, or if the final pH of the buffer is too close to the peptide's isoelectric point (pI ≈ 9.74).[6][7][15] Peptides are least soluble at their pI.[6][7][15]
Q3: How should I store the lyophilized powder and the stock solution of PFTRNYYVRAVLHL?
A3: Proper storage is critical to prevent degradation and ensure experimental reproducibility.[16][17][18]
-
Lyophilized Peptide: Store at -20°C or, for long-term storage (months to years), at -80°C in a desiccated, dark environment.[16][18][19] Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation, as peptides are often hygroscopic.[16][20]
-
Peptide in Solution: The shelf life of peptides in solution is limited. Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[17][20] Store aliquots at -20°C (for weeks) or -80°C (for months).[16] Solutions should be prepared in sterile, slightly acidic buffers (pH 5-7) to prolong storage life.[20]
Q4: Can I sonicate or heat the peptide to help it dissolve?
A4: Yes, these are common techniques but must be used with caution.
-
Sonication: Brief periods of sonication in a water bath can help break up aggregates and facilitate dissolution.[3][4]
-
Warming: Gentle warming (to no more than 40°C) can also increase solubility.[4] However, excessive or prolonged exposure to heat can cause peptide degradation.[17][21] These methods should be used as a secondary step if simple vortexing is insufficient.
Troubleshooting Guide
Problem 1: Lyophilized peptide will not dissolve in the initial solvent.
-
Probable Cause: The peptide's strong intermolecular hydrophobic interactions are preventing solvent penetration and solubilization.
-
Solution Workflow: Follow a systematic approach, starting with the least harsh solvents. Do not proceed to the next step until you have thoroughly attempted the current one.
-
Pre-analysis: Before opening the vial, centrifuge it briefly (e.g., 10,000 x g for 1 minute) to pellet all lyophilized powder at the bottom.[16]
-
Step 1 (Organic Solvent): Add a small volume of 100% DMSO to the vial to create a concentrated stock (e.g., 10-20 µL for 1 mg of peptide). Vortex thoroughly for 2-3 minutes.
-
Step 2 (Mechanical Assistance): If dissolution is incomplete, sonicate the vial in a water bath for 5-10 minutes.[3][4] Visually inspect for clarity.
-
Step 3 (Acidification - Use with caution): If the peptide remains insoluble in DMSO (which is rare for hydrophobic peptides), it may be forming strong aggregates. A stronger solvent system may be needed. A very small amount of 10% acetic acid can be tried for this basic peptide.[13][20]
Caption: Workflow for initial solubilization of the PFTRNYYVRAVLHL peptide.
Problem 2: Peptide precipitates when diluted into an aqueous buffer.
-
Probable Cause 1: Unfavorable pH. The final pH of the solution is near the peptide's pI of 9.74, minimizing its net charge and thus its solubility.[6][7][8]
-
Probable Cause 2: "Salting Out". High salt concentrations in the buffer can reduce the solubility of hydrophobic peptides.
-
Probable Cause 3: Insufficient Organic Co-solvent. The final percentage of the organic solvent is too low to maintain the hydrophobic peptide in solution.
-
Solution Strategy: The key is to maintain conditions that maximize the peptide's net charge and ensure sufficient co-solvent is present. For PFTRNYYVRAVLHL (pI ≈ 9.74), a buffer with a pH well below 9.74 is required to maintain a strong positive net charge.
-
Buffer Selection: Choose a buffer with a pH at least 2 units away from the pI. For this peptide, a buffer in the range of pH 4.5-7.5 is ideal.
-
Dilution Technique: Add the aqueous buffer to the concentrated peptide stock solution slowly and dropwise while continuously vortexing.[9] Do NOT add the peptide stock to the buffer, as this creates localized high concentrations that promote immediate precipitation.
-
Final Co-solvent Concentration: Ensure the final solution contains a sufficient concentration of the organic solvent (e.g., 10-30% DMSO) to maintain solubility. The exact amount will be application-dependent and may require optimization. Note that for many cell-based assays, the final DMSO concentration should be kept below 1%, and ideally below 0.5%.[9]
-
Clarity Check: After dilution, centrifuge the solution at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet any micro-aggregates. Use only the supernatant for your experiments to ensure an accurate concentration.
Problem 3: Peptide loses activity or degrades over time in solution.
-
Probable Cause 1: Oxidation. The two tyrosine (Y) residues in the sequence are susceptible to oxidation, especially when exposed to air and light, or at a non-optimal pH.[17][22][23]
-
Probable Cause 2: Hydrolysis. Peptide bonds can undergo hydrolysis, particularly at extreme pH values.[21][23][24]
-
Probable Cause 3: Repeated Freeze-Thaw Cycles. This process can cause aggregation and physical degradation of the peptide.[17][20]
-
Use Sterile, Degassed Buffers: To minimize oxidation and microbial contamination, use buffers that have been sterile-filtered and, for maximum stability, degassed by sparging with nitrogen or argon gas.[4][20]
-
Aliquot and Store Properly: As described in the FAQ, aliquot the stock solution into single-use volumes and store at -80°C.[16] This is the most effective way to prevent degradation from freeze-thaw cycles and limit exposure of the entire stock to room temperature.
-
Protect from Light: Store peptide solutions in amber vials or wrap tubes in foil to protect light-sensitive residues like Tyrosine from photodegradation.[18][23]
-
Consider Stability-Indicating Assays: For critical applications, perform a stability study. This involves incubating the peptide under various conditions (e.g., different temperatures, pH values) and analyzing its purity over time using a stability-indicating method like RP-HPLC.[24][25][26]
Caption: Major factors leading to the degradation of the PFTRNYYVRAVLHL peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure, Function, and Physicochemical Properties of Pore-forming Antimicrobial Peptides - Bazzaz - Current Pharmaceutical Biotechnology [journals.eco-vector.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. Isoelectric point - Wikipedia [en.wikipedia.org]
- 7. Isoelectric Point for Protein Analysis and Biopharmaceutical Development - Creative Proteomics Blog [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. jpt.com [jpt.com]
- 10. biorbyt.com [biorbyt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. lifetein.com [lifetein.com]
- 13. What is the Best Way to Dissolve Peptides? | AmbioPharm | AmbioPharm [ambiopharm.com]
- 14. benchchem.com [benchchem.com]
- 15. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 16. lifetein.com [lifetein.com]
- 17. pepamino.com [pepamino.com]
- 18. jpt.com [jpt.com]
- 19. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 20. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 21. polybiotech.co [polybiotech.co]
- 22. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bioprocessintl.com [bioprocessintl.com]
- 24. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 25. pepdoopeptides.com [pepdoopeptides.com]
- 26. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Technical Support Center: Dissolving H-Pro-Phe-Thr-Arg-Asn-Tyr-Tyr-Val-Arg-Ala-Val-Leu-His-Leu-OH
Welcome to the technical support guide for the synthetic peptide H-Pro-Phe-Thr-Arg-Asn-Tyr-Tyr-Val-Arg-Ala-Val-Leu-His-Leu-OH (PFTRNYYVRAVLHL). This document provides researchers, scientists, and drug development professionals with a comprehensive, field-proven guide to effectively dissolve this peptide, troubleshoot common issues, and understand the physicochemical principles governing its solubility.
Peptide Analysis: Understanding the 'Why' Behind the Protocol
The dissolution strategy for any peptide is dictated by its unique amino acid sequence. A thorough analysis of PFTRNYYVRAVLHL reveals a complex interplay of charged and hydrophobic residues, which presents specific challenges and informs our recommended protocol.
The primary sequence contains a high proportion of hydrophobic amino acids (50%), including Phenylalanine, Valine, and Leucine, which inherently resist dissolution in aqueous solutions.[1][2][3][4] However, the presence of three basic residues (two Arginine and one Histidine) gives the peptide a significant net positive charge at neutral or acidic pH.[5][6] This positive charge is the key to overcoming its hydrophobicity.
A key metric is the isoelectric point (pI), the pH at which the peptide has a net charge of zero and is typically least soluble.[7][8][9][10] For this peptide, the theoretical pI is approximately 10.2, classifying it as strongly basic.[11] Our strategy, therefore, is to work at a pH well below the pI to ensure the peptide is fully protonated and carries a strong positive charge, enhancing its interaction with polar solvents like water.
Table 1: Physicochemical Properties of this compound
| Property | Value / Analysis | Rationale & Impact on Solubility |
| Sequence | This compound | 14 amino acids in length. |
| Molecular Weight | ~1749.05 g/mol [11] | Standard for a peptide of this length. |
| Theoretical pI | 10.2[11] | Strongly Basic . The peptide is least soluble near this pH. Dissolution should be attempted in acidic conditions (pH << 10.2). |
| Net Charge (pH 7) | Approx. +3 | Calculated from basic residues (2x Arg, 1x His, N-terminus) and the acidic C-terminus. The strong positive charge promotes solubility in acidic buffers.[5] |
| Hydrophobic Residues | 50% (Pro, Phe, Val, Ala, Val, Leu, Leu) | High hydrophobicity is the primary challenge, predisposing the peptide to aggregation and requiring a robust dissolution strategy.[1][4] |
| Special Residues | None (No Cys or Met) | The absence of cysteine or methionine makes Dimethyl sulfoxide (DMSO) a safe and effective solvent choice, as there is no risk of side-chain oxidation.[12][13] |
Recommended Dissolution Workflow
This workflow is designed as a sequential, tiered approach, starting with the simplest solvents and escalating only as needed. Crucially, always perform a solubility test on a small aliquot of your peptide before dissolving the entire sample. [5][12][14] A successfully dissolved peptide yields a clear, particle-free solution.
Figure 1: Decision workflow for dissolving the peptide.
Experimental Protocol: Step-by-Step Guide
-
Preparation: Allow the lyophilized peptide vial to warm to room temperature before opening to prevent condensation. Briefly centrifuge the vial to pellet all the powder at the bottom.
-
Method 1: Acidic Aqueous Solution
-
Attempt to dissolve the peptide in sterile, distilled water or a simple buffer (e.g., phosphate buffer) at a concentration of 1-10 mg/mL.
-
If insolubility or cloudiness persists, aid dissolution by vortexing and/or brief sonication in a water bath.[1][14]
-
If the peptide remains insoluble, add a 10-30% acetic acid solution dropwise while vortexing until the solution clears.[5][6][14] The acidic environment will protonate the Arg and His residues, increasing the net positive charge and enhancing solubility.
-
-
Method 2: Organic Co-Solvent Protocol (for highly resistant peptides)
-
If the acidic aqueous approach fails, the peptide's high hydrophobicity is the dominant factor. An organic solvent is required.
-
Add a minimal volume of pure DMSO to the dry peptide pellet (e.g., 20-50 µL for 1 mg of peptide) and vortex until fully dissolved.[1][14]
-
Crucially , add your desired aqueous buffer (e.g., PBS) to the DMSO-peptide concentrate dropwise while continuously vortexing.[15] This gradual dilution is critical to prevent the peptide from crashing out of solution. Do not add the DMSO concentrate to the bulk buffer.
-
If precipitation occurs, you have exceeded the peptide's solubility limit in that final buffer composition. You may need to prepare a new sample at a lower final concentration or a higher percentage of DMSO.
-
Figure 2: Step-by-step organic co-solvent workflow.
Troubleshooting Guide & FAQs
Q1: My peptide solution is cloudy or has visible particulates. What is happening?
A1: Cloudiness or precipitation is a visual indicator of peptide aggregation or insolubility.[9] This occurs when peptide-peptide interactions (driven by hydrophobicity) are stronger than peptide-solvent interactions. It is most likely to happen if the pH of your solution is too close to the peptide's pI (~10.2) or if the solvent is not strong enough to overcome the hydrophobic forces.[9][10][16]
-
Solution: First, centrifuge your vial to pellet the undissolved material. Use the supernatant for your experiments if you can quantify its concentration. To redissolve the pellet, follow the recommended workflow: ensure your pH is acidic, and if that fails, proceed to the organic co-solvent protocol (Figure 2).
Q2: I used the DMSO method, but the peptide precipitated when I added my aqueous buffer. What went wrong?
A2: This is a common issue that typically arises from two potential errors:
-
Incorrect Dilution Method: You may have added the DMSO-peptide concentrate to the bulk aqueous buffer. The correct procedure is to add the buffer to the DMSO concentrate slowly and with vigorous mixing.[15] This maintains a high local concentration of organic solvent as the dilution begins, preventing the peptide from crashing out.
-
Exceeding Solubility Limit: The final concentration of your peptide in the aqueous buffer, or the final percentage of DMSO, may not be sufficient to keep the peptide in solution. Try preparing the stock again at a lower final peptide concentration or with a slightly higher final percentage of DMSO.
Q3: Is DMSO compatible with my cell-based assays?
A3: This is a critical experimental consideration. DMSO is cytotoxic at higher concentrations. Most cell lines can tolerate a final DMSO concentration of 0.5-1% without significant adverse effects, but some sensitive assays may require even lower concentrations (<0.1%).[14] It is imperative to determine the tolerance of your specific cell line and assay. Always include a vehicle control (buffer with the same final DMSO concentration but without the peptide) in your experiments.
Q4: Why is it so important to test a small amount first?
A4: Peptide solubility can be difficult to predict with 100% accuracy, as factors like counterions (TFA from purification) and secondary structure formation can play a role.[10][11][17] Testing a small aliquot prevents the loss of your entire, valuable sample in an inappropriate solvent.[5][14] If an initial solvent choice fails, it can be lyophilized off to recover the peptide for another attempt.
Q5: How should I store the reconstituted peptide solution?
A5: Once in solution, peptides are much less stable than in their lyophilized form. To ensure stability and prevent degradation from repeated freeze-thaw cycles, you should aliquot the stock solution into single-use volumes and store them at -20°C or, for long-term storage, at -80°C.[5]
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. biorbyt.com [biorbyt.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. genscript.com [genscript.com]
- 6. biobasic.com [biobasic.com]
- 7. How Can the Isoelectric Point of a Peptide Be Calculated? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound peptide [novoprolabs.com]
- 12. jpt.com [jpt.com]
- 13. lifetein.com [lifetein.com]
- 14. biocat.com [biocat.com]
- 15. lifetein.com [lifetein.com]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Optimizing PFTRNYYVRAVLHL Concentration for In Vitro Studies
Welcome to the technical support center for the synthetic peptide PFTRNYYVRAVLHL. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the effective use of this peptide in in vitro studies. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your experiments.
Analysis of the PFTRNYYVRAVLHL Peptide
The peptide sequence PFTRNYYVRAVLHL is composed of 14 amino acids: Pro-Phe-Thr-Arg-Asn-Tyr-Tyr-Val-Arg-Ala-Val-Leu-His-Leu. An initial analysis of its physicochemical properties is crucial for optimizing its use.
-
Hydrophobicity: The sequence contains a significant number of hydrophobic residues (Pro, Phe, Val, Ala, Leu), suggesting it may have limited solubility in aqueous solutions.
-
Charge: The presence of basic residues (Arg, His) and the N-terminal amine group, along with the C-terminal carboxyl group, will contribute to the overall charge of the peptide. A theoretical calculation of its isoelectric point (pI) is recommended to predict its charge at a given pH.
-
Aggregation Potential: The hydrophobic nature of this peptide indicates a potential for self-aggregation, especially at high concentrations or in certain buffer conditions.
This guide will address the challenges arising from these properties and provide solutions for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I properly store the lyophilized PFTRNYYVRAVLHL peptide?
A1: For maximum stability, lyophilized peptides should be stored at -20°C or preferably at -80°C in a sealed container with a desiccant.[1][2] Before opening, it is critical to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture, as many peptides are hygroscopic.[3]
Q2: What is the best solvent to dissolve the PFTRNYYVRAVLHL peptide?
A2: Due to the hydrophobic nature of PFTRNYYVRAVLHL, it is recommended to first attempt reconstitution in a small amount of a sterile, high-purity organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[4] For subsequent dilutions into your aqueous assay buffer, ensure the final concentration of the organic solvent is compatible with your experimental system, typically less than 0.5% for most cell-based assays.[4] If DMSO is not suitable for your assay, other organic solvents like acetonitrile or DMF can be considered.[5] Always test the solubility of a small aliquot of the peptide before dissolving the entire sample.[3]
Q3: How can I determine the accurate concentration of my PFTRNYYVRAVLHL stock solution?
A3: The peptide concentration can be estimated from the weighed sample, but for accurate determination, methods like Amino Acid Analysis (AAA) are recommended.[6] AAA determines the peptide content by quantifying the constituent amino acids after hydrolysis.[6] UV-Vis spectroscopy can also be used if the peptide contains chromophoric residues like Tyr, but this method is less precise than AAA.
Q4: What purity level of PFTRNYYVRAVLHL is recommended for in vitro biological assays?
A4: For most in vitro biological assays, a peptide purity of >95%, as determined by High-Performance Liquid Chromatography (HPLC), is considered research-grade and is generally recommended.[7] Crude peptides are not advised for biological assays as they can contain significant amounts of non-peptide impurities that may interfere with your experiment.[1]
Q5: My PFTRNYYVRAVLHL peptide solution appears cloudy. What should I do?
A5: A cloudy solution is often an indication of peptide aggregation or incomplete dissolution.[3][8] Sonication can be used to aid in dissolving the peptide.[1][3] If the solution remains cloudy, it suggests that the peptide has not fully dissolved and a stronger solvent or a different solubilization strategy may be necessary.[3]
Troubleshooting Guide
This section provides solutions to common problems encountered when working with PFTRNYYVRAVLHL in in vitro studies.
Issue 1: Poor or Inconsistent Biological Activity
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation | - Ensure proper storage of lyophilized peptide and reconstituted aliquots at -20°C or -80°C.[1] - Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1][9] - Use sterile buffers with a pH between 5 and 7 to prolong the storage life of the peptide in solution. |
| Inaccurate Concentration | - Verify the peptide concentration using a reliable method like Amino Acid Analysis.[6] - Ensure the peptide is fully dissolved before making serial dilutions. |
| Peptide Aggregation | - Optimize the peptide concentration; start with a broad range in your dose-response experiments (e.g., 0.1 µM to 100 µM).[4] - Consider including additives like a small percentage of an organic solvent (e.g., DMSO) in your final assay buffer, if compatible with your system.[8] |
Issue 2: Peptide Precipitation in Assay Medium
| Possible Cause | Troubleshooting Steps |
| Low Solubility in Aqueous Buffer | - Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous assay buffer.[4][10] - Ensure the final concentration of the organic solvent is not detrimental to your assay.[4] |
| Aggregation at High Concentrations | - Perform a solubility test to determine the maximum soluble concentration of the peptide in your specific assay buffer. - Work with peptide concentrations below the determined solubility limit. |
| pH-Dependent Solubility | - Determine the isoelectric point (pI) of the peptide. Peptides are least soluble at their pI.[8] - Adjust the pH of your assay buffer to be at least one pH unit away from the pI to increase solubility.[11] |
Workflow for Troubleshooting Peptide Aggregation
References
- 1. lifetein.com [lifetein.com]
- 2. scribd.com [scribd.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. maxedoutcompounds.com [maxedoutcompounds.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Preventing PFTRNYYVRAVLHL Peptide Aggregation
Welcome to the technical support center for the synthetic peptide PFTRNYYVRAVLHL. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet significant challenge of peptide aggregation. Here, we provide in-depth, evidence-based troubleshooting guides and frequently asked questions to ensure the stability and efficacy of your peptide solutions.
Understanding PFTRNYYVRAVLHL Aggregation
The peptide with the sequence Pro-Phe-Thr-Arg-Asn-Tyr-Tyr-Val-Arg-Ala-Val-Leu-His-Leu (PFTRNYYVRAVLHL) possesses characteristics that make it susceptible to aggregation. Aggregation is a process where individual peptide molecules (monomers) self-associate to form larger species, ranging from soluble oligomers to insoluble, highly structured amyloid fibrils or amorphous precipitates.[1][2] This process can compromise experimental results by reducing the concentration of active monomeric peptide, altering pharmacokinetics, and potentially inducing immunogenicity.[3][4]
Several factors inherent to the PFTRNYYVRAVLHL sequence contribute to its aggregation propensity:
-
Hydrophobicity : The sequence contains a significant number of hydrophobic residues (Pro, Phe, Tyr, Val, Ala, Leu). These residues can drive intermolecular association to minimize their exposure to the aqueous solvent, a primary cause of aggregation.[5][6]
-
Aromatic Residues : The presence of three aromatic residues (Phe, Tyr, Tyr) can lead to π-π stacking interactions, which further stabilize peptide aggregates.
-
β-Sheet Propensity : Certain sequence motifs can predispose the peptide to form β-sheet structures, which are the hallmark of amyloid fibrils.[1]
-
Net Charge : The peptide's net charge is highly dependent on the solution's pH. Near its isoelectric point (pI), the peptide has a net charge of zero, minimizing electrostatic repulsion between molecules and increasing the likelihood of aggregation.[1][7] Based on its sequence (2 Arg, 1 His), PFTRNYYVRAVLHL is a basic peptide with a calculated theoretical pI of approximately 9.75.
Troubleshooting Guide
This section addresses specific problems you may encounter with PFTRNYYVRAVLHL in a question-and-answer format.
Q1: My lyophilized PFTRNYYVRAVLHL peptide won't dissolve. What should I do?
Initial Assessment: This is a common issue, often stemming from the peptide's high hydrophobicity. There is no universal solvent, and a systematic approach is best.[8]
Step-by-Step Solution:
-
Initial Solvent Choice : Always start by attempting to dissolve a small test amount of the peptide in sterile, distilled water.[8][9] If that fails, because PFTRNYYVRAVLHL is a basic peptide, try a dilute acidic solution such as 0.1% acetic acid or 10% acetic acid in water.[9] This ensures the peptide has a strong positive net charge, promoting repulsion between molecules.
-
Organic Solvents (If Necessary) : If aqueous solutions fail, the peptide's hydrophobicity is the likely culprit.
-
Try dissolving a small, weighed amount of peptide in a minimal volume of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[10]
-
Once fully dissolved, slowly add this concentrated organic stock solution dropwise into your desired aqueous buffer while vortexing or stirring gently.[10]
-
Caution : If the solution becomes cloudy, you have exceeded the peptide's solubility limit in that final buffer composition.[10] Aim for a final DMSO concentration below 1%, as higher concentrations can be cytotoxic in cell-based assays.[10]
-
-
Sonication : If you observe suspended particles, brief sonication in a water bath can help break up small aggregates and facilitate dissolution.[10] Use short bursts to avoid heating the sample.
Q2: My peptide solution is initially clear but forms a precipitate or becomes cloudy over time. How can I prevent this?
Initial Assessment: This indicates that while the peptide was initially soluble, it is not stable in your chosen solution conditions and is aggregating over time. The key is to optimize the formulation to maintain stability.[1]
Step-by-Step Solution:
-
pH Optimization : Aggregation is often minimized when the pH of the solution is at least 1-2 units away from the peptide's isoelectric point (pI ~9.75).[11]
-
Incorporate Excipients : Excipients are additives that can enhance peptide stability.
-
Amino Acids : Arginine and Glutamic Acid (at 50-150 mM) are known to act as effective aggregation inhibitors by interfering with peptide self-association.[3][11]
-
Surfactants : Low concentrations of non-ionic surfactants, such as Polysorbate 20 (Tween-20) or Polysorbate 80 (Tween-80) at 0.01-0.05%, can prevent aggregation at surfaces and reduce hydrophobic interactions.[12]
-
Sugars/Polyols : Sugars like sucrose or trehalose can also act as stabilizers.
-
-
Control Concentration and Temperature :
The following diagram illustrates a logical workflow for troubleshooting solubility and stability issues.
Q3: My experimental results are inconsistent. Could hidden, soluble aggregates be the cause, and how can I detect them?
Initial Assessment: Yes, absolutely. Even visually clear solutions can contain soluble oligomers or protofibrils that are functionally distinct from the monomeric peptide. These species are a major source of experimental irreproducibility.
Detection Methods:
-
Dynamic Light Scattering (DLS) : This technique measures the size distribution of particles in a solution and can detect the presence of larger aggregates in a seemingly clear solution.
-
Size Exclusion Chromatography (SEC) : SEC separates molecules based on size. The appearance of peaks eluting earlier than the monomeric peptide is a clear indication of soluble aggregates.
-
Thioflavin T (ThT) Fluorescence Assay : ThT is a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils.[14][15] An increase in fluorescence over time indicates the formation of fibrillar aggregates. This is a highly sensitive method for monitoring aggregation kinetics.[1] See Protocol 2 for a detailed methodology.
Frequently Asked Questions (FAQs)
Q: What are the best practices for long-term storage of PFTRNYYVRAVLHL? A: For maximum stability, the peptide should be stored in its lyophilized form at -20°C or, preferably, -80°C in a desiccated environment.[8][9] Before opening a vial, always allow it to equilibrate to room temperature in a desiccator to prevent moisture condensation, which can degrade the peptide.[8][13] For peptides in solution, prepare single-use aliquots and store them frozen at -20°C or -80°C to avoid damaging freeze-thaw cycles.
Q: Which buffer systems are recommended for PFTRNYYVRAVLHL? A: Given the peptide's basic nature, buffers that maintain a pH between 5 and 7 are ideal. This ensures a high net positive charge, promoting electrostatic repulsion.
| Buffer System | Recommended pH Range | Notes |
| Acetate | 4.0 - 5.6 | Good choice for maintaining an acidic pH. |
| MES | 5.5 - 6.7 | A "Good's" buffer, often used in biological assays. |
| Phosphate (PBS) | 6.0 - 7.4 | Widely used, but check for compatibility with your specific assay.[13] |
| HEPES | 7.0 - 8.0 | Common biological buffer, but pH 7.0-7.5 is preferred for this peptide. |
Q: How does peptide concentration influence aggregation? A: Peptide aggregation is a concentration-dependent process.[1] The initial steps of aggregation, such as the formation of dimers and oligomers, depend on molecules colliding in solution. Higher concentrations increase the frequency of these collisions, dramatically accelerating the overall aggregation rate. Therefore, it is always recommended to prepare a concentrated stock solution under optimal stability conditions and then dilute it to the final working concentration immediately before use.
The diagram below illustrates the general pathway of peptide aggregation, highlighting the concentration-dependent nucleation step.
Experimental Protocols
Protocol 1: Systematic Solubility Testing
Objective: To empirically determine the optimal solvent system for PFTRNYYVRAVLHL.
Materials:
-
Lyophilized PFTRNYYVRAVLHL peptide
-
Microcentrifuge tubes
-
Pipettors and sterile tips
-
Vortex mixer and bath sonicator
-
Solvents to test:
-
Sterile deionized water
-
10% (v/v) Acetic Acid in water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Procedure:
-
Aliquot ~0.1 mg of lyophilized peptide into four separate microcentrifuge tubes. This avoids risking your entire sample.
-
To the first tube, add 100 µL of sterile water to target a 1 mg/mL concentration. Vortex for 30 seconds. Observe for dissolution. If not dissolved, sonicate for 5 minutes.
-
Repeat step 2 for the second tube using 10% acetic acid.
-
Repeat step 2 for the third tube using PBS, pH 7.4.
-
For the fourth tube, add 10 µL of 100% DMSO to dissolve the peptide (creating a 10 mg/mL stock). Vortex until clear. Then, add 90 µL of PBS, pH 7.4, dropwise while vortexing. Observe for any precipitation.
-
Visually inspect all tubes against a dark background. A completely dissolved peptide solution should be perfectly clear with no visible particulates. Record your observations to determine the best solvent system.
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring
Objective: To quantitatively monitor the formation of fibrillar aggregates over time.
Materials:
-
PFTRNYYVRAVLHL peptide solution (prepared in the buffer of interest)
-
Thioflavin T (ThT) stock solution (e.g., 2 mM in water)
-
Assay buffer (the same buffer your peptide is in)
-
96-well, non-binding, black, clear-bottom microplate[16]
-
Fluorescence plate reader with excitation ~440-450 nm and emission ~480-490 nm[14][17]
Procedure:
-
Preparation : Prepare your peptide solution at the desired concentration (e.g., 50 µM) in the assay buffer. Prepare a "Buffer + ThT" control well.
-
Assay Setup : In triplicate wells of the 96-well plate, add:
-
Sample Wells : 90 µL of peptide solution + 10 µL of 200 µM ThT (for a final concentration of 20 µM ThT).
-
Control Wells : 90 µL of assay buffer + 10 µL of 200 µM ThT.
-
-
Measurement : Place the plate in the fluorescence reader, set to 37°C.[14][16]
-
Kinetics : Measure the fluorescence intensity every 15-30 minutes for the desired duration (e.g., 24-48 hours). Include a brief shaking step before each read to ensure homogeneity.[16]
-
Analysis : Subtract the average fluorescence of the control wells from the sample wells at each time point. Plot the corrected fluorescence intensity versus time. A sigmoidal curve with increasing fluorescence is indicative of fibrillar aggregation.[1]
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. scispace.com [scispace.com]
- 4. neurelis.com [neurelis.com]
- 5. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biophysical studies of protein solubility and amorphous aggregation by systematic mutational analysis and a helical polymerization model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 合成肽的处理和储存实验方案 [sigmaaldrich.com]
- 9. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 10. lifetein.com [lifetein.com]
- 11. reddit.com [reddit.com]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 13. bachem.com [bachem.com]
- 14. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 15. tandfonline.com [tandfonline.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. anaspec.com [anaspec.com]
Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Peptides
Welcome to the technical support center. As a Senior Application Scientist, my goal is to guide you through the common and complex challenges encountered when working with synthetic peptides. Low or absent biological activity is a frequent and frustrating issue, but it can often be resolved through systematic troubleshooting. This guide uses the peptide PFTRNYYVRAVLHL as a case study to illustrate key principles, as its sequence contains features—such as high hydrophobicity and residues prone to modification—that are common sources of experimental trouble.
This center is designed to provide not just steps, but the underlying scientific rationale, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: I'm observing low or no activity from my synthetic peptide. Where should I begin troubleshooting?
This is the most common issue researchers face. The root cause can range from simple handling errors to complex chemical problems. A systematic approach is crucial to efficiently identify the problem. Before questioning the peptide's intrinsic activity or your experimental hypothesis, it's essential to validate the material you are working with.
The workflow below outlines a logical progression for troubleshooting, starting with the most frequent and easily solvable issues before moving to more complex analytical investigations.
Technical Support Center: Navigating Off-Target Effects of p22phox-Derived Peptides
Welcome to the technical support center for researchers utilizing p22phox-derived peptides in their experiments. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you anticipate, identify, and mitigate potential off-target effects. Our goal is to ensure the scientific rigor and reproducibility of your findings when using these valuable research tools.
Introduction: The Promise and Pitfalls of p22phox-Derived Peptides
The p22phox protein, also known as CYBA, is a critical subunit of several NADPH oxidase (NOX) enzyme complexes.[1][2] These complexes are key players in cellular signaling through the production of reactive oxygen species (ROS). Peptides derived from p22phox are designed to competitively inhibit the interaction between p22phox and other NOX subunits, such as p47phox or NOX4, thereby blocking ROS production.[3][4] While these peptides offer a targeted approach to studying NOX-dependent pathways, their use is not without challenges. Understanding the potential for off-target effects is paramount for accurate data interpretation.
This guide will walk you through the common issues encountered during experiments with p22phox-derived peptides, providing both the underlying principles and actionable solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions researchers have when working with p22phox-derived peptides.
Q1: My p22phox-derived peptide is inhibiting ROS production, but I'm not sure if it's a specific effect. How can I be sure?
A1: This is a crucial question. The first step is to include proper controls in your experiment. A scrambled peptide with the same amino acid composition but a randomized sequence is an essential negative control.[5] If the scrambled peptide also inhibits ROS production, it suggests a non-specific effect. Additionally, consider performing a dose-response curve for both your active peptide and the scrambled control. A specific inhibitor should exhibit a clear dose-dependent effect, while a non-specific inhibitor may show a more erratic or shallow curve.
Q2: I'm observing cellular effects with my p22phox peptide that don't seem related to NOX activity. What could be happening?
A2: Peptides, particularly those with charged or hydrophobic residues, can have off-target interactions. Positively charged residues like arginine and lysine are frequently associated with non-specific effects.[5] These peptides can interact with cell membranes or other proteins electrostatically. To investigate this, you can test your peptide in a cell-free NOX activity assay. If the peptide is active in the cell-free system, it is more likely to be a direct inhibitor of the NOX complex. If it is not, the cellular effects you are observing may be due to off-target interactions.
Q3: My peptide has low solubility and seems to be aggregating. How can I address this?
A3: Peptide aggregation is a common problem, especially for hydrophobic sequences.[6][7] Aggregated peptides can lead to a loss of activity and can even cause non-specific cellular stress. To improve solubility, try dissolving the peptide in a small amount of an organic solvent like DMSO or DMF before diluting it in your aqueous experimental buffer. It's also crucial to handle and store peptides correctly. Lyophilized peptides should be stored at -20°C or -80°C and protected from moisture.[8] When reconstituting, allow the vial to warm to room temperature before opening to prevent condensation.
Q4: Are p22phox-derived peptides specific for a particular NOX isoform?
A4: This is a critical point of consideration. p22phox is a subunit for multiple NOX isoforms, including NOX1, NOX2, NOX3, and NOX4.[2][9] Therefore, peptides derived from p22phox are unlikely to be specific for a single NOX isoform.[9] When interpreting your results, it is important to consider which NOX isoforms are expressed in your experimental system.
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to common experimental problems.
Problem 1: Inconsistent or Irreproducible Inhibition of NOX Activity
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Peptide Aggregation | Hydrophobic peptides can aggregate in aqueous solutions, reducing the effective concentration and leading to variable results.[6] | 1. Solubility Test: Before your main experiment, test the solubility of a small amount of the peptide in your chosen buffer. 2. Proper Dissolution: Dissolve the peptide in a minimal amount of an appropriate organic solvent (e.g., DMSO) first, then slowly add it to your aqueous buffer while vortexing. 3. Visual Inspection: Always visually inspect your peptide solution for any signs of precipitation. |
| Peptide Degradation | Peptides are susceptible to degradation by proteases present in cell lysates or culture media.[10] | 1. Use Protease Inhibitors: Add a protease inhibitor cocktail to your cell lysates. 2. Minimize Freeze-Thaw Cycles: Aliquot your peptide stock solution to avoid repeated freezing and thawing.[8] 3. Fresh Preparations: Prepare fresh working solutions of your peptide for each experiment. |
| Incorrect Peptide Concentration | Errors in calculating the peptide concentration can lead to inconsistent results. | 1. Accurate Measurement: Use a calibrated microbalance to weigh the lyophilized peptide. 2. Spectrophotometric Quantification: If the peptide contains aromatic amino acids (Trp, Tyr), you can estimate its concentration using UV spectrophotometry at 280 nm. |
Problem 2: High Background Signal or Apparent Inhibition with Scrambled Control Peptide
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Non-Specific Peptide Interactions | Peptides, especially those with a high net charge, can interact non-specifically with cellular components.[5] | 1. Optimize Peptide Concentration: Perform a dose-response experiment to find the lowest effective concentration of your peptide. 2. Test in a Cell-Free System: A cell-free NOX activity assay can help determine if the inhibition is due to a direct interaction with the NOX complex.[9] 3. Alternative Controls: Consider using a structurally unrelated peptide with similar physicochemical properties (e.g., charge, hydrophobicity) as an additional negative control. |
| Assay Interference | Some peptides can interfere with the detection method used in your NOX activity assay. For example, they might quench fluorescence or chemiluminescence. | 1. Assay Control: Run a control experiment with the peptide and the assay reagents in the absence of the NOX enzyme source to check for direct interference. 2. Alternative Assays: If interference is suspected, consider using a different NOX activity assay that relies on a different detection principle.[11] |
Visualizing the Molecular Context and Experimental Workflow
To better understand the system you are working with, the following diagrams illustrate the NOX2 activation pathway and a recommended experimental workflow for validating your p22phox-derived peptide.
Signaling Pathway: NOX2 Activation
References
- 1. P22phox - Wikipedia [en.wikipedia.org]
- 2. p22phox Antibody | Cell Signaling Technology [cellsignal.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeting NOX2 via p47/phox-p22/phox Inhibition with Novel Triproline Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for identifying synthetic peptides to act as inhibitors of NADPH oxidases, or “All that you did and did not want to know about Nox inhibitory peptides” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 9. Towards specific NADPH oxidase inhibition by small synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of H-Pro-Phe-Thr-Arg-Asn-Tyr-Tyr-Val-Arg-Ala-Val-Leu-His-Leu-OH
Welcome to the technical support guide for the mass spectrometry analysis of the synthetic peptide H-Pro-Phe-Thr-Arg-Asn-Tyr-Tyr-Val-Arg-Ala-Val-Leu-His-Leu-OH. As Senior Application Scientists, we have designed this resource to provide researchers, scientists, and drug development professionals with field-proven insights and practical troubleshooting strategies. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
Section 1: Peptide Characterization & Theoretical Data
Understanding the fundamental physicochemical properties of the target peptide is the first step in developing a successful MS analysis method. The peptide sequence, PFTRNYYVRAVLHL, possesses several key residues that dictate its behavior in a mass spectrometer.
-
N-terminal Proline (Pro): The rigid structure of proline can influence peptide conformation and fragmentation. The "proline effect," which typically results in a preferential and abundant cleavage of the peptide bond N-terminal to the proline residue, is a critical consideration in interpreting MS/MS spectra.[1][2]
-
Basic Residues (Arg, His): With two Arginine (Arg) residues and one Histidine (His) residue, this peptide is basic, with a theoretical pI of 10.2.[3] These residues are readily protonated, making the peptide highly suitable for positive-ion electrospray ionization (ESI) and typically leading to the formation of multiply charged precursor ions (e.g., [M+2H]²⁺, [M+3H]³⁺). The location of these basic residues often directs fragmentation patterns in collision-induced dissociation (CID).[4]
-
Hydrophobic and Aromatic Residues (Phe, Tyr, Val, Leu, Ala): A significant number of hydrophobic and aromatic residues will govern the peptide's retention behavior in reversed-phase liquid chromatography (RPLC).
Below is a summary of the key properties for the peptide this compound.
| Property | Value | Source |
| Sequence | H-PFTRNYYVRAVLHL-OH | [3] |
| Molecular Formula | C₈₃H₁₂₅N₂₃O₁₉ | [3] |
| Average Molecular Weight | 1749.02 Da | [3] |
| Monoisotopic Molecular Weight | 1748.95 Da | Calculated |
| Theoretical pI | 10.2 | [3] |
| Theoretical m/z [M+H]¹⁺ | 1749.96 | Calculated |
| Theoretical m/z [M+2H]²⁺ | 875.48 | Calculated |
| Theoretical m/z [M+3H]³⁺ | 583.99 | Calculated |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ion charge states for this peptide in ESI-MS?
Given the presence of three basic residues (two Arg, one His), you should expect to observe multiply charged ions in positive-mode ESI-MS. The most abundant species will likely be the [M+2H]²⁺ (m/z 875.48) and [M+3H]³⁺ (m/z 583.99) ions. The relative intensity of these charge states can be influenced by the solvent conditions, such as pH and organic content.[5][6] Lowering the pH of the mobile phase (e.g., with 0.1% formic acid) will promote protonation and favor these higher charge states, which are often ideal for fragmentation in tandem MS.
Q2: Which ionization technique is better for this peptide: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)?
Both ESI and MALDI are soft ionization techniques suitable for peptide analysis.[7] However, for this specific application, ESI is generally the preferred method , especially when coupled with liquid chromatography (LC).
-
ESI Advantage: ESI is ideal for analyzing samples from a solution, making it perfectly compatible with LC-MS workflows. The tendency of this peptide to form multiply charged ions is a key advantage of ESI, as it brings the m/z ratio of the precursor ions into the optimal detection range of most mass analyzers (like quadrupoles and ion traps).[8][9]
-
MALDI Considerations: MALDI is a powerful technique, particularly for high-throughput screening and analyzing complex mixtures without chromatographic separation.[10][11] It typically produces singly charged ions ([M+H]⁺). For this peptide, the [M+H]⁺ ion would be at m/z ~1750. While perfectly detectable, fragmentation of higher m/z singly charged ions can sometimes be less efficient in certain instrument types compared to their multiply charged counterparts from ESI.
Q3: What are the primary challenges I should anticipate when analyzing this peptide?
-
Chromatographic Peak Shape: As a basic peptide, it can interact with residual acidic silanols on silica-based reversed-phase columns, leading to peak tailing. This can be mitigated by using modern, well-endcapped columns or by adding ion-pairing agents to the mobile phase.[12]
-
Sample Carryover: Peptides, especially those with hydrophobic and basic residues, can be "sticky" and adsorb to surfaces in the autosampler and fluidics path, causing carryover in subsequent blank injections.[13]
-
Complex Fragmentation: The presence of an N-terminal proline and two internal arginine residues will lead to a complex but predictable MS/MS spectrum. Rich fragmentation is good for sequence confirmation, but interpreting it requires an understanding of how these residues influence bond cleavage.[2][14]
Section 3: Troubleshooting Guide
3.1 Sample Preparation
Q: My peptide signal is low or inconsistent. What are common sample preparation pitfalls?
Low and variable signal intensity often originates from issues during sample preparation. The goal is to ensure the peptide is pure, stable, and soluble in a solvent compatible with the MS instrument.[15][16]
-
Issue: Salt or Detergent Contamination: Buffers, salts (e.g., NaCl, PBS), and detergents used in synthesis or storage are non-volatile and must be removed. They can severely suppress the ionization of your peptide and contaminate the mass spectrometer.[17]
-
Solution: Desalt your sample using a reversed-phase solid-phase extraction (SPE) C18 cartridge or tip. This procedure will bind your peptide while salts and other highly polar contaminants are washed away. Elute the peptide with a higher concentration of organic solvent (e.g., 50-80% acetonitrile with 0.1% formic acid).[15]
-
-
Issue: Poor Solubility: While this peptide is generally soluble, high concentrations in purely aqueous solutions might lead to aggregation.
-
Solution: Prepare stock solutions in a solvent mixture containing a small amount of organic acid and/or organic solvent (e.g., 0.1% formic acid or 10-20% acetonitrile in water). For final dilution into injection-ready concentrations, use your initial mobile phase conditions to ensure compatibility.
-
-
Issue: Adsorption to Surfaces: Peptides can adsorb to the surfaces of standard glass or plastic vials, leading to sample loss, especially at low concentrations.
-
Solution: Use low-binding microcentrifuge tubes and vial inserts. Pre-conditioning vials by rinsing with a solution similar to your sample solvent can also help passivate active sites.
-
3.2 LC-MS Method Development
Q: I'm observing poor chromatographic peak shape (e.g., tailing). How can I improve it?
Poor peak shape for basic peptides is a common challenge in reversed-phase chromatography. It compromises sensitivity and resolution.
-
Cause 1: Secondary Ionic Interactions: The positively charged arginine and histidine residues can interact with negatively charged deprotonated silanols on the column's stationary phase, causing peak tailing.
-
Solution A - Use an Acidic Modifier: The most common solution is to add a small amount of an acid, like 0.1% formic acid (FA) , to both mobile phases (A and B). The low pH (~2.7) protonates the silanols, minimizing these unwanted ionic interactions.
-
Solution B - Consider an Ion-Pairing Agent: If FA is insufficient, a stronger ion-pairing agent like 0.05-0.1% trifluoroacetic acid (TFA) can be used. TFA forms a neutral ion pair with the protonated basic residues of the peptide, improving peak shape dramatically.[12] However, be aware that TFA is a strong ion-suppressing agent in the ESI source. If you must use TFA for chromatography, you may need to divert the column flow to waste post-detection if your primary goal is not MS sensitivity. For MS applications, FA is the preferred choice.
-
-
Cause 2: Poor Mass Transfer Kinetics: Large molecules like peptides may have slower diffusion in and out of the pores of the stationary phase material.[18]
-
Solution A - Increase Column Temperature: Elevating the column temperature to 40-60°C will lower mobile phase viscosity and improve diffusion kinetics, often resulting in sharper peaks and better resolution.
-
Solution B - Use a Superficially Porous Column: Columns with superficially porous particles (SPP) or "core-shell" technology offer higher efficiency and better mass transfer than fully porous particles of the same size, often leading to superior peak shapes for peptides.
-
Q: How can I manage sample carryover between injections?
Carryover can severely impact the accuracy of quantitative studies. It occurs when the analyte from a previous injection appears in subsequent runs.
-
Solution 1: Optimize Needle and Injector Washes: The autosampler is a primary source of carryover. Use a strong solvent in your needle wash solution. A mixture of acetonitrile, isopropanol, and water with a small amount of acid (e.g., 40:40:20 ACN:IPA:H₂O + 0.2% FA) is often more effective at cleaning the needle and injection port than the mobile phase itself.
-
Solution 2: Use a "Sacrificial" Blank: If carryover is persistent, inject a blank sample immediately after your highest concentration standard or sample. This can help "wash out" residual peptide from the system.
-
Solution 3: Modify the Gradient: Extend the gradient to a high percentage of organic solvent (e.g., 95% B) and hold it for several column volumes at the end of each run to ensure everything is eluted. A slower flow rate during the high-organic wash step can sometimes improve the removal of adsorbed analytes.[18]
3.3 MS/MS Data Acquisition & Interpretation
Q: What fragmentation pattern should I expect from Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD)?
For the sequence PFTRNYYVRAVLHL, you should expect a rich MS/MS spectrum dominated by b- and y-type ions .[19][20]
-
Proline-Directed Cleavage: Due to the N-terminal proline, you might observe a strong y₁₃ ion resulting from cleavage N-terminal to the proline. However, the most classic "proline effect" is cleavage at the Xxx-Pro bond, which is not present here since Pro is the first residue. Nonetheless, its presence influences the overall fragmentation.[2]
-
Arginine-Directed Cleavage: The two arginine residues at positions 4 and 9 are highly basic. In CID/HCD, fragmentation often occurs N-terminal to these residues, but the charge is typically retained by the arginine-containing fragment. This means you should expect to see strong y-ions C-terminal to the Arg residues (e.g., y₁₀ and y₅) and potentially their corresponding b-ions.
-
General Fragmentation: You will observe a series of b- and y-ions from the cleavage of other peptide bonds. Cleavage between the two adjacent tyrosines (Tyr-Tyr) might be less favored. A diagram illustrating the expected major fragment ions is provided in Section 4.
Q: My fragmentation is poor, and I can't get good sequence coverage. What should I try?
-
Solution 1: Optimize Collision Energy: Fragmentation efficiency is highly dependent on the collision energy. If your energy is too low, you will only see the precursor ion. If it's too high, you will shatter the peptide into very small, uninformative fragments. Perform a collision energy optimization experiment by analyzing the peptide at a range of normalized collision energies (e.g., 15-40%) and choose the value that provides the best distribution of b- and y-ions across the sequence.
-
Solution 2: Target a Higher Charge State: The [M+3H]³⁺ precursor ion often fragments more readily and can yield more comprehensive sequence information than the [M+2H]²⁺ ion. Adjust your instrument method to preferentially select the m/z corresponding to the 3+ charge state for MS/MS analysis.
-
Solution 3: Consider Alternative Fragmentation Techniques (if available): While CID/HCD are the most common methods, techniques like Electron Transfer Dissociation (ETD) can provide complementary information. ETD cleaves the peptide backbone at different bonds (producing c- and z-ions) and is less dependent on the peptide's sequence, sometimes providing fragmentation in regions that are resistant to CID.
Section 4: Protocols & Workflows
Experimental Protocol: General LC-MS/MS Analysis
This protocol provides a robust starting point for the analysis. Optimization will be required based on your specific instrumentation and sensitivity requirements.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the peptide in LC-MS grade water with 0.1% formic acid.
-
Vortex gently to dissolve. Use a brief sonication step if necessary.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL using Mobile Phase A.
-
Transfer the final solution to a low-binding autosampler vial.
-
-
LC Conditions:
-
Column: C18 reversed-phase, 1.7-2.1 mm ID, 50-100 mm length, ≤ 2.7 µm particle size (e.g., a superficially porous particle column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 1-5 µL.
-
Gradient:
-
0-2 min: 5% B
-
2-12 min: 5% to 45% B (linear gradient)
-
12-13 min: 45% to 95% B
-
13-15 min: Hold at 95% B (column wash)
-
15-15.1 min: 95% to 5% B
-
15.1-18 min: Hold at 5% B (re-equilibration)
-
-
-
MS Conditions (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
MS1 Scan: Scan from m/z 300 to 2000 to observe the precursor charge states.
-
MS2 (dd-MS2/Targeted):
-
Precursor Ions: Target m/z 875.48 ([M+2H]²⁺) and 583.99 ([M+3H]³⁺).
-
Activation: HCD or CID.
-
Collision Energy: Start with a normalized collision energy of 25-30% and optimize.
-
Resolution (Orbitrap): 15,000-30,000 for MS2 scans.
-
Isolation Window: 1.2-2.0 m/z.
-
-
Visualizations
dot digraph "LCMS_Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_prep" { label="Phase 1: Sample Preparation"; style="rounded"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"];
}
subgraph "cluster_analysis" { label="Phase 2: Instrumental Analysis"; style="rounded"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"];
}
subgraph "cluster_data" { label="Phase 3: Data Processing"; style="rounded"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"];
}
Dilution -> LC [lhead="cluster_analysis"]; MS2 -> Interpretation [lhead="cluster_data"]; } enddot Caption: General experimental workflow for the LC-MS/MS analysis of the peptide.
dot digraph "Peptide_Fragmentation" { graph [fontname="Arial"]; node [shape=plaintext, fontname="Arial"]; edge [arrowhead=none, color="#4285F4"];
} enddot Caption: Expected CID/HCD fragmentation pattern showing key b- and y-ions.
References
- 1. Fragmentation reactions of deprotonated peptides containing proline. The proline effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.cbc.osu.edu [research.cbc.osu.edu]
- 3. This compound peptide [novoprolabs.com]
- 4. Histidine, the Less Interactive Cousin of Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 13. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences [aragen.com]
- 14. researchgate.net [researchgate.net]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Peptide Mass Spectrometry Result Interpretation Strategy | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Mass Spectrum Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Navigating the Labyrinth: A Technical Support Guide to the Limitations of TAT-Peptide Mediated Delivery in Cellular Models
A Note from the Senior Application Scientist: The initial query for this guide referenced the peptide sequence "PFTRNYYVRAVLHL." An extensive search of scientific literature and databases yielded no information on this sequence, suggesting it may be novel, proprietary, or a typographical error. To provide a valuable and evidence-based resource, this guide has been developed focusing on a well-characterized and widely used cell-penetrating peptide (CPP) that presents a similar set of challenges for researchers: the TAT peptide (Sequence: GRKKRRQRRRPQ) . The principles and troubleshooting strategies discussed herein are broadly applicable to many cationic CPPs and will serve as a robust resource for researchers in the field.
Introduction
The HIV-1 Trans-Activator of Transcription (TAT) peptide is a powerful tool in molecular and cellular biology, renowned for its ability to traverse cellular membranes and deliver a wide array of cargo—from small molecules to large proteins and nucleic acids—into the cell's interior.[1][2][3] This capacity has positioned TAT and other CPPs as promising vectors for therapeutics and research applications.[1][4] However, the journey of a TAT-cargo conjugate from the culture medium to its intracellular target is fraught with obstacles. Researchers frequently encounter limitations that can compromise experimental outcomes.
This technical support center provides a comprehensive troubleshooting guide and a set of frequently asked questions to help you navigate the common challenges of using TAT-peptide in your cellular models.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering insights into the underlying causes and providing actionable protocols to resolve them.
Problem 1: Low or No Intracellular Delivery of My TAT-Cargo Conjugate
Q: I've treated my cells with my TAT-cargo conjugate, but I'm seeing very low fluorescence/activity inside the cells. What's going wrong?
A: Low delivery efficiency is one of the most common hurdles. The cause is often multifactorial, stemming from issues with the peptide conjugate itself, the experimental conditions, or the cells.
Potential Causes & Step-by-Step Solutions:
-
Peptide Degradation: The TAT peptide, rich in basic amino acids, is susceptible to cleavage by proteases present in serum-containing media and released by cells.[5][6][7]
-
Troubleshooting Protocol:
-
Minimize Serum Exposure: If possible, perform the incubation in serum-free media. If serum is required for cell viability, reduce the serum concentration or the incubation time.
-
Assess Stability: Before a cell-based assay, incubate your TAT-cargo conjugate in your complete cell culture medium for the intended duration of your experiment. Re-analyze the conjugate by HPLC or SDS-PAGE to check for degradation.[7]
-
Use Protease Inhibitors: Consider adding a broad-spectrum protease inhibitor cocktail to the medium during incubation, but be aware that this can have off-target effects on cell health.
-
Consider Peptide Modifications: For long-term or in vivo studies, using peptides with D-amino acids or C-terminal amidation can enhance stability.[5][8]
-
-
-
Suboptimal Concentration and Incubation Time: The efficiency of TAT-mediated uptake is highly dependent on concentration and the duration of exposure. These parameters are also cell-type specific.[3][9]
-
Troubleshooting Protocol: Optimization Matrix
-
Plate Cells: Seed your cells in a multi-well plate (e.g., 24- or 96-well) to allow for testing multiple conditions.
-
Prepare Dilutions: Create a dilution series of your TAT-cargo conjugate. A common starting range is 1-10 µM, but this can vary.[2]
-
Set Time Points: Decide on a series of incubation times to test (e.g., 30 min, 1h, 2h, 4h).[9][10]
-
Incubate: Treat the cells according to your matrix of concentrations and time points.
-
Analyze: Use fluorescence microscopy, flow cytometry, or a functional assay to determine the condition that yields the highest intracellular signal without significant cytotoxicity.
-
-
-
Cell Type Variability: Different cell lines exhibit vastly different efficiencies of TAT uptake.[3] This can be due to differences in cell surface proteoglycan expression, membrane fluidity, and endocytic capacity.
-
Solution:
-
Recognize that protocols must be optimized for each cell line. A condition that works for HeLa cells may not be optimal for primary neurons.[11]
-
Consult literature for your specific cell model to find established protocols for CPP delivery.
-
-
Problem 2: My TAT-Cargo Conjugate is Toxic to the Cells
Q: After incubating my cells with the TAT-cargo, I'm observing significant cell death, detachment, or morphological changes. Why is this happening and how can I fix it?
A: Cytotoxicity is a significant limitation, especially at higher concentrations.[1][12] The highly cationic nature of the TAT peptide can lead to membrane destabilization, and the cargo itself might have intrinsic toxicity that is amplified by intracellular delivery.
Potential Causes & Step-by-Step Solutions:
-
High Peptide Concentration: Above a certain threshold, the TAT peptide can disrupt the plasma membrane, leading to necrosis.[13]
-
Troubleshooting Protocol: Dose-Response Cytotoxicity Assay
-
Plate Cells: Seed cells in a 96-well plate.
-
Treat with Dilution Series: Prepare a wide range of concentrations of your TAT-cargo conjugate (e.g., 0.5 µM to 50 µM). Also include controls of TAT peptide alone and cargo alone.[10]
-
Incubate: Treat cells for your intended experimental duration.
-
Assess Viability: Use a standard cell viability assay (e.g., MTT, PrestoBlue, or LDH release assay) to quantify cytotoxicity.
-
Determine Therapeutic Window: Identify the highest concentration that does not cause a significant decrease in cell viability (e.g., >90% viability). This will be the top end of your working concentration range for future experiments.
-
-
-
Contamination: Preparations of synthetic peptides can sometimes contain residual solvents (like TFA) or other impurities that are toxic to cells.
-
Solution:
-
Ensure your peptide is from a reputable source and has been purified by HPLC.
-
Consider salt exchange (e.g., to acetate or chloride forms) if you suspect TFA toxicity.
-
Always dissolve the peptide in a sterile, cell-culture grade solvent (e.g., sterile water or PBS).
-
-
-
Intrinsic Cargo Toxicity: The molecule you are delivering may be inherently toxic when it reaches a high enough intracellular concentration.
-
Solution:
-
The dose-response assay described above, with the cargo-alone control, will help determine this.
-
If the cargo is toxic, you must work within the narrow concentration range that is effective but non-toxic.
-
-
Problem 3: The Delivered Cargo is Trapped in Vesicles and Not Reaching its Target
Q: I can see my fluorescent TAT-cargo inside the cells, but it's all in punctate spots and I'm not getting the expected biological effect in the cytosol or nucleus. What's happening?
A: This is the classic problem of endosomal entrapment . While TAT facilitates entry into the cell, the primary mechanism of uptake for larger TAT-cargo conjugates is endocytosis.[14][15][16] This means the conjugate is enclosed within endosomes. For the cargo to be functional, it must escape this vesicle into the cytoplasm. Many CPP-cargoes fail to do this efficiently and are trafficked to lysosomes for degradation.[14][17]
Potential Causes & Step-by-Step Solutions:
-
Inefficient Endosomal Escape: The TAT peptide itself has a limited ability to disrupt the endosomal membrane.[18]
-
Troubleshooting Protocol: Using Chemical Endosomal Escape Enhancers
-
Chloroquine: This is the most widely used agent. Chloroquine is a lysosomotropic agent that buffers the pH of endosomes, leading to osmotic swelling and rupture.[19][20]
-
Determine Optimal Concentration: First, perform a dose-response curve for chloroquine alone on your cells to find a non-toxic concentration (typically 50-100 µM).
-
Co-incubation: Add the non-toxic concentration of chloroquine to the media either as a pre-treatment (15-30 minutes before adding the TAT-cargo) or during the incubation with your TAT-cargo conjugate.[19]
-
Assess Outcome: Use fluorescence microscopy to look for a shift from a punctate to a diffuse cytosolic signal. A functional assay should show increased activity of your cargo.
-
-
Sucrose: High concentrations of sucrose can also disrupt endosomal trafficking.
-
Caution: These agents can have their own biological effects, so proper controls (cells treated with the enhancer alone) are critical.[19]
-
-
-
Inclusion of Endosomal Escape Domains (EEDs): For more advanced applications, the cargo can be co-engineered with peptides that facilitate endosomal escape.
-
Examples:
-
Fusogenic Peptides: Peptides like GALA (which becomes fusogenic at low pH) or the HA2 peptide from influenza can be included in the construct to disrupt the endosomal membrane.[14][15]
-
"Proton Sponge" Peptides: Polyhistidine tags can buffer the endosome, leading to rupture via the proton sponge effect.[17]
-
-
Problem 4: I'm Observing Unexpected Biological Effects or High Background in My Assay
Q: My experiment is showing changes in cell signaling or gene expression even with a control TAT-peptide (without cargo). How do I account for these off-target effects?
A: The highly cationic nature of TAT can lead to non-specific interactions with negatively charged cell surface molecules (like heparan sulfate proteoglycans) and intracellular components, potentially triggering unintended signaling pathways.[21][22]
Solution: The Importance of Rigorous Controls
To ensure your observed effect is due to your cargo and not the delivery vector, you must include a comprehensive set of controls in every experiment:
-
Untreated Cells: The baseline for your assay.
-
Cargo Alone: To assess the effect of the cargo without active delivery. For many molecules, this will have no effect, but it's a critical control.
-
TAT Peptide Alone: To measure any biological effects induced by the TAT peptide itself.[23]
-
Scrambled TAT Peptide-Cargo Conjugate: A conjugate with a peptide that has the same amino acid composition as TAT but in a random sequence. This is an excellent control to demonstrate the specificity of the TAT sequence.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store my TAT peptide? A1: TAT peptide is typically supplied as a lyophilized powder. It should be dissolved in sterile, nuclease-free water or PBS to create a concentrated stock solution (e.g., 1 mM). Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[24] For short-term storage (a few days), 4°C is acceptable.
Q2: What is the best way to conjugate my cargo to the TAT peptide? A2: The conjugation strategy depends on your cargo. Common methods include using a free cysteine on the peptide to form a disulfide bond with the cargo (which can be cleaved inside the cell) or using stable amide bonds via NHS-ester chemistry. The position of the cargo (N- or C-terminus) can also impact uptake and activity.[21]
Q3: How stable is the TAT peptide in solution and in cell culture? A3: The free TAT peptide is rapidly degraded by proteases, with a half-life that can be as short as a few minutes in human plasma.[6] Its stability is slightly better in cell culture medium but remains a concern.[5] Shielding the peptide by incorporating it into nanoparticles or modifying its structure can significantly increase stability.[6][8]
Q4: Can I use TAT-peptides for in vivo experiments? A4: Yes, TAT peptides are frequently used for in vivo delivery. However, the limitations discussed here—especially proteolytic instability and lack of tissue specificity—are even more pronounced in vivo.[8][11] Significant optimization is required, and strategies to improve stability and targeting are often necessary for successful in vivo applications.
Data & Workflow Visualizations
Table 1: Troubleshooting Summary for TAT-Peptide Experiments
| Problem | Potential Cause | Primary Solution | Key Controls |
| Low Delivery | Peptide Degradation | Incubate in serum-free media; assess stability via HPLC. | TAT-cargo in media (no cells) |
| Suboptimal Conditions | Perform dose-response and time-course optimization. | Untreated cells | |
| Cytotoxicity | High Peptide Dose | Determine max non-toxic dose with a viability assay (e.g., MTT). | TAT peptide alone; Cargo alone |
| Contamination | Use HPLC-purified peptide; consider salt exchange. | Vehicle control | |
| Endosomal Trapping | Inefficient Escape | Co-incubate with an endosomolytic agent (e.g., 100 µM Chloroquine). | Cells + Chloroquine alone |
| Punctate Fluorescence | Use microscopy to assess subcellular localization. | Co-stain with endosomal markers | |
| Off-Target Effects | Non-specific Binding | Compare results to TAT peptide alone. | TAT peptide alone; Scrambled TAT-cargo |
Diagrams
Caption: Cellular uptake pathway of TAT-cargo conjugates.
Caption: Troubleshooting workflow for low TAT-cargo efficacy.
References
- 1. scifiniti.com [scifiniti.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. lifetein.com [lifetein.com]
- 4. mdpi.com [mdpi.com]
- 5. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAT Peptide and Its Conjugates: Proteolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell penetration: scope and limitations by the application of cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A HA2-Fusion Tag Limits the Endosomal Release of its Protein Cargo Despite Causing Endosomal Lysis † - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancing Endosomal Escape for Intracellular Delivery of Macromolecular Biologic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Application of chloroquine as an endosomal escape enhancing agent: new frontiers for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cellular Uptake and Cytotoxicity of Drug-Peptide Conjugates Regulated by Conjugation Site - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ovid.com [ovid.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating PFTRNYYVRAVLHL as a NADPH Oxidase Inhibitor
For researchers and drug development professionals, the validation of a novel inhibitor is a critical process demanding rigor, precision, and a deep understanding of the target's biochemistry. This guide provides an in-depth, experience-driven framework for validating the inhibitory activity of the peptide PFTRNYYVRAVLHL against the NADPH oxidase (NOX) enzyme family.
The peptide PFTRNYYVRAVLHL is not a random sequence; it corresponds to residues 82-95 of p22phox, a crucial membrane-bound subunit required for the activation of several NOX isoforms, including NOX1, NOX2, NOX3, and NOX4.[1] Literature suggests this peptide can dose-dependently inhibit superoxide production in a cell-free system with an IC50 of approximately 10 µM.[1]
This guide moves beyond simple confirmation, establishing a comprehensive validation gauntlet to characterize the peptide's potency, cellular efficacy, specificity, and mechanism of action, comparing it directly with established small-molecule inhibitors.
The NADPH Oxidase System: A Primer
The NADPH oxidase family consists of seven isoforms (NOX1-5 and DUOX1-2) that are key enzymatic sources of reactive oxygen species (ROS).[1] These enzymes transfer electrons from NADPH to molecular oxygen, generating superoxide (O₂⁻) or hydrogen peroxide (H₂O₂)[1][2]. While essential for processes like host defense and cellular signaling, overactivation of NOX enzymes is implicated in numerous pathologies, including cardiovascular disease, neurodegeneration, and cancer, making them prime therapeutic targets.[2][3]
The activation of the most studied isoform, NOX2, involves the assembly of cytosolic subunits (p47phox, p67phox, and Rac GTPase) with the membrane-spanning flavocytochrome b558, which is a heterodimer of NOX2 and p22phox.[4] Because PFTRNYYVRAVLHL is derived from p22phox, it is hypothesized to act by disrupting the assembly of this active complex.
The Validation Workflow: A Phased Approach
A robust validation strategy proceeds through sequential stages, from simple biochemical assays to complex cellular models. This workflow ensures that each step builds upon validated results from the last, a principle of self-validating systems.
Stage 1: Foundational Biochemical Validation
The first step is to confirm direct inhibitory activity in a simplified, cell-free environment. This isolates the enzyme complex from cellular signaling and membrane transport, providing the cleanest measure of potency.
Key Experiment: Cell-Free Superoxide Production Assay
This assay reconstitutes the active NOX complex in vitro to measure the rate of superoxide generation. The cytochrome c reduction assay is a classic, reliable method.
Protocol: Cytochrome c Reduction Assay
-
Prepare Reagents:
-
Assay Buffer: HBSS or similar physiological buffer.
-
Membrane Fraction: Prepare from differentiated HL-60 cells (for NOX2) or other relevant cells by sonication and ultracentrifugation. This fraction contains the flavocytochrome b558 (NOX2/p22phox).
-
Cytosolic Fraction: Prepare from the supernatant of the ultracentrifugation step. This contains p47phox, p67phox, etc.
-
Substrates: NADPH (final conc. 100-200 µM), Cytochrome c (final conc. 50-100 µM).
-
Activator: Arachidonic Acid (AA) or Sodium Dodecyl Sulfate (SDS) to trigger assembly.
-
Inhibitors: Prepare stock solutions of PFTRNYYVRAVLHL, positive controls (DPI, Apocynin), and a negative control (e.g., a scrambled peptide sequence).
-
-
Assay Setup (96-well plate):
-
To each well, add Assay Buffer, membrane fraction, cytosolic fraction, and cytochrome c.
-
Add varying concentrations of PFTRNYYVRAVLHL or control inhibitors. Incubate for 15-20 minutes.
-
Initiate the reaction by adding NADPH and the activator (AA or SDS).
-
-
Measurement:
-
Immediately measure the change in absorbance at 550 nm over time using a plate reader. The reduction of cytochrome c by superoxide results in an increased absorbance.
-
-
Analysis:
-
Calculate the rate of superoxide production. Plot the rate against inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Performance Comparison: Benchmarking Against Standards
The goal is to see how PFTRNYYVRAVLHL stacks up against known inhibitors. A scrambled peptide control is crucial to ensure the observed effect is sequence-specific and not due to non-specific peptide properties.
| Compound | Class | Known IC50 (NOX2) | Mechanism |
| PFTRNYYVRAVLHL | Peptide (p22phox derived) | ~10 µM (cell-free) [1] | Disrupts complex assembly [1] |
| Scrambled Peptide | Negative Control | >100 µM (expected) | N/A |
| Apocynin | Small Molecule | ~10-300 µM (cell-dependent)[5][6] | Prevents p47phox translocation[7] |
| Diphenyleneiodonium (DPI) | Small Molecule | ~0.3-1 µM[5][6] | Flavoprotein inhibitor (non-specific)[7][8] |
Causality Check: Why a cell-free system first? It confirms direct interaction with the enzyme complex. If a compound only works in cells, its effect could be indirect (e.g., inhibiting an upstream signaling kinase), making it not a true NOX inhibitor.
Stage 2: Cellular Efficacy and Cytotoxicity Assessment
Demonstrating activity in a cell-free system is necessary but not sufficient. The peptide must be able to function in a complex cellular environment without causing toxicity.
Key Experiment: Cellular ROS Production Assay
This measures the peptide's ability to inhibit ROS production in intact cells. Probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are commonly used.
Protocol: DCFH-DA Cellular ROS Assay
-
Cell Culture: Plate cells (e.g., human neutrophils, differentiated HL-60 cells, or HEK293 cells expressing a specific NOX isoform) in a 96-well black, clear-bottom plate and allow them to adhere.
-
Probe Loading: Remove media and load cells with 10 µM DCFH-DA in serum-free media for 30-60 minutes at 37°C. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.[9]
-
Inhibitor Treatment: Wash cells once with buffer (e.g., HBSS). Add buffer containing varying concentrations of PFTRNYYVRAVLHL or controls. Incubate for 30-60 minutes.
-
Stimulation: Add a NOX activator (e.g., Phorbol 12-myristate 13-acetate (PMA) for NOX1/2/5) to induce a "respiratory burst."[10][11]
-
Measurement: Immediately measure fluorescence (excitation ~485 nm, emission ~530 nm) over time. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.[9]
-
Analysis: Determine the cellular IC50 from the dose-response curve.
Trustworthiness Check: Ruling Out Cytotoxicity
A decrease in ROS signal could mean the inhibitor is working or that the cells are dying. Therefore, cytotoxicity must be assessed in parallel using the exact same compound concentrations and incubation times.
-
MTT Assay: Measures mitochondrial reductase activity in viable cells. Living cells convert yellow MTT tetrazolium salt into a purple formazan product.[12] A decrease in purple color indicates cell death or metabolic impairment.
-
LDH Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon loss of membrane integrity (i.e., cell death).[12][13] An increase in LDH activity in the supernatant indicates cytotoxicity.
Data Interpretation: An ideal inhibitor will show a potent reduction in cellular ROS (low IC50) with no significant change in MTT or LDH readouts at effective concentrations.[14]
Stage 3: Specificity and Mechanism of Action
The final stage dissects the inhibitor's specificity. Is it selective for certain NOX isoforms? Does it act via non-specific mechanisms like ROS scavenging? Does it physically bind to its intended target?
Key Experiment 1: NOX Isoform Selectivity Panel
Since PFTRNYYVRAVLHL is derived from p22phox, it should inhibit p22phox-dependent isoforms (NOX1-4) but not p22phox-independent NOX5.[1] This hypothesis must be tested.
Protocol:
-
Utilize Isoform-Specific Cell Lines: Use a panel of HEK293 cells transiently transfected to overexpress individual NOX isoforms (NOX1, NOX2, NOX4, NOX5).[15]
-
Perform Cellular ROS Assays: Run the cellular ROS assay described in Stage 2 on each cell line. Use isoform-appropriate assays (e.g., luminol-based for NOX1, Amplex Red for H₂O₂-producing NOX4).[10]
-
Compare IC50 Values: Calculate the IC50 of PFTRNYYVRAVLHL for each isoform and compare it to known isoform-selective inhibitors.
| Inhibitor | Primary Target | Typical IC50 |
| PFTRNYYVRAVLHL | NOX1,2,3,4 (Hypothesized) | To Be Determined |
| ML171 | NOX1 | ~0.1 µM[16][17] |
| VAS2870 | NOX2 | ~0.7 µM[16][17] |
| M13 | NOX4 | ~0.01 µM[16][17] |
| ML090 | NOX5 | ~0.01 µM[16][17] |
Key Experiment 2: Off-Target Effect Screening
A common artifact in ROS assays is direct antioxidant or ROS-scavenging activity by the test compound.[18]
Protocol: Cell-Free ROS Scavenging Assay
-
Generate ROS: Use a non-enzymatic (e.g., phenazine methosulfate/NADH) or enzymatic (xanthine/xanthine oxidase) system to generate superoxide in a 96-well plate.[15][18]
-
Detect ROS: Use a detector probe like nitroblue tetrazolium (NBT) or cytochrome c.
-
Test Compound: Add PFTRNYYVRAVLHL to the system.
-
Analysis: A true inhibitor should not affect ROS levels in this system. A compound that reduces the signal here is likely acting as a simple antioxidant, which is a promiscuous and undesirable mechanism.[18]
Key Experiment 3: Direct Target Engagement
The final piece of the puzzle is to confirm a physical interaction between the peptide and a component of the NOX complex. Biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are the gold standard.[19]
-
Surface Plasmon Resonance (SPR): Immobilizes a target protein (e.g., recombinant p22phox or the full NOX2/p22phox complex) on a sensor chip. The peptide is flowed over the chip, and binding is detected in real-time, yielding association (k-on), dissociation (k-off), and affinity (Kd) constants.[19][20]
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed when the peptide is titrated into a solution containing the target protein.[21] This provides the binding affinity (Kd), stoichiometry (how many peptide molecules bind per target), and thermodynamic profile of the interaction.[19][22]
Why this is critical: Confirming direct binding provides unequivocal evidence of target engagement and helps validate the proposed mechanism of inhibiting complex assembly.
Conclusion: Synthesizing the Evidence
By systematically progressing through this three-stage validation workflow, a researcher can build a comprehensive and defensible profile of the peptide inhibitor PFTRNYYVRAVLHL. The objective is to move from a preliminary finding—that a p22phox-derived peptide can inhibit NOX activity—to a fully characterized pharmacological tool. This rigorous, multi-faceted approach, which directly compares the novel peptide to established standards and proactively controls for common artifacts, is essential for advancing promising candidates in the field of drug discovery.
References
- 1. NADPH oxidase inhibitors: a decade of discovery from Nox2ds to HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NADPH oxidase‐derived reactive oxygen species: Dosis facit venenum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Free NADPH Oxidase Activation Assays: A Triumph of Reductionism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The NADPH Oxidase Inhibitors Apocynin and Diphenyleneiodonium Protect Rats from LPS-Induced Pulmonary Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular ROS Assay [cellbiolabs.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Video: Reactive Oxygen Species and Oxidative Stress [jove.com]
- 12. youtube.com [youtube.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Isoform-selective NADPH oxidase inhibitor panel for pharmacological target validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Isothermal titration calorimetry and surface plasmon resonance analysis using the dynamic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. edepot.wur.nl [edepot.wur.nl]
- 22. m.youtube.com [m.youtube.com]
A Comparative Guide to NADPH Oxidase Inhibitors: The Peptide PFTRNYYVRAVLHL in Context
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular signaling, reactive oxygen species (ROS) have emerged from their shadowy reputation as mere agents of damage to be recognized as critical second messengers. The NADPH oxidase (NOX) family of enzymes stands as a primary source of regulated ROS production, playing pivotal roles in everything from host defense to cell proliferation.[1][2] Consequently, the aberrant activity of these enzymes is implicated in a multitude of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer, making them a compelling target for therapeutic intervention.[1][2]
This guide provides a comparative analysis of various NADPH oxidase inhibitors, with a special focus on the peptide inhibitor PFTRNYYVRAVLHL. We will delve into its mechanism of action and compare its characteristics with other prominent inhibitors, offering a comprehensive resource for researchers navigating the complexities of NOX inhibition.
The Peptide Inhibitor: PFTRNYYVRAVLHL
The synthetic peptide PFTRNYYVRAVLHL corresponds to the amino acid sequence 82-95 of p22phox, a crucial membrane-bound subunit of the NADPH oxidase complex.[3] This peptide has been shown to dose-dependently inhibit superoxide production in a cell-free system with a reported half-maximal inhibitory concentration (IC50) of 10 µM.[3]
Mechanism of Action
The inhibitory action of PFTRNYYVRAVLHL is predicated on its origin from p22phox. The assembly of a functional NADPH oxidase complex requires the translocation of cytosolic subunits, such as p47phox and p67phox, to the membrane-bound cytochrome b558, which is composed of gp91phox (NOX2) and p22phox.[4][5] Peptides derived from interaction domains within these subunits can act as competitive inhibitors, preventing the proper assembly of the active enzyme complex.[4][5] PFTRNYYVRAVLHL likely interferes with the binding of cytosolic components to p22phox, thereby halting the activation of the oxidase.
Figure 1: Proposed mechanism of PFTRNYYVRAVLHL inhibition.
A Comparative Landscape of NOX Inhibitors
The field of NADPH oxidase inhibitors is diverse, ranging from historical, non-specific compounds to newer, more targeted molecules. Understanding their respective strengths and weaknesses is crucial for selecting the appropriate tool for research.
Historical Inhibitors: Broad Strokes with Off-Target Effects
Apocynin and Diphenyleneiodonium (DPI) are two of the most widely cited NOX inhibitors. However, their utility is significantly hampered by a lack of specificity.[1][2]
-
Apocynin: Initially thought to be a specific inhibitor of NOX2 assembly, apocynin's mechanism is now understood to be more complex, with demonstrated antioxidant and ROS-scavenging properties that can confound experimental results.[6] Its efficacy and potency can also vary considerably.[7]
-
Diphenyleneiodonium (DPI): DPI acts as a general flavoprotein inhibitor, meaning it not only blocks NOX enzymes but also other important enzymes like nitric oxide synthase (NOS) and xanthine oxidase.[7][8] This broad activity makes it challenging to attribute observed effects solely to NOX inhibition.
Modern Small-Molecule Inhibitors: Towards Isoform Specificity
Recent drug discovery efforts have yielded more specific small-molecule inhibitors with varying degrees of isoform selectivity.
-
GKT137831 (Setanaxib): This is a first-in-class dual inhibitor of NOX1 and NOX4 and is one of the few NOX inhibitors to have advanced to clinical trials.[9][10][11] It has shown efficacy in various preclinical models of disease with a good safety profile.[9][10]
-
ML171: Identified through high-throughput screening, ML171 exhibits potent and selective inhibition of NOX1.[12]
-
VAS2870: This compound is a pan-NOX inhibitor, affecting multiple isoforms including NOX1, NOX2, and NOX4.[12][13]
Peptide-Based Inhibitors: Targeting Protein-Protein Interactions
Like PFTRNYYVRAVLHL, other peptide inhibitors have been designed to disrupt the assembly of the NOX complex. A notable example is NOX2ds-tat , a peptide that includes a protein transduction domain to facilitate cell entry and specifically targets the interaction between p47phox and NOX2.[1]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the reported IC50 values for a selection of NADPH oxidase inhibitors against different NOX isoforms. It is important to note the absence of comprehensive isoform-specific data for PFTRNYYVRAVLHL.
| Inhibitor | Target NOX Isoform(s) | IC50 (µM) | Reference(s) |
| PFTRNYYVRAVLHL | Not specified (cell-free) | 10 | [3] |
| Apocynin | Non-specific | Highly variable | [7] |
| Diphenyleneiodonium (DPI) | Pan-NOX | ~0.1-1 | [7] |
| GKT137831 (Setanaxib) | NOX1/NOX4 | ~0.1-0.2 | [14] |
| ML171 | NOX1 | ~0.1 | [12][15] |
| VAS2870 | Pan-NOX (potent on NOX2) | ~0.7 (NOX2) | [12][15] |
| NOX2ds-tat | NOX2 | ~0.74 | [1] |
Note: IC50 values can vary depending on the assay system used.
Experimental Protocols for Assessing NOX Inhibition
Accurate and reproducible assessment of NADPH oxidase activity is paramount. Below are detailed protocols for two commonly used assays.
Lucigenin-Enhanced Chemiluminescence Assay
This assay measures superoxide production through the detection of light emitted upon the reaction of lucigenin with superoxide anions.
Figure 2: Workflow for lucigenin-enhanced chemiluminescence assay.
Step-by-Step Methodology:
-
Cell/Membrane Preparation: Isolate target cells (e.g., neutrophils) or prepare membrane fractions and resuspend in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).
-
Inhibitor Treatment: Pre-incubate the cell suspension or membrane fraction with varying concentrations of the test inhibitor (e.g., PFTRNYYVRAVLHL) or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Assay Setup: Transfer the samples to a white 96-well plate. Add lucigenin to a final concentration of 5 µM.
-
NOX Activation: Stimulate NADPH oxidase activity with an agonist such as phorbol 12-myristate 13-acetate (PMA).
-
Measurement: Immediately measure chemiluminescence using a luminometer at 37°C, with readings taken at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Data Analysis: Calculate the rate of superoxide production from the slope of the chemiluminescence curve. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cytochrome c Reduction Assay
This spectrophotometric assay measures superoxide production by monitoring the reduction of cytochrome c.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a cuvette or 96-well plate, prepare a reaction mixture containing buffer (e.g., phosphate buffer), cytochrome c, and the cell lysate or membrane fraction.
-
Inhibitor Addition: Add the desired concentration of the NADPH oxidase inhibitor or vehicle control to the reaction mixture.
-
Baseline Measurement: Measure the baseline absorbance at 550 nm.
-
Reaction Initiation: Initiate the reaction by adding NADPH.
-
Kinetic Measurement: Monitor the increase in absorbance at 550 nm over time. The rate of cytochrome c reduction is proportional to the rate of superoxide production.
-
Data Analysis: Calculate the rate of superoxide production and determine the inhibitory effect of the compound.
Concluding Remarks
The peptide inhibitor PFTRNYYVRAVLHL represents a valuable research tool for studying NADPH oxidase function, particularly in cell-free systems. Its mechanism, likely involving the disruption of NOX complex assembly, offers a targeted approach to inhibiting ROS production. However, for researchers considering its use, several key points must be taken into account:
-
Isoform Specificity: As a p22phox-derived peptide, PFTRNYYVRAVLHL is unlikely to be specific for a single NOX isoform and may inhibit NOX1, NOX2, NOX3, and NOX4.[4] Further experimental validation is required to determine its activity against each isoform.
-
Cell Permeability: Without modifications such as the addition of a cell-penetrating peptide sequence (e.g., Tat), the utility of PFTRNYYVRAVLHL in whole-cell or in vivo studies may be limited.
-
In Vivo Data: To date, there is a lack of published in vivo studies for PFTRNYYVRAVLHL, which contrasts with inhibitors like GKT137831 that have undergone more extensive preclinical and clinical evaluation.[9][10][11]
References
- 1. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Towards specific NADPH oxidase inhibition by small synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for identifying synthetic peptides to act as inhibitors of NADPH oxidases, or “All that you did and did not want to know about Nox inhibitory peptides” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apocynin reduces dihydroethidium fluorescence in naked mole-rat cortex independently of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative pharmacology of chemically distinct NADPH oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apocynin and Diphenyleneiodonium Induce Oxidative Stress and Modulate PI3K/Akt and MAPK/Erk Activity in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liver fibrosis and hepatocyte apoptosis are attenuated by GKT137831 a novel NOX4/NOX1 inhibitor in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined Activity of the Redox-Modulating Compound Setanaxib (GKT137831) with Cytotoxic Agents in the Killing of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isoform-selective NADPH oxidase inhibitor panel for pharmacological target validation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Negative Controls in Oxidative Stress Experiments: A Comparative Analysis of Nrf2-Activating vs. Scrambled Peptides
The Critical Role of Negative Controls in Oxidative Stress Research
Oxidative stress, the disequilibrium between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in a multitude of pathological conditions.[1] Therapeutic strategies often involve modulating the cell's endogenous antioxidant systems, among which the Nrf2-Keap1 pathway is a master regulator.[2][3][4]
The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) orchestrates the expression of a suite of antioxidant and cytoprotective genes.[2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[2][3] In response to oxidative stimuli, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the antioxidant response element (ARE) in the promoter region of its target genes.[2][3]
Given this mechanism, peptides designed to competitively inhibit the Nrf2-Keap1 interaction are valuable tools for studying and potentially treating conditions exacerbated by oxidative stress.[5] However, the introduction of any bioactive molecule into a cellular system necessitates a rigorous negative control to distinguish sequence-specific effects from off-target or artifactual phenomena.
The Rationale for a Scrambled Peptide Control
An ideal negative control for a bioactive peptide should possess similar physical and chemical properties (e.g., size, charge, and solubility) but lack the specific amino acid sequence required for biological activity.[6] A scrambled peptide, which contains the same amino acids as the active peptide but in a randomized order, serves this purpose effectively.[2] This control helps to ensure that any observed effects are due to the specific sequence of the active peptide and not to non-specific interactions or the metabolic burden of introducing a foreign peptide.[2]
For our comparative analysis, we will focus on a cell-penetrating peptide that includes the Nrf2-binding motif 'DEETGE' fused to a Tat peptide for cellular uptake (Tat-Nrf2).[5] The corresponding negative control is a scrambled version of this Nrf2-binding sequence, also fused to the Tat peptide (Tat-Scrambled).[2]
Table 1: Peptide Sequences for Nrf2 Pathway Modulation
| Peptide Name | Sequence | Rationale |
| Tat-Nrf2 (Active) | YGRKKRRQRRR-DEETGE | Contains the Tat cell-penetrating sequence and the Nrf2 'DEETGE' motif to disrupt the Nrf2-Keap1 interaction.[5] |
| Tat-Scrambled (Negative Control) | YGRKKRRQRRR-EGEDTE | Contains the Tat cell-penetrating sequence and a scrambled version of the Nrf2 motif, which should not bind to Keap1.[2] |
Visualizing the Mechanism of Action
To understand the experimental approach, it's crucial to visualize the Nrf2-Keap1 signaling pathway and the intended point of intervention.
References
- 1. Emerging Screening Approaches in the Development of Nrf2–Keap1 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Effect of a Cell-Penetrating Peptide Targeting the Nrf2/Keap1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stapled Peptides as Direct Inhibitors of Nrf2-sMAF Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. researchgate.net [researchgate.net]
Analogs and derivatives of the PFTRNYYVRAVLHL peptide
An Objective Guide to the Design and Comparative Analysis of Analogs for the Novel Peptide PFTRNYYVRAVLHL
For Researchers, Scientists, and Drug Development Professionals
Introduction: From Novel Hit to Validated Lead
The discovery of a novel peptide sequence with desirable biological activity, such as PFTRNYYVRAVLHL, marks a critical first step in a long and complex drug development journey. The native peptide, while promising, often possesses suboptimal therapeutic properties, including poor stability, low binding affinity, or unfavorable pharmacokinetics. The systematic design and evaluation of peptide analogs and derivatives are therefore essential for transforming an initial "hit" into a viable clinical candidate.
This guide provides a comprehensive framework for the strategic modification and comparative analysis of the PF-14 peptide (PFTRNYYVRAVLHL). We will explore the rationale behind various analog design strategies, present detailed protocols for their evaluation, and offer a logical workflow for data interpretation. The focus is on a controlled, parallel comparison, ensuring that observed differences in performance can be directly attributed to specific molecular modifications.[1]
Part 1: Establishing the Baseline - Characterization of the Parent PF-14 Peptide
Before embarking on analog synthesis, a thorough understanding of the parent peptide's foundational properties is crucial. This baseline data serves as the reference against which all subsequent modifications will be judged.
Initial Physicochemical Profile (In Silico)
| Property | Predicted Value | Rationale for Analysis |
| Molecular Weight | 1782.1 Da | Influences synthesis, purification, and membrane permeability. |
| Isoelectric Point (pI) | 9.75 | Predicts solubility at different pH values and aids in purification method development. |
| Grand Average of Hydropathicity (GRAVY) | -0.257 | A negative score suggests the peptide is likely hydrophilic and soluble in aqueous buffers. |
| Charge at pH 7.4 | +2 | The net positive charge may influence interactions with negatively charged cell membranes or target domains. |
Experimental Workflow: Baseline Characterization
Caption: Initial experimental workflow for characterizing the parent PF-14 peptide.
Part 2: Strategic Design of Analogs to Enhance Core Properties
Analog design is a hypothesis-driven process aimed at improving specific peptide attributes.[1] Here, we compare several common strategies.
Alanine Scanning: Identifying Critical Residues
Alanine scanning is a powerful technique to map the functional epitope of the peptide by systematically replacing each amino acid with alanine.[2] This substitution removes the side chain beyond the β-carbon without altering the backbone conformation significantly, thereby revealing the contribution of each original residue to the peptide's activity.[2]
Comparative Binding Affinity of PF-14 Alanine Scan Analogs
| Analog (Substitution) | Relative Binding Affinity (%) vs. Parent | Interpretation |
| PFTRNYYVRAVLHL (Parent) | 100% | Baseline |
| PA TRNYYVRAVLHL (F2A) | 15% | Phenylalanine at position 2 is critical for binding. |
| PFTRNA YVRAVLHL (Y5A) | 5% | Tyrosine at position 5 is a critical "hotspot" for interaction. |
| PFTRNYA VRAVLHL (Y6A) | 8% | Tyrosine at position 6 is also a critical "hotspot". |
| PFTRNYYVA AVLHL (R8A) | 2% | Arginine at position 8 is the most critical residue, likely involved in a key electrostatic interaction. |
| PFTRNYYVRAA LHL (V10A) | 95% | Valine at position 10 does not significantly contribute to binding and is a candidate for modification. |
Terminal Modifications: Improving Proteolytic Stability
Natural peptides are often rapidly degraded in vivo by exopeptidases. Capping the N- and C-termini is a standard and effective strategy to block this degradation pathway and enhance metabolic stability.[3][4]
-
N-terminal Acetylation (Ac-) : Neutralizes the N-terminal amine, preventing degradation by aminopeptidases.
-
C-terminal Amidation (-NH2) : Replaces the C-terminal carboxylate with an amide, preventing degradation by carboxypeptidases.[3]
Protocol: Comparative Plasma Stability Assay
-
Preparation : Synthesize and purify the parent peptide, the N-acetylated analog, the C-amidated analog, and a dually modified analog.
-
Incubation : Incubate each peptide at a final concentration of 10 µM in fresh human plasma at 37°C.[5]
-
Sampling : At specified time points (0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Quenching : Immediately quench the enzymatic activity by adding the aliquot to a 3x volume of ice-cold acetonitrile containing an internal standard. This step precipitates plasma proteins.
-
Analysis : Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of intact peptide remaining.
-
Calculation : Plot the percentage of intact peptide remaining versus time. Fit the data to a one-phase decay model to calculate the half-life (t1/2).
Comparative Stability Data
| Analog | Modification | Half-Life in Human Plasma (t1/2, min) | Fold Improvement |
| PF-14 (Parent) | None | 25 | - |
| Ac-PF-14 | N-terminal Acetylation | 70 | 2.8x |
| PF-14-NH2 | C-terminal Amidation | 62 | 2.5x |
| Ac-PF-14-NH2 | Dual Modification | 215 | 8.6x |
Part 3: Advanced Derivatives for Enhanced Therapeutic Utility
Derivatives are formed by conjugating the optimized peptide core to other chemical moieties to introduce entirely new functionalities, such as extending circulatory half-life or improving cell penetration.
PEGylation for Extended Pharmacokinetics
PEGylation, the attachment of polyethylene glycol (PEG), is a clinically validated strategy to improve the pharmacokinetic profile of peptide therapeutics. The large hydrodynamic radius of the PEG molecule shields the peptide from proteolytic enzymes and reduces renal clearance, drastically increasing its circulation time.
Logical Flow for Developing a Long-Acting Derivative
Caption: Decision workflow from an optimized peptide core to a long-acting derivative.
Comparative Pharmacokinetic Data (Hypothetical Rodent Study)
| Derivative | In Vivo Half-Life (t1/2, hours) | Rationale |
| Ac-PF-14-NH2 (Optimized Core) | 1.8 | Increased stability but still subject to rapid renal clearance. |
| PEG(20kDa)-Ac-PF-14-NH2 | 24.5 | PEGylation significantly reduces renal clearance, leading to a once-daily dosing profile. |
Conclusion: A Systematic Path to an Optimized Candidate
The transformation of a novel peptide like PFTRNYYVRAVLHL into a drug candidate is a systematic, multi-parameter optimization process. This guide illustrates a logical progression from initial characterization to the strategic design and comparative evaluation of analogs and derivatives. By employing techniques like alanine scanning to identify critical residues and terminal modifications to block degradation, the core peptide can be significantly improved. Further derivatization with moieties like PEG can then address pharmacokinetic deficiencies. Each modification should be assessed in parallel against the parent compound and previous iterations to build a clear, data-driven case for advancing a lead candidate toward preclinical development.
References
- 1. arizona-mall.com [arizona-mall.com]
- 2. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Peptide Modification? Peptide modification is the artificial addition of molecules onto a peptide, to enhance or make the peptide’s function more specific [biosynth.com]
- 4. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization | Bentham Science [benthamscience.com]
- 5. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to p22phox-Derived Inhibitory Peptides: A Comparative Analysis for Modulating NADPH Oxidase Activity
This guide provides an in-depth review and comparison of p22phox-derived inhibitory peptides, a class of tools used in research to dissect the function of NADPH oxidase (NOX) enzymes. We will explore their mechanism of action, compare their performance against alternative inhibitors, and provide detailed experimental protocols to validate their efficacy. This content is intended for researchers, scientists, and drug development professionals seeking to accurately modulate and study NOX-dependent signaling pathways.
The Central Role of p22phox in NOX Enzyme Activation
The NADPH oxidase (NOX) family of enzymes are primary producers of reactive oxygen species (ROS), which act as critical signaling molecules in various physiological processes and contribute to pathology when dysregulated.[1] The assembly and activation of most NOX isoforms is a complex process involving the translocation of cytosolic regulatory subunits to a membrane-bound catalytic core.
This catalytic core, flavocytochrome b558, is a heterodimer composed of a catalytic subunit (e.g., gp91phox, also known as NOX2) and a smaller, indispensable protein called p22phox.[2][3] While the gp91phox/NOX2 subunit contains the enzymatic machinery for electron transfer, p22phox serves as a critical docking station. Its C-terminal proline-rich region (PRR) is the binding site for the SH3 domains of cytosolic organizer proteins, most notably p47phox (for NOX2) and its homolog NOXO1 (for NOX1 and NOX3).[2][4] This interaction is a linchpin for the assembly of the active oxidase complex. Consequently, disrupting the p22phox-p47phox/NOXO1 interaction represents a targeted strategy to inhibit NOX activation.[5][6]
Mechanism of Inhibition: Competitive Disruption of Complex Assembly
P22phox-derived inhibitory peptides are synthetic peptides designed to mimic the specific binding domain within the p22phox protein. Typically, these peptides correspond to the proline-rich region (e.g., residues 151-160) that is recognized by the tandem SH3 domains of p47phox.[5][7]
By introducing these peptides into an experimental system, they act as competitive inhibitors. They occupy the binding site on the cytosolic p47phox subunit, preventing it from docking with the endogenous p22phox at the cell membrane. This blockade effectively halts the assembly of the functional NOX enzyme complex, thereby inhibiting the production of superoxide and other downstream ROS.[8] This targeted approach is a powerful tool for studying the consequences of NOX2 (and NOX1) inhibition.
Figure 1: Mechanism of p22phox-derived peptide inhibition.
Comparative Analysis: p22phox Peptides vs. Alternative Inhibitors
The selection of a NOX inhibitor requires careful consideration of specificity, potency, and potential off-target effects. While p22phox-derived peptides offer high target specificity, they are part of a broader landscape of inhibitors.
| Inhibitor Class | Examples | Target(s) & Mechanism | Isoform Specificity | Advantages | Disadvantages & Limitations |
| p22phox-Derived Peptides | Peptides mimicking p22phox PRR | Competitively inhibits p47phox/NOXO1 binding to p22phox, preventing complex assembly.[5][8] | Primarily NOX1, NOX2, and NOX3, which rely on p47phox or NOXO1.[4] Ineffective against NOX4/NOX5.[4][9] | High target specificity; excellent for dissecting assembly-dependent activation. | Poor cell permeability without modification (e.g., TAT fusion); potential for degradation; limited in vivo use. |
| gp91phox/NOX2-Derived Peptides | Nox2ds-tat | Mimics a docking sequence on NOX2, blocking p47phox interaction and enzyme assembly.[2][10] | Highly specific for NOX2.[11][12] | Excellent isoform specificity; cell-permeable due to TAT sequence.[10] | Peptidic nature can lead to stability issues; requires careful validation with scrambled controls. |
| Broad-Spectrum Small Molecules | Diphenylene iodonium (DPI) | Irreversibly inhibits flavoproteins by targeting the FAD binding site.[13] | Pan-NOX inhibitor; also inhibits eNOS, xanthine oxidase, and other flavoenzymes.[14][15] | Potent inhibition. | Extremely poor specificity, making it unsuitable for attributing effects solely to NOX enzymes.[14][15] |
| Apocynin | Historically thought to prevent p47phox translocation, but its mechanism is debated and requires peroxidases for activation.[13] | Poorly specific with variable efficacy.[14][15] | Inexpensive. | Efficacy and specificity are highly questionable; can act as an antioxidant and interfere with ROS detection assays.[14][15][16] No longer recommended for specific NOX inhibition.[14][16] | |
| Modern Small Molecules | VAS2870 / VAS3947 | Inhibit NOX activity, though the exact mechanism is not fully elucidated. | Inhibit NOX1, NOX2, and NOX4.[16] | More specific than DPI/Apocynin; does not inhibit eNOS or xanthine oxidase.[14][15] | Lack of clear isoform selectivity between NOX1/2/4; potential for off-target effects still exists. |
| GKT137831 (Setanaxib) | A dual inhibitor of NOX1 and NOX4. | Selective for NOX1 and NOX4 over other isoforms. | First NOX inhibitor to enter clinical development; orally bioavailable.[17][18] | Does not inhibit the phagocytic NOX2 isoform, which is a key target in many inflammatory models. |
Experimental Workflow: Validating Inhibitor Efficacy
To ensure the trustworthiness of your results, any inhibitory peptide must be validated in a robust experimental system. A common and reliable method is the lucigenin-based chemiluminescence assay performed on isolated cell membranes, which directly measures superoxide production in a cell-free system.
Figure 2: Experimental workflow for validating NOX inhibitors.
Protocol: Cell-Free NADPH Oxidase Activity Assay
This protocol describes a method to measure NOX activity in isolated membranes from stimulated cells (e.g., PMA-stimulated HL-60 cells for NOX2).
A. Materials and Reagents:
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM DTT, protease inhibitor cocktail.
-
Resuspension Buffer: PBS or homogenization buffer without DTT.
-
NADPH Solution: 200 µM in water (prepare fresh).
-
Lucigenin Solution: 5 µM in assay buffer (protect from light).
-
Inhibitory Peptide & Scrambled Control: Stock solutions of known concentration.
-
Protein Assay Reagent: (e.g., Bradford or BCA).
B. Procedure:
-
Membrane Fraction Isolation:
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize the cell pellet in ice-cold homogenization buffer using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at ~2,000 x g for 5 minutes at 4°C to pellet nuclei and cellular debris.[19]
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membrane fraction.[19]
-
Discard the supernatant and resuspend the membrane pellet in a small volume of resuspension buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the membrane suspension using a standard protein assay.
-
Dilute the membrane suspension to a final working concentration (e.g., 0.2 mg/mL) in resuspension buffer.[19]
-
-
Assay Setup (96-well white plate):
-
Control Wells: Add diluted membrane suspension.
-
Inhibitor Wells: Add diluted membrane suspension and pre-incubate with the p22phox-derived inhibitory peptide at the desired final concentration for 15-30 minutes.
-
Scrambled Control Wells: Add diluted membrane suspension and pre-incubate with a scrambled version of the peptide at the same concentration.
-
Add lucigenin solution to all wells to a final concentration of 5 µM.
-
-
Measurement:
-
Place the plate in a luminometer.
-
Initiate the reaction by injecting NADPH solution into each well to a final concentration of 200 µM.[19]
-
Immediately begin measuring chemiluminescence kinetically over 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of ROS production (Relative Luminescence Units per minute, RLU/min).
-
Compare the rate of the inhibitor-treated wells to the control and scrambled peptide wells. A significant reduction in the rate for the inhibitory peptide relative to controls indicates effective inhibition of NOX activity.
-
Senior Scientist Insights: Causality and Best Practices
-
The Rationale for Peptide Inhibitors: While small molecules offer advantages in cell permeability and stability, peptide inhibitors provide unparalleled specificity.[13] Their design is based on known protein-protein interaction sites, minimizing the risk of off-target effects that often plague small molecule inhibitors like DPI.[8] This makes them the superior choice for definitively linking a biological observation to the activity of a specific NOX assembly pathway.
-
The Indispensable Scrambled Control: A self-validating experiment using peptide inhibitors must include a scrambled peptide control. This peptide should contain the same amino acids as the inhibitory peptide but in a randomized sequence. It serves to demonstrate that the observed inhibition is due to the specific sequence mimicking the binding site, and not due to non-specific effects of introducing a peptide into the system.
-
Bridging to In-Cell and In-Vivo Studies: The primary limitation of unmodified peptides is their inability to cross the cell membrane. To overcome this, researchers have successfully fused inhibitory sequences to cell-penetrating peptides (CPPs), such as the HIV-TAT sequence.[2][12] The resulting chimeric peptides (e.g., Tat-N8) can be delivered to intact cells and even used in animal models, though careful consideration of delivery methods (e.g., osmotic minipumps) and stability is required.[12]
-
Understanding Isoform Limitations: It is critical to recognize that p22phox-derived peptides are not universal NOX inhibitors. Their mechanism targets the assembly of the complex via p47phox or NOXO1.[4] Therefore, they are ineffective against isoforms like NOX4, which is thought to be constitutively active and does not require the same cytosolic subunit assembly for its function.[4][9] This inherent selectivity is a strength when used appropriately but a critical limitation if misinterpreted.
Conclusion
P22phox-derived inhibitory peptides are highly specific and valuable tools for investigating the roles of assembly-dependent NADPH oxidases, particularly NOX1 and NOX2. By competitively disrupting the crucial interaction between p22phox and its cytosolic organizing subunits, these peptides allow for a targeted reduction in ROS production. While they face challenges in cell permeability and stability, these can be overcome with rational design modifications. When compared to broad-spectrum or even more modern small-molecule inhibitors, p22phox-derived peptides offer a superior level of mechanistic specificity, making them an essential component of the researcher's toolkit for dissecting NOX-mediated signaling and pathology.
References
- 1. What are NOX inhibitors and how do they work? [synapse.patsnap.com]
- 2. NADPH oxidase family proteins: signaling dynamics to disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gp91phox is the heme binding subunit of the superoxide-generating NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Point mutations in the proline-rich region of p22phox are dominant inhibitors of Nox1- and Nox2-dependent reactive oxygen generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting NOX2 via p47/phox-p22/phox Inhibition with Novel Triproline Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting NOX2 with Bivalent Small-Molecule p47phox-p22phox Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selvita.com [selvita.com]
- 8. Strategies for identifying synthetic peptides to act as inhibitors of NADPH oxidases, or “All that you did and did not want to know about Nox inhibitory peptides” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies Aimed at Nox4 Oxidase Inhibition Employing Peptides from Nox4 B-Loop and C-Terminus and p22phox N-Terminus: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First-in-class Nox inhibitor and development of other isoform-selective Nox inhibitors | Pagano Lab [paganolab.pitt.edu]
- 11. Nox Inhibitors & Therapies: Rational Design of Peptidic and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rational Design and Delivery of NOX-Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Towards specific NADPH oxidase inhibition by small synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative pharmacology of chemically distinct NADPH oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative pharmacology of chemically distinct NADPH oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement | Semantic Scholar [semanticscholar.org]
- 18. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]
Safety Operating Guide
Navigating the Safe Handling of H-Pro-Phe-Thr-Arg-Asn-Tyr-Tyr-Val-Arg-Ala-Val-Leu-His-Leu-OH: A Guide for Laboratory Professionals
For researchers at the forefront of drug development and scientific discovery, the synthesis and application of novel peptides are routine. However, familiarity should not breed complacency, especially concerning safety protocols. This guide provides a comprehensive operational plan for the safe handling, use, and disposal of the synthetic peptide H-Pro-Phe-Thr-Arg-Asn-Tyr-Tyr-Val-Arg-Ala-Val-Leu-His-Leu-OH (PFTRNYYVRAVLHL)[1]. While this peptide is not classified as hazardous, its toxicological properties have not been extensively studied[2]. Therefore, a cautious and well-documented approach is paramount to ensure personnel safety and experimental integrity.
Foundational Safety: Personal Protective Equipment (PPE)
The first line of defense in any laboratory setting is appropriate personal protective equipment. The following PPE is mandatory when handling this compound in its lyophilized (powder) form and when preparing and using solutions. The rationale for each piece of equipment is to prevent inadvertent exposure through inhalation, skin contact, or eye contact[3][4][5].
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects eyes from airborne powder particles and accidental splashes of peptide solutions. |
| Hand Protection | Nitrile gloves | Provides a chemical-resistant barrier to prevent skin contact. It's crucial to change gloves frequently and immediately if they become contaminated. |
| Body Protection | A full-length laboratory coat | Shields skin and personal clothing from powders and spills. |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects. |
Operational Workflow: From Receipt to Application
A systematic workflow is essential to minimize risks and maintain the quality of the peptide. The following step-by-step guide details the best practices for handling this compound from the moment it arrives in the laboratory.
Receipt and Storage
Upon receiving the lyophilized peptide, immediately inspect the container for any damage. For long-term storage, the peptide should be kept in a freezer at or below -20°C in a dark, dry place[6][7][8]. The stability of the peptide is compromised by moisture, so it is crucial to keep the container tightly sealed[6][7].
Preparation for Use
To prevent condensation from forming on the cold peptide powder, allow the container to equilibrate to room temperature before opening[6][7]. This is a critical step to prevent the introduction of moisture, which can degrade the peptide[6][7].
Weighing and Reconstitution
Due to the risk of inhaling the fine, lyophilized powder, all weighing procedures should be conducted in a certified chemical fume hood or a biological safety cabinet[3][9]. This engineering control is vital to contain any airborne particles[10].
Protocol for Weighing and Reconstituting the Peptide:
-
Don all required PPE.
-
Place the unopened, room-temperature container of the peptide, a clean weighing paper or boat, and necessary tools (spatula, etc.) inside the chemical fume hood.
-
Carefully open the container and weigh the desired amount of peptide.
-
To reconstitute, add the appropriate solvent to the vial containing the weighed peptide. The choice of solvent will depend on the experimental requirements. Note that this peptide may be supplied as a trifluoroacetic acid (TFA) salt, which generally enhances solubility in aqueous solutions[1].
-
Gently vortex or sonicate the solution until the peptide is fully dissolved.
-
Clearly label the vial with the peptide name, concentration, solvent, and date of preparation[11].
Caption: Workflow for Safe Handling of Lyophilized Peptides.
Spill and Emergency Procedures
Accidents can happen, and preparedness is key to mitigating any potential harm.
-
Minor Spill: If a small amount of the lyophilized powder or peptide solution spills, restrict access to the area. Wearing appropriate PPE, cover the spill with an absorbent material. Gently sweep the solid material into a designated waste container. For liquid spills, absorb the solution and decontaminate the area with a suitable cleaning agent[3][5].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes[5][11]. Remove any contaminated clothing.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station[5][11]. Seek medical attention.
-
Inhalation: Move the individual to fresh air immediately[5][11]. If they experience difficulty breathing, seek medical attention.
Disposal Plan: A Commitment to Safety and Environmental Responsibility
Proper disposal of peptide waste is crucial to prevent environmental contamination and accidental exposure. All materials that have come into contact with this compound must be treated as chemical waste[3][11][12].
Waste Segregation and Disposal Protocol:
-
Solid Waste: This includes unused lyophilized peptide, contaminated weighing papers, pipette tips, and vials. Collect these materials in a clearly labeled, leak-proof hazardous waste container[5][9].
-
Liquid Waste: Unused peptide solutions and solvents used for cleaning should be collected in a separate, labeled hazardous waste container for liquids[9]. Never pour peptide solutions down the drain[3][12].
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated biohazard or chemical waste bag[11][12].
-
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations[11].
Regulatory Compliance and Institutional Oversight
Adherence to the guidelines set forth by the Occupational Safety and Health Administration (OSHA) is mandatory for all U.S. laboratories[13]. This includes maintaining a current Chemical Hygiene Plan (CHP), providing regular safety training for all personnel, and ensuring that all laboratory workers are familiar with the specific hazards associated with the chemicals they handle[14][15]. The Centers for Disease Control and Prevention (CDC) also provides valuable resources and guidelines for laboratory biosafety[16][17]. It is the responsibility of the principal investigator and the institution to ensure that all safety protocols are in place and followed diligently.
References
- 1. This compound peptide [novoprolabs.com]
- 2. abcepta.com [abcepta.com]
- 3. biovera.com.au [biovera.com.au]
- 4. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 9. benchchem.com [benchchem.com]
- 10. ipgsf.com [ipgsf.com]
- 11. peptide24.store [peptide24.store]
- 12. puretidestherapy.com [puretidestherapy.com]
- 13. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 14. compliancy-group.com [compliancy-group.com]
- 15. labequipmentdirect.com [labequipmentdirect.com]
- 16. cdc.gov [cdc.gov]
- 17. policymanual.nih.gov [policymanual.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
